HeE1-2Tyr
Description
Properties
IUPAC Name |
(2S)-2-[(8-cyclohexyloxy-1-oxo-2-phenylpyrido[2,1-b][1,3]benzothiazole-4-carbonyl)amino]-3-(4-hydroxyphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H30N2O6S/c36-22-13-11-20(12-14-22)17-27(33(39)40)34-30(37)26-19-25(21-7-3-1-4-8-21)31(38)35-28-18-24(15-16-29(28)42-32(26)35)41-23-9-5-2-6-10-23/h1,3-4,7-8,11-16,18-19,23,27,36H,2,5-6,9-10,17H2,(H,34,37)(H,39,40)/t27-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTUWWNGMUPSKDC-MHZLTWQESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC2=CC3=C(C=C2)SC4=C(C=C(C(=O)N34)C5=CC=CC=C5)C(=O)NC(CC6=CC=C(C=C6)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)OC2=CC3=C(C=C2)SC4=C(C=C(C(=O)N34)C5=CC=CC=C5)C(=O)N[C@@H](CC6=CC=C(C=C6)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H30N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
582.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
HeE1-2Tyr: A Technical Guide to its Mechanism of Action as a Viral RNA-Dependent RNA Polymerase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
HeE1-2Tyr is a pyridobenzothiazole derivative identified as a potent, non-nucleoside inhibitor of viral RNA-dependent RNA polymerase (RdRp). Initially discovered as an inhibitor of flavivirus RdRp, its activity has been notably characterized against Dengue virus (DENV). More recently, it has demonstrated significant inhibitory effects against the RdRp of SARS-CoV-2. The mechanism of action of this compound is centered on its ability to directly bind to the viral RdRp, thereby preventing the synthesis of viral RNA. Notably, its binding mode and inhibitory mechanism differ between flaviviruses and coronaviruses, offering a compelling case study in viral enzyme inhibition. This document provides an in-depth technical overview of the mechanism of action of this compound, including quantitative data, detailed experimental protocols, and visual representations of the key processes.
Core Mechanism of Action: Inhibition of Viral RdRp
This compound functions as a direct inhibitor of the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication and transcription of RNA viruses. Its primary mechanism involves binding to the RdRp and obstructing its function, ultimately halting viral replication.
Inhibition of SARS-CoV-2 RdRp
In the context of SARS-CoV-2, this compound acts as a competitive inhibitor that prevents the binding of the RNA template to the RdRp.[1] Structural analysis through cryo-electron microscopy has revealed a unique binding mode where a stack of three this compound molecules binds to the RNA binding site of the RdRp.[1][2] This three-molecule stack effectively occupies the space intended for the RNA strand, thereby physically blocking the initiation of RNA synthesis.[1] Biochemical assays have confirmed that this compound inhibits the RdRp with a half-maximal inhibitory concentration (IC₅₀) of approximately 5 µM.[1][2] The binding of this compound shows positive cooperativity, as indicated by a Hill coefficient of 4.1, suggesting that the binding of one molecule facilitates the binding of subsequent molecules.[3]
Inhibition of Flavivirus (Dengue Virus) RdRp
This compound was first identified as an inhibitor of flavivirus RdRps, including those from Dengue virus (DENV), West Nile virus, and Yellow fever virus.[4][5] In contrast to its binding mode in SARS-CoV-2 RdRp, this compound binds as a monomer to the DENV RdRp.[5] Crystallographic data show that it binds at the interface between the fingers domain and the priming loop of the DENV RdRp.[1] However, kinetic studies and mutational analyses suggest the possibility of a second binding site within the thumb domain, which becomes accessible during the catalytic cycle.[1][3] This interaction is thought to interfere with the conformational changes required for RNA synthesis.[6]
Quantitative Data Summary
The following tables summarize the key quantitative data related to the inhibitory activity of this compound against viral RdRps.
| Target Enzyme | Inhibitor | IC₅₀ (µM) | Assay Type | Reference |
| SARS-CoV-2 RdRp | This compound | 5.0 | RNA Extension Assay | [1][2] |
| SARS-CoV-2 RdRp | This compound | 4.9 | Fluorescence Polarization Assay | [7] |
| SARS-CoV-2 RdRp | This compound | 27.6 ± 2.1 | In vitro RdRp Assay | [5] |
| Dengue Virus RdRp | This compound | Not explicitly stated in provided abstracts | In vitro RdRp Assay | [4][5] |
| Binding Characteristics (SARS-CoV-2 RdRp) | Value | Method | Reference |
| Hill Coefficient | 4.1 | RNA Extension Assay | [3] |
| Hill Coefficient | 4.3 | Fluorescence Polarization Assay | [7] |
| Binding Stoichiometry | 3 molecules of this compound to 1 molecule of RdRp | Cryo-Electron Microscopy | [1][2] |
Experimental Protocols
The following are detailed methodologies for the key experiments used to elucidate the mechanism of action of this compound.
RNA Extension Assay (for SARS-CoV-2 RdRp)
This assay measures the ability of the RdRp to extend a fluorescently labeled RNA primer-template duplex. Inhibition is observed as a decrease in the amount of extended RNA product.
Materials:
-
Recombinantly produced SARS-CoV-2 RdRp (nsp12, nsp7, and nsp8 complex)
-
Fluorescently labeled RNA hairpin substrate: 5´-6-FAM/rUrUrUrUrCrA rUrGrCrArCrCrGrCrGrUrArGrUrUrUrUrCrUrArCrGrCrG-3´[2]
-
This compound dissolved in DMSO
-
Reaction Buffer: 50 mM NaCl, 20 mM Na-HEPES pH 7.5, 10 mM MgCl₂, 5 mM β-mercaptoethanol[1]
-
Annealing Buffer: 50 mM NaCl, 10 mM Na-HEPES pH 7.5[2]
-
NTPs (ATP, UTP, GTP, CTP)
-
Stop Buffer: 6.4 M urea, 50 mM EDTA pH 8.0, 1 × TBE buffer[1]
-
Denaturing polyacrylamide gel (15%)
-
TBE running buffer
Procedure:
-
RNA Annealing: The RNA hairpin substrate is annealed by heating to 75°C for 1 minute in annealing buffer, followed by gradual cooling to 4°C.[2]
-
Reaction Setup: In a reaction tube, combine the annealed RNA (final concentration 0.4 µM) and RdRp (final concentration ranging from 0.0125 µM to 3.2 µM).[8] For the this compound dose-response curve, use a final RdRp concentration of 0.125 µM and RNA concentration of 0.125 µM.[2]
-
Inhibitor Addition: Add this compound to the desired final concentrations (e.g., 0.625 µM to 20 µM). Ensure the final DMSO concentration is constant across all reactions (e.g., 0.2%).[2]
-
Incubation: Incubate the mixture of RNA, RdRp, and this compound for 30 minutes at 30°C to allow for binding.[1]
-
Initiation of Extension: Start the RNA extension by adding a mix of NTPs (150 µM UTP, GTP, and CTP, and 300 µM ATP).[1]
-
Reaction Time: Allow the reaction to proceed for 5 minutes at 30°C.[1]
-
Stopping the Reaction: Stop the reaction by adding 2x stop buffer.[1]
-
Analysis: Resolve the RNA products on a 15% denaturing polyacrylamide-urea gel in 1x TBE running buffer.[1]
-
Visualization and Quantification: Visualize the fluorescently labeled RNA using a Typhoon imager. Quantify the bands for the unextended substrate and the extended product to determine the fraction of extended RNA.[1]
Fluorescence Polarization Assay (for SARS-CoV-2 RdRp)
This assay measures the binding of the fluorescently labeled RNA to the RdRp. An increase in fluorescence polarization indicates binding. This compound competes with the RNA for binding to the RdRp, leading to a decrease in polarization.
Materials:
-
Recombinantly produced SARS-CoV-2 RdRp
-
Fluorescently labeled RNA hairpin substrate (same as in the RNA extension assay)
-
This compound dissolved in DMSO
-
Assay Buffer (as described above)
Procedure:
-
Reaction Setup: In a suitable microplate, prepare reactions containing the fluorescently labeled RNA (final concentration 25 nM) and RdRp (final concentration 125 nM).[2]
-
Inhibitor Addition: Add increasing concentrations of this compound (e.g., 0.625 µM to 20 µM). Maintain a constant final DMSO concentration (0.2%).[2]
-
Incubation: Incubate the reactions at room temperature for 30 minutes.[2]
-
Measurement: Measure the fluorescence polarization of each sample using a suitable plate reader.
-
Data Analysis: Calculate the change in fluorescence polarization relative to a control without the inhibitor. This will show a dose-dependent decrease in polarization as this compound competes with the RNA for binding to the RdRp.[2]
Visualizations
Signaling Pathway and Inhibition Mechanism
Caption: Mechanism of this compound inhibition of viral RdRp.
Experimental Workflow: RNA Extension Assay
Caption: Workflow for the RNA extension assay.
Experimental Workflow: Fluorescence Polarization Assay
Caption: Workflow for the fluorescence polarization assay.
References
- 1. Targeting flavivirus RNA dependent RNA polymerase through a pyridobenzothiazole inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural basis of SARS-CoV-2 polymerase inhibition by nonnucleoside inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Non-Nucleotide RNA-Dependent RNA Polymerase Inhibitor That Blocks SARS-CoV-2 Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. pnas.org [pnas.org]
- 8. researchgate.net [researchgate.net]
HeE1-2Tyr: A Pyridobenzothiazole-Based Inhibitor of Flavivirus RNA-Dependent RNA Polymerase
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Flaviviruses, a genus of RNA viruses that includes significant human pathogens such as Dengue virus, West Nile virus, and Yellow Fever virus, pose a continuous global health threat. The viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for viral genome replication, is a prime target for antiviral drug development. This document provides a comprehensive technical overview of HeE1-2Tyr, a pyridobenzothiazole derivative identified as a potent inhibitor of flavivirus RdRp. This guide details its mechanism of action, inhibitory activity across various flaviviruses, and the experimental protocols for its evaluation, intended for researchers, scientists, and professionals in the field of drug development.
Introduction
This compound is a non-nucleoside inhibitor that has demonstrated significant in vitro activity against the RdRp of several flaviviruses.[1] Initially identified through in silico docking analysis, this compound has been shown to be effective in both enzymatic and cell-based assays.[2] Its broad-spectrum activity extends to coronaviruses, including SARS-CoV-2, highlighting its potential as a scaffold for the development of broad-spectrum antiviral agents.[3] This guide synthesizes the current knowledge on this compound, with a focus on its role as a flavivirus RdRp inhibitor.
Quantitative Data Presentation
The inhibitory and cytotoxic activities of this compound have been quantified against various viral targets and cell lines. The following tables summarize the key quantitative data, including IC50 (half-maximal inhibitory concentration) for enzymatic and antiviral activity, and CC50 (half-maximal cytotoxic concentration).
Table 1: In Vitro RdRp Inhibitory Activity of this compound
| Viral RdRp | IC50 (μM) | Reference |
| Dengue Virus (DENV) | Dose-dependent inhibition | [4] |
| West Nile Virus (WNV) | Not specified | [2] |
| SARS-CoV-2 | 27.6 | [1] |
| SARS-CoV-2 | 5.5 | [5] |
| SARS-CoV-2 | ~5 | [6] |
Table 2: Antiviral Activity of this compound in Cell-Based Assays
| Virus | Cell Line | IC50 / EC50 (μM) | Reference |
| West Nile Virus (Ugandan strain) | Vero E6 | 2.1 | [1] |
| Dengue Virus (DENV-1, -2, -3, -4) | Not specified | 6.8 - 15 | [1] |
| Yellow Fever Virus (clinical strains) | HEK 293 | 3.9 - 12 | [1] |
| SARS-CoV-2 | Vero | Complete inhibition at 50 µM | [3] |
| Feline Coronavirus (FIPV) | CRFK | Complete inhibition at 50 µM | [3] |
Table 3: Cytotoxicity of this compound
| Cell Line | CC50 (μM) | Reference |
| Vero E6 | ~115 | [1] |
| HEK 293 | 50 | [1] |
| Vero | >50 | [4] |
| CaCo-2 | >50 | [4] |
| CRFK | >50 | [4] |
Mechanism of Action
This compound functions as a non-nucleoside inhibitor of flavivirus RdRp. Crystallographic studies with Dengue virus (DENV) RdRp have revealed that this compound binds as a monomer within the RNA template tunnel, at the interface of the fingers and thumb subdomains.[4][7] This binding site is distinct from the enzyme's active site.
However, enzyme kinetics and mutational analyses suggest the possibility of a second binding site within the thumb domain, which may be occupied during the catalytic cycle.[2] For SARS-CoV-2 RdRp, this compound has been shown to act as a competitive inhibitor of RNA binding, with three molecules of the inhibitor stacking to displace the RNA template.[3][5] This suggests a mechanism of action that physically obstructs the template-tunnel, thereby preventing RNA synthesis.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound.
Flavivirus RdRp Inhibition Assay
This protocol is adapted from established methods for measuring flavivirus RdRp activity.[8][9]
Objective: To determine the in vitro inhibitory activity of this compound against flavivirus RdRp.
Materials:
-
Purified recombinant flavivirus RdRp (e.g., DENV NS5, WNV NS5)
-
RNA template (e.g., poly(C))
-
Substrate nucleotides (e.g., GTP)
-
Reaction Buffer: 20 mM Tris-HCl (pH 7.4), 2.5 mM MnCl2, 5 mM DTT
-
This compound stock solution (in DMSO)
-
EDTA solution (to stop the reaction)
-
Fluorescent RNA-binding dye (e.g., PicoGreen)
-
96-well black plates
-
Plate reader with fluorescence detection capabilities
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 96-well plate, add 5 μL of purified flavivirus RdRp (e.g., 20 μM DENV-RdRp) to the reaction buffer.
-
Add 1 μL of the diluted this compound or DMSO (vehicle control) to the wells and incubate at 30°C for 10 minutes.
-
Add 1 μL of the RNA template (e.g., 1 mg/mL poly(C)) and 1 μL of the substrate nucleotide (e.g., 625 μM GTP) to initiate the reaction.
-
Incubate the reaction mixture at 30°C for 30 minutes.
-
Terminate the reaction by adding 10 mM EDTA.
-
Add the fluorescent RNA-binding dye according to the manufacturer's instructions and incubate in the dark.
-
Measure the fluorescence intensity using a plate reader.
-
Calculate the percentage of inhibition relative to the DMSO control and determine the IC50 value using non-linear regression analysis.
Antiviral Cell-Based Assay (Plaque Reduction Assay)
This protocol outlines a standard plaque reduction assay to determine the antiviral efficacy of this compound in a cellular context.[10][11]
Objective: To quantify the ability of this compound to inhibit flavivirus replication in cultured cells.
Materials:
-
Susceptible cell line (e.g., Vero E6, HEK293)
-
Flavivirus stock (e.g., DENV, WNV)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)
-
This compound stock solution
-
Agarose or carboxymethyl cellulose overlay medium
-
Crystal violet staining solution
-
6-well or 24-well plates
Procedure:
-
Seed the cells in multi-well plates to form a confluent monolayer.
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Pre-treat the cell monolayers with the diluted this compound or medium alone (control) for a specified time (e.g., 1 hour).
-
Infect the cells with a known titer of the flavivirus for 1-2 hours at 37°C.
-
Remove the virus inoculum and add the overlay medium containing the corresponding concentration of this compound.
-
Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 3-7 days).
-
Fix the cells with a formalin solution.
-
Remove the overlay and stain the cell monolayer with crystal violet.
-
Wash the plates and count the number of plaques in each well.
-
Calculate the percentage of plaque reduction compared to the untreated virus control and determine the EC50 value.
Cytotoxicity Assay (MTT or CellTiter-Glo Assay)
This protocol describes a method to assess the cytotoxicity of this compound.
Objective: To determine the concentration of this compound that is toxic to host cells.
Materials:
-
Cell line used in antiviral assays (e.g., Vero E6, HEK293)
-
Cell culture medium
-
This compound stock solution
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay reagent
-
Solubilization buffer (for MTT)
-
96-well plates
-
Plate reader (absorbance or luminescence)
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Replace the medium in the wells with the medium containing the diluted this compound or medium alone (control).
-
Incubate the plates for the same duration as the antiviral assay (e.g., 48-72 hours).
-
For the MTT assay, add the MTT reagent to each well and incubate for 2-4 hours. Then, add the solubilization buffer and read the absorbance.
-
For the CellTiter-Glo® assay, add the reagent directly to the wells, incubate, and read the luminescence.
-
Calculate the percentage of cell viability relative to the untreated control cells and determine the CC50 value.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the proposed mechanism of action and experimental workflows.
Caption: Proposed mechanism of this compound inhibition of flavivirus RdRp.
Caption: Workflow for the in vitro RdRp inhibition assay.
Caption: Workflow for the cell-based antiviral plaque reduction assay.
Conclusion
This compound represents a promising scaffold for the development of novel anti-flaviviral therapies. Its mechanism of action, targeting a conserved region of the viral RdRp, and its broad-spectrum activity warrant further investigation. The data and protocols presented in this guide provide a solid foundation for researchers to further explore the potential of this compound and its analogs as therapeutic agents against flaviviruses and other emerging RNA viruses. Further studies are needed to elucidate the precise interactions with different flavivirus RdRps, to investigate the potential for resistance development, and to optimize its pharmacokinetic properties for in vivo efficacy.
References
- 1. Two RNA Tunnel Inhibitors Bind in Highly Conserved Sites in Dengue Virus NS5 Polymerase: Structural and Functional Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Dengue Virus Polymerase by Blocking of the RNA Tunnel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural basis of SARS-CoV-2 polymerase inhibition by nonnucleoside inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structural basis of SARS-CoV-2 polymerase inhibition by nonnucleoside inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protocol to evaluate the antiviral effect of FDA-approved drugs against dengue virus in Huh7 cells and AG129 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Crystallographic Fragment Screening of the Dengue Virus Polymerase Reveals Multiple Binding Sites for the Development of Non-nucleoside Antiflavivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Identification of a Broad-Spectrum Viral Inhibitor Targeting a Novel Allosteric Site in the RNA-Dependent RNA Polymerases of Dengue Virus and Norovirus [frontiersin.org]
- 9. Discovery of a small molecule inhibitor targeting dengue virus NS5 RNA-dependent RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The development, optimization and validation of an assay for high throughput antiviral drug screening against Dengue virus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sitesv2.anses.fr [sitesv2.anses.fr]
An In-depth Technical Guide to the Discovery and Synthesis of Pyridobenzothiazole Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyridobenzothiazoles are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse and potent pharmacological activities. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of pyridobenzothiazole derivatives. It details synthetic methodologies, summarizes quantitative biological data, and elucidates their mechanism of action, with a focus on the PI3K/AKT signaling pathway. This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutics.
Introduction to Pyridobenzothiazole Compounds
Pyridobenzothiazoles are polycyclic aromatic compounds containing a fused pyridine and benzothiazole ring system. This structural motif imparts a unique three-dimensional conformation that allows for specific interactions with various biological targets, leading to a broad spectrum of pharmacological activities. These compounds have been investigated for their potential as anticancer, antiviral, antibacterial, and anti-inflammatory agents. The therapeutic potential of pyridobenzothiazoles stems from their ability to modulate key cellular processes, including cell signaling, proliferation, and apoptosis.
Synthesis of Pyridobenzothiazole Compounds
The synthesis of the pyridobenzothiazole core and its derivatives can be achieved through several synthetic strategies. A common and effective method involves a multi-component reaction, which allows for the efficient construction of the complex heterocyclic system in a single step.
General Experimental Protocol for the Synthesis of 4H-Pyrimido[2,1-b]benzothiazole Derivatives
This protocol describes a general method for the synthesis of pyridobenzothiazole derivatives through a one-pot condensation reaction.[1]
Materials:
-
2-Aminobenzothiazole derivatives
-
β-keto ester (e.g., ethyl acetoacetate)
-
Aromatic aldehyde
-
Ethanol
-
Glacial acetic acid
Procedure:
-
Reaction Setup: In a round-bottom flask, combine equimolar quantities of the 2-aminobenzothiazole derivative, the β-keto ester, and the aromatic aldehyde.
-
Solvent Addition: Add 40 mL of ethanol to the reaction mixture.
-
Catalyst Addition: Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reaction Conditions: Stir the reaction mixture at room temperature or under reflux, monitoring the progress of the reaction by thin-layer chromatography (TLC).
-
Isolation of Product: Upon completion of the reaction, the formed precipitate is filtered, washed with water, and then recrystallized from ethanol to yield the pure 4H-pyrimido[2,1-b]benzothiazole derivative.[1]
Pharmacological Activities of Pyridobenzothiazole Derivatives
Pyridobenzothiazole and its derivatives have demonstrated significant potential across a range of therapeutic areas. Their biological activity is highly dependent on the nature and position of substituents on the core ring structure.
Anticancer Activity
Several studies have highlighted the potent anticancer activity of pyridobenzothiazole derivatives against various cancer cell lines. The mechanism of action often involves the inhibition of key enzymes involved in cancer cell proliferation and survival, such as topoisomerase II and protein kinases.
| Compound ID/Reference | Cancer Cell Line | IC50 (µM) | Target/Mechanism |
| Compound 6 [2] | HepG2 (Liver) | 0.21 | Topoisomerase II inhibition |
| Compound 6 [2] | A549 (Lung) | 1.7 | Topoisomerase II inhibition |
| Compound 6 [2] | MCF-7 (Breast) | 11.7 | Topoisomerase II inhibition |
| Compound 12 [3] | MCF-7 (Breast) | 0.5 | PIM-1 inhibition |
| Compound 12 [3] | HepG2 (Liver) | 5.27 | PIM-1 inhibition |
| Pyridine-urea 8e [3] | MCF-7 (Breast) | 3.93 | VEGFR-2 inhibition |
| Pyridine-urea 8n [3] | MCF-7 (Breast) | - | VEGFR-2 inhibition |
Antiviral Activity
The antiviral potential of pyridobenzothiazole derivatives has been particularly noted against flaviviruses such as Dengue and Zika virus. These compounds often target viral enzymes essential for replication, such as the RNA-dependent RNA polymerase (RdRp).
| Compound ID/Reference | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| Compound L3 [4] | DENV-1 | HEK-293 | - | 61.4 | 30.7 |
| Compound L3 [4] | DENV-2 | HEK-293 | 2.3 | 61.4 | 26.7 |
| Compound L3 [4] | ZIKV | HEK-293 | 1.8 | 61.4 | 34.1 |
| Compound 66 [5] | ZIKV | - | 1-3 | - | - |
| Compound 67 [5] | ZIKV | - | 1-3 | - | - |
| Compound 5 [6] | ZIKV | - | 4.3 | 58 | 13.5 |
| Compound 6 [6] | ZIKV | - | 5.1 | 39 | 7.6 |
| 7-deaza-2-CMA [7] | ZIKV | Vero | 5.3-45.5 | - | - |
Mechanism of Action: Inhibition of the PI3K/AKT Signaling Pathway
The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT) signaling pathway is a crucial intracellular pathway that regulates cell cycle, proliferation, and survival.[8] In many cancers, this pathway is overactive, leading to uncontrolled cell growth and resistance to apoptosis.[8] Pyridobenzothiazole derivatives have been shown to exert their anticancer effects by inhibiting key components of this pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Antiviral Activity of Compound L3 against Dengue and Zika Viruses In Vitro and In Vivo [mdpi.com]
- 5. Synthesis, Structure-Activity Relationship and Antiviral Activity of Indole-Containing Inhibitors of Flavivirus NS2B-NS3 protease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Important Roles of PI3K/AKT Signaling Pathway and Relevant Inhibitors in Prostate Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
HeE1-2Tyr: A Technical Guide on the Non-Nucleoside Inhibitor of Viral RNA-Dependent RNA Polymerase
For Researchers, Scientists, and Drug Development Professionals
Abstract
HeE1-2Tyr is a pyridobenzothiazole derivative that has emerged as a potent non-nucleoside inhibitor of viral RNA-dependent RNA polymerase (RdRp).[1][2][3] Initially identified as an inhibitor of flavivirus RdRp, it has demonstrated significant activity against a broad range of viruses, including West Nile virus, Dengue virus, Yellow fever virus, and notably, SARS-CoV-2.[2][3][4] This document provides a comprehensive technical overview of this compound, including its chemical structure, physicochemical properties, mechanism of action, and a summary of its inhibitory and cytotoxic activities. Detailed experimental protocols and visualizations of key processes are provided to support further research and development efforts.
Chemical Structure and Physicochemical Properties
This compound, with the chemical formula C33H30N2O6S, is a complex heterocyclic molecule.[3][5] Its structure is characterized by a pyridobenzothiazole core.[2][3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C33H30N2O6S | [5] |
| Molecular Weight | 582.67 g/mol | [3] |
| CAS Number | 2245195-67-7 | [2] |
| Solubility | DMSO: 100 mg/mL (171.62 mM) (requires sonication) | [3] |
| Storage | Store at -20°C | [3] |
| IUPAC Name | (2S)-2-[(8-cyclohexyloxy-1-oxo-2-phenylpyrido[2,1-b][1][3]benzothiazole-4-carbonyl)amino]-3-(4-hydroxyphenyl)propanoic acid | [5] |
Mechanism of Action
This compound functions as a non-nucleoside inhibitor of viral RdRp, the key enzyme responsible for viral RNA replication.[4][6] Its mechanism of action, particularly against SARS-CoV-2, has been elucidated through biochemical and structural studies.[6][7]
This compound acts as a competitive inhibitor by binding directly to the RNA binding site of the RdRp.[6][7] This binding event physically obstructs the entry of the template-product RNA duplex into the active site, thereby preventing RNA extension and halting viral replication.[1][6]
A unique characteristic of its interaction with SARS-CoV-2 RdRp is the binding of three this compound molecules in a stacked conformation within the RNA binding tunnel.[6][8] This stacking is stabilized by inter-compound π-π stacking interactions and hydrogen bonds.[6] This multi-molecule binding mode is distinct from its interaction with Dengue virus RdRp, where it binds as a monomer.[9]
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. Non-Nucleotide RNA-Dependent RNA Polymerase Inhibitor That Blocks SARS-CoV-2 Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C33H30N2O6S | CID 122172828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Structural basis of SARS-CoV-2 polymerase inhibition by nonnucleoside inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
In-Depth Technical Guide: The Antiviral Spectrum of HeE1-2Tyr Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the antiviral activity of HeE1-2Tyr and its derivatives. This compound, a pyridobenzothiazole compound, and its analogues have emerged as potent inhibitors of a range of RNA viruses, primarily targeting the viral RNA-dependent RNA polymerase (RdRp). This document summarizes the quantitative antiviral data, details the experimental methodologies used to ascertain this activity, and visualizes the key mechanisms of action.
Quantitative Antiviral Activity
The antiviral spectrum of this compound and its derivatives has been evaluated against several clinically relevant viruses, particularly within the Flaviviridae and Coronaviridae families. The following tables summarize the key quantitative data from in vitro and cell-based assays.
Table 1: Antiviral Activity of this compound
| Virus Family | Virus | Assay Type | Cell Line | EC50 / IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Flaviviridae | West Nile Virus (Ugandan strain) | Cell-based | HEK 293 | 2.1 ± 0.7 (IC50) | >50 | >23.8 | [1] |
| Flaviviridae | Dengue Virus | RdRp Inhibition | - | - | - | - | [1] |
| Coronaviridae | SARS-CoV-2 | RdRp Inhibition | - | 5 (IC50) | - | - | [2][3] |
| Coronaviridae | SARS-CoV-2 | RdRp Inhibition | - | 27.6 ± 2.1 (IC50) | - | - | [4][5] |
Table 2: Antiviral Activity of this compound Derivatives
| Derivative | Virus Family | Virus | Assay Type | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| HeE1-17Y | Flaviviridae | West Nile Virus | WNV RRP Transduction Inhibition | Vero E6 | 2.0 ± 0.4 | >100 | >50 | [6] |
| HeE1-17Y | Coronaviridae | SARS-CoV-2 | Plaque Reduction | Vero E6 | ~1-6 | >100 | >16.7 - >100 | [6][7] |
| HeE1-17Y | Togaviridae | Chikungunya Virus (CHIKV) | Plaque Reduction | Vero E6 | >10 | >100 | - | [7] |
| HeE1-17Y | Rhabdoviridae | Vesicular Stomatitis Virus (VSV) | Plaque Reduction | Vero E6 | ~10 | >100 | ~10 | [7] |
| Compound 1 | Coronaviridae | HCoV-OC43 | Focus Reduction | - | Low µM range | - | - | [8] |
| Compound 1 | Pneumoviridae | RSV-A2 | Plaque Reduction | - | Low µM range | - | - | [8] |
| Compound 1 | Orthomyxoviridae | Influenza A Virus (IFV-A) | Focus Reduction | - | Low µM range | - | - | [8] |
Experimental Protocols
The following sections detail the methodologies employed in the cited studies to evaluate the antiviral activity of this compound and its derivatives.
Cell Lines and Virus Strains
-
Cell Lines:
-
Vero E6 cells: Derived from the kidney of an African green monkey, these cells are commonly used for their susceptibility to a wide range of viruses.
-
HEK 293 cells: Human embryonic kidney cells, often used for their high transfection efficiency and robust growth.
-
LLC-MK2 cells: Rhesus monkey kidney epithelial cells, used for the propagation of various viruses.
-
-
Virus Strains:
-
West Nile Virus (WNV): Ugandan strain.
-
SARS-CoV-2: Various strains, including early isolates.
-
Human Coronavirus OC43 (HCoV-OC43): A common human coronavirus.
-
Respiratory Syncytial Virus (RSV): Strain A2.
-
Influenza A Virus (IFV-A): H1N1 strain.
-
Chikungunya Virus (CHIKV): An alphavirus.
-
Vesicular Stomatitis Virus (VSV): A rhabdovirus.
-
Antiviral Activity Assays
This assay is a standard method for quantifying the inhibition of viral replication.
-
Cell Seeding: Plate susceptible cells (e.g., Vero E6) in multi-well plates and grow to a confluent monolayer.
-
Compound Treatment and Infection: Pre-treat the cell monolayer with serial dilutions of the test compound for a specified period (e.g., 2 hours). Subsequently, infect the cells with a known amount of virus (expressed as plaque-forming units, PFU) in the presence of the compound.
-
Overlay: After an incubation period to allow for viral entry, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agar or methylcellulose) to restrict virus spread to adjacent cells, leading to the formation of localized lesions (plaques).
-
Incubation: Incubate the plates for a period sufficient for plaque development (e.g., 72 hours).
-
Plaque Visualization and Counting: Fix and stain the cells (e.g., with crystal violet). Count the number of plaques in treated wells and compare to untreated controls.
-
EC50 Calculation: The 50% effective concentration (EC50) is calculated as the compound concentration that reduces the number of plaques by 50%.
This assay is similar to the plaque reduction assay but is used for viruses that do not form clear plaques.
-
Follow steps 1-3 of the Plaque Reduction Assay.
-
Incubation: Incubate the plates for a shorter period (e.g., 16-20 hours) to allow for the formation of foci of infected cells.
-
Immunostaining: Fix the cells and use specific antibodies against a viral antigen to detect infected cell foci. A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is then added, followed by a substrate to visualize the foci.
-
Focus Counting and EC50 Calculation: Count the number of foci and calculate the EC50 as in the plaque reduction assay.
This biochemical assay directly measures the inhibitory effect of the compound on the viral polymerase.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the purified viral RdRp enzyme, a template RNA, and ribonucleoside triphosphates (NTPs), one of which is typically radiolabeled or fluorescently tagged.
-
Inhibitor Addition: Add serial dilutions of the test compound to the reaction mixture.
-
Reaction Initiation and Incubation: Initiate the polymerization reaction by adding the final component (e.g., NTPs) and incubate at an optimal temperature for a defined period.
-
Product Detection: Stop the reaction and quantify the amount of newly synthesized RNA. This can be done by measuring the incorporation of the labeled NTP into the RNA product, for example, by gel electrophoresis and autoradiography or by fluorescence detection.
-
IC50 Calculation: The 50% inhibitory concentration (IC50) is determined as the compound concentration that reduces RdRp activity by 50%.
This assay determines if a compound directly inactivates viral particles.
-
Virus-Compound Incubation: Mix a known concentration of the virus with different concentrations of the test compound and incubate for a specific duration (e.g., 1 hour at 37°C).
-
Dilution: Serially dilute the mixture to a point where the compound concentration is no longer inhibitory to viral replication in the subsequent infection step.
-
Infection: Use the diluted virus-compound mixture to infect susceptible cell monolayers.
-
Quantification of Residual Infectivity: After a suitable incubation period, quantify the remaining infectious virus using a plaque or focus reduction assay. A significant reduction in viral titer compared to the virus-only control indicates virucidal activity.
Cytotoxicity Assays
To determine the therapeutic window of the antiviral compounds, their cytotoxicity is assessed in the same cell lines used for the antiviral assays.
-
Cell Treatment: Seed cells in 96-well plates and treat them with serial dilutions of the test compound.
-
Incubation: Incubate the cells for a period that mirrors the duration of the antiviral assay.
-
Viability Assessment: Measure cell viability using a colorimetric or fluorometric assay, such as the MTT or AlamarBlue assay. These assays measure metabolic activity, which correlates with the number of viable cells.
-
CC50 Calculation: The 50% cytotoxic concentration (CC50) is the compound concentration that reduces cell viability by 50%.
Mechanisms of Action: Visualized
The primary mechanism of action for this compound and its derivatives is the inhibition of the viral RNA-dependent RNA polymerase. Additionally, a virucidal effect has been proposed for the derivative HeE1-17Y.
References
- 1. researchgate.net [researchgate.net]
- 2. Structural basis of SARS-CoV-2 polymerase inhibition by nonnucleoside inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural basis of SARS-CoV-2 polymerase inhibition by nonnucleoside inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Non-Nucleotide RNA-Dependent RNA Polymerase Inhibitor That Blocks SARS-CoV-2 Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | SARS-CoV | TargetMol [targetmol.com]
- 6. researchgate.net [researchgate.net]
- 7. Virucidal Activity of the Pyridobenzothiazolone Derivative HeE1-17Y against Enveloped RNA Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Broad-Spectrum Antiviral Activity of Pyridobenzothiazolone Analogues Against Respiratory Viruses - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Efficacy of HeE1-2Tyr Against Dengue Virus: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro efficacy of HeE1-2Tyr, a pyridobenzothiazole derivative, against the Dengue virus (DENV). This compound has been identified as a potent non-nucleoside inhibitor of the flavivirus RNA-dependent RNA polymerase (RdRp), a critical enzyme for viral replication.[1][2][3] This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the compound's mechanism of action and experimental workflows.
Core Findings: Mechanism of Action
This compound exerts its antiviral activity by directly targeting the Dengue virus non-structural protein 5 (NS5), which contains the RdRp domain.[3] It functions as an allosteric inhibitor, binding to a site at the interface of the thumb and palm subdomains of the RdRp.[4] This binding is proposed to hinder the necessary conformational changes of the polymerase as it transitions from the initiation to the elongation phase of RNA synthesis.[4] Crystallographic data have shown that this compound binds as a monomer to the Dengue virus RdRp, which is distinct from its binding mode to the SARS-CoV-2 RdRp.[3]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Non-Nucleotide RNA-Dependent RNA Polymerase Inhibitor That Blocks SARS-CoV-2 Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Potent Allosteric Dengue Virus NS5 Polymerase Inhibitors: Mechanism of Action and Resistance Profiling | PLOS Pathogens [journals.plos.org]
HeE1-2Tyr Binding Site on RNA-Dependent RNA Polymerase: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding site and mechanism of action of HeE1-2Tyr, a non-nucleoside inhibitor of viral RNA-dependent RNA polymerase (RdRp). The focus of this document is on the interaction of this compound with the SARS-CoV-2 RdRp, with comparative insights from its activity against flavivirus RdRps.
Executive Summary
This compound is a pyridobenzothiazole derivative that has demonstrated potent inhibitory activity against the RNA-dependent RNA polymerase of various RNA viruses, including SARS-CoV-2 and flaviviruses such as Dengue virus.[1][2][3] For SARS-CoV-2, this compound functions as a competitive inhibitor, directly occupying the RNA binding site on the RdRp.[1][4] A distinctive feature of its binding to the SARS-CoV-2 RdRp is the formation of a three-molecule stack within the binding pocket, a mechanism that is crucial for its potent inhibition of RNA binding and subsequent polymerase activity.[1][4][5][6] This unique binding mode, stabilized by a highly conserved arginine bracket, presents a promising avenue for the structure-guided design of pan-coronavirus inhibitors.[1][4]
Quantitative Data on this compound-RdRp Interaction
The inhibitory potency and binding characteristics of this compound against SARS-CoV-2 RdRp have been quantified through various biochemical assays. The following tables summarize the key quantitative data.
| Parameter | Value | Virus Target | Assay Type | Reference |
| IC50 | 5.0 µM | SARS-CoV-2 | RdRp Inhibition (Biochemical) | [1][2][5] |
| IC50 | 5.5 µM | SARS-CoV-2 | RNA Extension Assay | [7] |
| IC50 | 4.9 µM | SARS-CoV-2 | RNA Binding Assay (Fluorescence Polarization) | [1][8] |
| IC50 | 27.6 ± 2.1 µM | SARS-CoV-2 | In vitro RdRp Assay | [3][9] |
| Hill Coefficient | 4.3 | SARS-CoV-2 | RNA Binding Assay (Fluorescence Polarization) | [7][8] |
| KD (RdRp-RNA) | 75 nM | SARS-CoV-2 | Fluorescence Polarization Assay | [8] |
Mechanism of Action and Binding Site
Structural and biochemical studies have elucidated the detailed mechanism by which this compound inhibits SARS-CoV-2 RdRp.
Binding Site: this compound binds directly to the RNA binding site of the viral RdRp.[1][4][5]
Inhibition Mechanism: The inhibitor acts competitively by physically occupying the space where the RNA template-product duplex would normally bind, thereby preventing the initiation and elongation of the viral RNA strand.[1][4][8]
Unique Binding Stoichiometry: A key finding is that three molecules of this compound form a stack within the binding site.[1][4][5][6] This stacking is stabilized by inter-compound π-π interactions and hydrogen bonds.[6] This cooperative binding is suggested by a Hill coefficient significantly greater than 1.[7][8]
Key Interacting Residues: The stacked this compound molecules are anchored in the binding site by a bracket of three highly conserved arginine residues within the nsp12 subunit of the RdRp.[1][4] The conservation of these residues across coronaviruses suggests that this compound could serve as a template for the development of broad-spectrum coronavirus inhibitors.[1][4]
In contrast to its binding mode in SARS-CoV-2 RdRp, this compound binds as a monomer to the Dengue virus RdRp.[2]
Experimental Protocols
The characterization of the this compound binding site and its inhibitory mechanism has relied on several key experimental techniques.
RNA Extension Assay
This biochemical assay directly measures the ability of the RdRp to extend a fluorescently labeled RNA primer-template duplex.
-
Reaction Mixture Preparation: A minimal RNA substrate, consisting of a template and a product strand with a 5' fluorescent label (e.g., 6-carboxyfluorescein - FAM), is prepared.
-
Incubation: The SARS-CoV-2 RdRp enzyme is incubated with the RNA substrate in the presence of varying concentrations of this compound or a DMSO control.
-
Initiation of Polymerization: The reaction is initiated by the addition of ribonucleoside triphosphates (rNTPs).
-
Quenching: The reaction is stopped after a defined time period.
-
Analysis: The reaction products are analyzed by denaturing polyacrylamide gel electrophoresis (PAGE). The extended, fluorescently labeled RNA product is visualized and quantified.
-
Data Interpretation: A dose-dependent decrease in the extended RNA product indicates inhibitory activity. The IC50 value is determined by fitting the data to a dose-response curve.
Fluorescence Polarization (FP) Assay
This assay measures the binding affinity between the RdRp and the RNA substrate and how this is affected by the inhibitor.
-
Principle: A small, fluorescently labeled RNA molecule tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the much larger RdRp protein, the tumbling rate slows down, leading to an increase in fluorescence polarization.
-
Experimental Setup: A constant concentration of fluorescently labeled RNA is incubated with the RdRp enzyme.
-
Inhibitor Titration: this compound is titrated into the RdRp-RNA mixture at various concentrations.
-
Measurement: The fluorescence polarization is measured at each inhibitor concentration.
-
Data Analysis: A decrease in fluorescence polarization with increasing inhibitor concentration indicates that this compound is displacing the RNA from the RdRp. This data can be used to calculate the IC50 for RNA binding inhibition.
Cryo-Electron Microscopy (Cryo-EM)
Cryo-EM has been instrumental in providing a high-resolution three-dimensional structure of the this compound-RdRp complex.
-
Sample Preparation: The purified SARS-CoV-2 RdRp is incubated with a saturating concentration of this compound to ensure complex formation.
-
Vitrification: A small volume of the sample is applied to an EM grid, blotted to create a thin film, and rapidly plunged into liquid ethane. This process, known as vitrification, freezes the sample in a glass-like, non-crystalline state, preserving the native structure of the complex.
-
Data Collection: The vitrified grids are imaged in a transmission electron microscope at cryogenic temperatures. A large number of images (micrographs) are collected from different angles.
-
Image Processing: Individual particle images are computationally extracted from the micrographs, aligned, and classified to generate 2D class averages. These 2D averages are then used to reconstruct a 3D map of the complex.
-
Model Building and Refinement: An atomic model of the RdRp-HeE1-2Tyr complex is built into the 3D cryo-EM density map and refined to high resolution. This allows for the precise identification of the inhibitor binding site and its interactions with the protein.
Conclusion and Future Directions
The elucidation of the this compound binding site on the SARS-CoV-2 RdRp provides a solid foundation for the structure-guided design of novel and more potent non-nucleoside inhibitors. The unique three-molecule stacking mechanism and the interaction with a highly conserved arginine bracket are key features that can be exploited for developing broad-spectrum antivirals against coronaviruses. Future research should focus on synthesizing and evaluating derivatives of this compound that can optimize the interactions within this binding pocket to enhance antiviral efficacy and pharmacokinetic properties. Mutagenesis studies of the key arginine residues would further validate their importance in the binding of this compound and the overall function of the RdRp.[1][4]
References
- 1. Structural basis of SARS-CoV-2 polymerase inhibition by nonnucleoside inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Non-Nucleotide RNA-Dependent RNA Polymerase Inhibitor That Blocks SARS-CoV-2 Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Structural basis of SARS-CoV-2 polymerase inhibition by nonnucleoside inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. uochb.cz [uochb.cz]
Methodological & Application
Application Note: In Vitro Inhibition of RNA-Dependent RNA Polymerase (RdRp) by HeE1-2Tyr
Audience: Researchers, scientists, and drug development professionals.
Introduction
RNA-dependent RNA polymerase (RdRp) is a critical enzyme for the replication and transcription of RNA viruses, making it a prime target for antiviral drug development.[1][2][3] HeE1-2Tyr is a non-nucleoside pyridobenzothiazole derivative that has demonstrated inhibitory activity against the RdRp of several viruses, including Dengue virus and SARS-CoV-2.[1][4][5] This document provides detailed protocols for in vitro assays to characterize the inhibitory effect of this compound on viral RdRp, specifically focusing on methodologies derived from studies on SARS-CoV-2. The mechanism of action involves this compound competing with the viral RNA for binding to the RdRp active site.[1][6] Structural studies have revealed that a stack of three this compound molecules binds to the RNA binding site of the SARS-CoV-2 RdRp, effectively preventing the enzyme from engaging with its template and thus halting RNA synthesis.[1][6]
Quantitative Data Summary
The inhibitory potency of this compound against SARS-CoV-2 RdRp has been quantified using various in vitro assays. The half-maximal inhibitory concentration (IC₅₀) values from different studies are summarized below. The variation in IC₅₀ values may be attributed to differences in the source and activity of the recombinant RdRp enzyme complex used in the assays.[7]
| Assay Type | Target | Reported IC₅₀ | Reference |
| RNA Extension Assay | SARS-CoV-2 RdRp | 5.5 µM | [7][8] |
| Fluorescence Polarization (FP) Assay | SARS-CoV-2 RdRp | 4.9 µM | [1][8][9] |
| In Vitro RdRp Inhibition Assay | SARS-CoV-2 RdRp | 27.6 ± 2.1 µM | [5] |
Mechanism of Inhibition and Experimental Workflow
The following diagrams illustrate the mechanism of this compound action and the general workflow for the in vitro inhibition assays.
Caption: Competitive inhibition mechanism of SARS-CoV-2 RdRp by this compound.
Caption: A generalized workflow for determining RdRp inhibition by this compound.
Experimental Protocols
The following protocols are based on methodologies established for studying SARS-CoV-2 RdRp inhibition.[7][10][11]
Protocol 1: RNA Extension Inhibition Assay
This assay directly measures the synthesis of RNA by RdRp and its inhibition by this compound.
A. Materials and Reagents
-
SARS-CoV-2 RdRp Complex: Recombinantly produced nsp12, nsp7, and nsp8 complex.
-
RNA Substrate: A minimal RNA hairpin substrate with a 5' fluorescent label (e.g., 6-carboxyfluorescein, FAM).[8]
-
This compound: Stock solution in DMSO, with serial dilutions prepared.
-
Nucleotide Triphosphates (NTPs): ATP, GTP, CTP, UTP solution.
-
Reaction Buffer: 20 mM Tris-HCl (pH 8.0), 10 mM KCl, 6 mM MgCl₂, 1 mM DTT, 0.01% Triton-X 100.[10]
-
Quench Buffer: 94% formamide, 30 mM EDTA.[10]
-
RNase Inhibitor.
-
Urea-PAGE Gel System: For denaturing polyacrylamide gel electrophoresis.
B. Procedure
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture by combining the following on ice:
-
Pre-incubation: Incubate the mixture at room temperature for 30 minutes to allow this compound to bind to the RdRp.
-
Initiation of RNA Extension: Start the reaction by adding the NTP mixture to a final concentration of 10 mM.[10]
-
Reaction Incubation: Incubate the reaction at 37°C for a defined period (e.g., 5-60 minutes).[7][10]
-
Quenching: Stop the reaction by adding an equal volume of Quench Buffer.
-
Denaturation: Heat the samples at 95°C for 5 minutes.
-
Gel Electrophoresis: Load the samples onto a denaturing Urea-PAGE gel and run at 120V for 1.5 hours or until sufficient separation of product and substrate is achieved.[10]
-
Visualization and Analysis:
-
Visualize the fluorescent RNA bands using a gel imager.
-
Quantify the band intensity for the unextended substrate and the extended product.
-
Calculate the fraction of extended RNA for each this compound concentration.
-
Normalize the results to the DMSO control (defined as 0% inhibition).
-
Plot the normalized data against the logarithm of this compound concentration and fit a dose-response curve to determine the IC₅₀ value.
-
Protocol 2: Fluorescence Polarization (FP) Inhibition Assay
This assay measures the binding of the fluorescently labeled RNA to the RdRp complex. Inhibition of binding by this compound results in a decrease in the FP signal.[1][7]
A. Materials and Reagents
-
SARS-CoV-2 RdRp Complex: Recombinantly produced nsp12, nsp7, and nsp8 complex.
-
RNA Substrate: The same 5' fluorescently labeled RNA hairpin substrate as used in the extension assay.
-
This compound: Stock solution in DMSO, with serial dilutions prepared.
-
Assay Buffer: Same as the Reaction Buffer in Protocol 1.
-
384-well Plate: Low-volume, black, flat-bottom plate suitable for FP measurements.
-
Fluorescence Polarization Plate Reader.
B. Procedure
-
Reaction Setup: In a 384-well plate, prepare the reaction mixtures. For each well, add:
-
Initiation of Binding: Add the fluorescently labeled RNA substrate to each well (e.g., 25 nM final concentration).[7][9]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[7]
-
Measurement:
-
Measure the fluorescence polarization of each well using a plate reader equipped with appropriate filters for the fluorophore (e.g., FAM).
-
Include controls for background (buffer only) and free RNA (RNA in buffer without RdRp).
-
-
Data Analysis:
-
Calculate the change in FP signal (ΔFP) for each sample relative to the free RNA control.
-
Normalize the ΔFP values for this compound-containing samples to the DMSO control (representing 100% binding).[9]
-
Plot the normalized binding percentage against the logarithm of this compound concentration.
-
Fit the data to a suitable dose-response model to calculate the IC₅₀ for binding inhibition.
-
References
- 1. Structural basis of SARS-CoV-2 polymerase inhibition by nonnucleoside inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mobitec.com [mobitec.com]
- 3. RdRp enzymatic activity - SARS-CoV-2 Assays - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Non-Nucleotide RNA-Dependent RNA Polymerase Inhibitor That Blocks SARS-CoV-2 Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural basis of SARS-CoV-2 polymerase inhibition by nonnucleoside inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Identifying Small-Molecule Inhibitors of SARS-CoV-2 RNA-Dependent RNA Polymerase by Establishing a Fluorometric Assay [frontiersin.org]
- 11. Development of a Simple In Vitro Assay To Identify and Evaluate Nucleotide Analogs against SARS-CoV-2 RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Cell-Based Antiviral Assays for HeE1-2Tyr
For Researchers, Scientists, and Drug Development Professionals
Introduction
HeE1-2Tyr is a non-nucleoside pyridobenzothiazole derivative that has demonstrated potent antiviral activity against a range of RNA viruses.[1][2][3] Initially identified as an inhibitor of flavivirus RNA-dependent RNA polymerase (RdRp), it has also been shown to effectively inhibit the RdRp of coronaviruses, including SARS-CoV-2.[1][3][4] The mechanism of action involves direct competition with viral RNA for binding to the polymerase, thereby preventing viral genome replication and transcription.[3][5] This document provides an overview of this compound's cell-based antiviral activity and detailed protocols for its evaluation using standard virological assays.
Mechanism of Action: RdRp Inhibition
This compound functions as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp).[3] In the case of SARS-CoV-2, structural studies have revealed that three molecules of this compound stack together to bind within the RNA binding site of the RdRp.[3] This binding event physically obstructs the viral RNA template from accessing the enzyme's active site, effectively halting RNA synthesis.
Caption: Competitive inhibition of viral RdRp by this compound.
Summary of Cell-Based Antiviral Activity
The efficacy of an antiviral compound is determined by its ability to inhibit viral replication at concentrations that are non-toxic to the host cells. This is quantified by the 50% effective concentration (EC50) and the 50% cytotoxic concentration (CC50). The ratio of CC50 to EC50 provides the Selectivity Index (SI), a critical measure of the compound's therapeutic window.[6]
| Virus Family | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Coronaviridae | SARS-CoV-2 | Vero | 0.65 | >50 | >76 | [1] |
| SARS-CoV-2 | Caco-2 | 0.95 | >50 | >52 | [1] | |
| Feline Infectious Peritonitis Virus (FIPV) | CRFK | 0.44 | >50 | >113 | [1] | |
| Flaviviridae | West Nile Virus (Ugandan strain) | HEK293 / Vero E6 | 2.1 | - | - | [2] |
Experimental Protocols
The following are detailed protocols for common cell-based assays used to determine the antiviral efficacy of compounds like this compound.
Cytopathic Effect (CPE) Reduction Assay
This assay measures the ability of a compound to protect cells from virus-induced death or morphological changes (cytopathic effect).[7] Cell viability is typically assessed using a colorimetric reagent like Neutral Red or Crystal Violet.[8][9]
Caption: Workflow for a Cytopathic Effect (CPE) Reduction Assay.
Protocol:
-
Cell Plating: Seed a 96-well plate with a suitable host cell line (e.g., Vero, Caco-2) at a density that will result in a confluent monolayer after 24 hours of incubation (37°C, 5% CO2).
-
Compound Preparation: Prepare a 2x working stock of this compound serial dilutions (e.g., eight half-log10 dilutions, from 100 µM to 0.032 µM) in cell culture medium.[8]
-
Cytotoxicity Plate: In a parallel plate without virus, add the compound dilutions to assess cytotoxicity (for CC50 determination).
-
Infection and Treatment:
-
Remove the growth medium from the cell monolayer.
-
Add 50 µL of the appropriate this compound dilution to each well.
-
Add 50 µL of virus suspension (diluted to cause >80% CPE within 72 hours) to the wells.
-
Include "virus control" wells (cells + virus, no compound) and "cell control" wells (cells only, no virus or compound).
-
-
Incubation: Incubate the plates for 72 hours at 37°C with 5% CO2, or until significant CPE is observed in the virus control wells.
-
Staining:
-
Quantification:
-
Wash away the excess stain thoroughly with water and allow the plate to dry.
-
Solubilize the bound dye using methanol or another suitable solvent.
-
Read the absorbance on a plate reader at 570 nm.
-
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the cell and virus controls. Use non-linear regression analysis to determine the EC50 (from the infected plate) and CC50 (from the uninfected plate) values.[8]
Plaque Reduction Assay
Considered the "gold standard" in virology, this assay quantifies the reduction in the number of infectious virus particles.[10][11] An overlay medium is used to restrict virus spread, resulting in localized zones of cell death (plaques) that can be counted.
Caption: Workflow for a Plaque Reduction Assay.
Protocol:
-
Cell Plating: Seed cells in 6, 12, or 24-well plates and grow to 95-100% confluency.
-
Compound-Virus Incubation: Prepare serial dilutions of this compound. Mix each dilution with a virus stock suspension containing approximately 50-100 plaque-forming units (PFU) per well. Incubate this mixture for 1 hour at 37°C.
-
Infection: Aspirate the culture medium from the cell monolayers and inoculate with the virus-compound mixtures. Incubate for 1-2 hours, gently rocking the plates every 15-20 minutes to ensure even distribution and prevent drying.[12]
-
Overlay: Carefully aspirate the inoculum. Immediately add a pre-warmed (42°C) overlay medium (e.g., 2x MEM mixed 1:1 with 1.2% agarose) containing the corresponding concentration of this compound.
-
Incubation: Allow the overlay to solidify at room temperature, then incubate the plates at 37°C with 5% CO2 for 3-7 days, depending on the virus's replication kinetics.
-
Visualization:
-
Fix the cells by adding 10% formalin directly to the overlay and incubating for at least 2 hours.
-
Carefully remove the agarose plugs.
-
Stain the monolayer with 0.1% Crystal Violet for 20-30 minutes.
-
Gently wash with water to reveal the plaques as clear zones against a purple background.
-
-
Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the virus control (no compound). Determine the EC50 value by plotting the percent reduction against the compound concentration.
Virus Yield Reduction Assay
This assay directly measures the production of new infectious virions from treated cells. It is a highly sensitive method used to confirm the findings of primary screens like the CPE assay.[13][14]
Caption: Workflow for a Virus Yield Reduction Assay.
Protocol:
-
Cell Plating and Infection: Seed cells in a multi-well plate (e.g., 96-well or 24-well). Once confluent, treat the cells with serial dilutions of this compound for 1-2 hours. Then, infect the cells with the virus at a low multiplicity of infection (MOI), for example, 0.01.[15]
-
Incubation: Incubate the plates for a period equivalent to one or more full replication cycles of the virus (typically 24-72 hours).
-
Harvest Progeny Virus: At the end of the incubation period, collect the supernatant from each well. It is common to subject the plate to one or more freeze-thaw cycles to lyse the cells and release any intracellular virions.
-
Titer the Yield: Determine the amount of infectious virus in each supernatant sample. This is typically done by performing a 10-fold serial dilution of each sample and using these dilutions to infect fresh cell monolayers in a 96-well plate (for a TCID50 assay) or a larger plate (for a plaque assay).[13][16]
-
Quantification and Analysis: After the appropriate incubation time for the titration assay, quantify the viral titer for each sample (e.g., as TCID50/mL or PFU/mL). Calculate the reduction in virus yield (often on a log10 scale) for each this compound concentration compared to the no-compound control. The concentration that reduces the virus yield by 90% (EC90) or 99% (EC99) is often calculated.[16]
References
- 1. Non-Nucleotide RNA-Dependent RNA Polymerase Inhibitor That Blocks SARS-CoV-2 Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structural basis of SARS-CoV-2 polymerase inhibition by nonnucleoside inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural basis of SARS-CoV-2 polymerase inhibition by nonnucleoside inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 7. Cytopathic Effect (CPE) reduction assay [bio-protocol.org]
- 8. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io:443]
- 9. 3.12. Cytopathic Effect (CPE) Reduction Assay [bio-protocol.org]
- 10. bioagilytix.com [bioagilytix.com]
- 11. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. avys.omu.edu.tr [avys.omu.edu.tr]
- 13. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 14. A microtiter virus yield reduction assay for the evaluation of antiviral compounds against human cytomegalovirus and herpes simplex virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 2.4. Virus Yield Reduction Assay [bio-protocol.org]
- 16. Virus yield reduction assay. [bio-protocol.org]
Application Notes and Protocols for the Synthesis of HeE1-2Tyr
For Researchers, Scientists, and Drug Development Professionals
Introduction
HeE1-2Tyr is a non-nucleoside inhibitor of the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp), a critical enzyme for viral replication.[1][2] Originally identified as an inhibitor of flavivirus RdRp, this compound has demonstrated efficacy against SARS-CoV-2 in in-vitro and cell-based assays, making it a molecule of significant interest for antiviral drug development.[1][3] Its mechanism of action involves binding to the RNA binding site of the RdRp, effectively competing with the RNA template and halting viral replication.[4][5] This document provides detailed methodologies for the chemical synthesis of this compound for research purposes, including the preparation of its core pyridobenzothiazole scaffold and subsequent functionalization.
Data Presentation: Synthesis Overview and Key Intermediates
The synthesis of this compound can be accomplished through a multi-step process involving the construction of a key pyridobenzothiazole intermediate followed by amide coupling with L-tyrosine methyl ester. The following table summarizes the key reaction steps and typical yields for the synthesis of a closely related analogue, providing a reference for the expected outcomes for this compound synthesis.
| Step | Reaction | Key Reagents | Solvent(s) | Typical Yield (%) |
| 1 | Formation of 2-azido-5-(benzyloxy)aniline | 4-(Benzyloxy)aniline hydrochloride, TMSN₃, TfOH | DCM | Not Reported |
| 2 | Synthesis of 1-azido-4-(benzyloxy)-2-iodobenzene | Intermediate from Step 1, NaNO₂, KI, H₂SO₄ | Acetonitrile, H₂O | 68% |
| 3 | Formation of 2-(4-(benzyloxy)phenyl)-6-(benzyloxy)-benzothiazole | Intermediate from Step 2, 4-(benzyloxy)thiobenzamide, CuI, K₂CO₃ | Toluene | 65% |
| 4 | Deprotection to form 2-(4-hydroxyphenyl)-benzothiazol-6-ol | Intermediate from Step 3, BBr₃ | DCM | 85% |
| 5 | Synthesis of the Pyridobenzothiazole Core | Intermediate from Step 4, Diethyl malonate, NaH | DMF | 55% |
| 6 | Amide Coupling | Pyridobenzothiazole Core, L-Tyrosine methyl ester, EDCI, HOBt, TEA | DCM, DMF | 50%[6] |
| 7 | Final Hydrolysis | Coupled Product, LiOH·H₂O | 1,4-Dioxane, H₂O | Quantitative |
Experimental Protocols
The following protocols are adapted from established synthetic routes for this compound analogues and the pyridobenzothiazole scaffold.[7] Researchers should exercise standard laboratory safety precautions.
Part 1: Synthesis of the Pyridobenzothiazole Carboxylic Acid Core
Step 1: Synthesis of Ethyl 8-(benzyloxy)-1-oxo-1H-pyrido[2,1-b][1][3]benzothiazole-4-carboxylate
-
To a solution of 2-cyano-6-(benzyloxy)benzothiazole (1.0 eq) in anhydrous DMF, add diethyl malonate (1.5 eq) and sodium hydride (60% dispersion in mineral oil, 2.0 eq) portion-wise at 0 °C under an inert atmosphere.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of water and acidify with 1M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the title compound.
Step 2: Hydrolysis to 8-(benzyloxy)-1-oxo-1H-pyrido[2,1-b][1][3]benzothiazole-4-carboxylic acid
-
Dissolve the ethyl ester from the previous step (1.0 eq) in a mixture of 1,4-dioxane and water (4:1).
-
Add lithium hydroxide monohydrate (2.0 eq) and stir the mixture at room temperature for 4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Acidify the reaction mixture with 1M HCl to pH 2-3.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield the carboxylic acid intermediate.
Part 2: Amide Coupling and Final Deprotection
Step 3: Synthesis of Methyl (S)-2-(8-(benzyloxy)-1-oxo-1H-pyrido[2,1-b][1][3]benzothiazole-4-carboxamido)-3-(4-hydroxyphenyl)propanoate
-
To a solution of the carboxylic acid intermediate from Part 1 (1.0 eq) in a mixture of DCM and DMF, add L-tyrosine methyl ester hydrochloride (1.2 eq), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.5 eq), and 1-hydroxybenzotriazole (HOBt) (1.5 eq).
-
Cool the mixture to 0 °C and add triethylamine (TEA) (2.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Dilute the reaction mixture with DCM and wash successively with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: DCM/methanol gradient) to obtain the coupled product.
Step 4: Synthesis of this compound
-
Dissolve the product from Step 3 (1.0 eq) in a mixture of 1,4-dioxane and water (4:1).
-
Add lithium hydroxide monohydrate (2.0 eq) and stir at room temperature for 45 minutes.[7]
-
Acidify the reaction mixture with 1M HCl to precipitate the final product.
-
Collect the solid by filtration, wash with water, and dry under vacuum to yield this compound.
Mandatory Visualizations
Synthetic Workflow for this compound
Caption: Synthetic workflow for this compound.
Logical Relationship of Synthesis Stages
References
- 1. iris.unina.it [iris.unina.it]
- 2. BJOC - Novel analogues of a nonnucleoside SARS-CoV-2 RdRp inhibitor as potential antivirotics [beilstein-journals.org]
- 3. mdpi.com [mdpi.com]
- 4. pnas.org [pnas.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. beilstein-journals.org [beilstein-journals.org]
Application Notes and Protocols for Testing HeE1-2Tyr Against West Nile Virus
For Researchers, Scientists, and Drug Development Professionals
Introduction
West Nile virus (WNV), a member of the Flaviviridae family, is a mosquito-borne pathogen that can cause neurological disease in humans.[1] Currently, there are no specific antiviral therapies available for WNV infection. HeE1-2Tyr, a pyridobenzothiazole derivative, has been identified as a potent non-nucleoside inhibitor of the RNA-dependent RNA polymerase (RdRp) of several flaviviruses, including West Nile virus.[2][3] This document provides detailed protocols for the comprehensive in vitro and in vivo evaluation of this compound's antiviral activity against WNV.
Mechanism of Action
This compound targets the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of the WNV genome.[2][3] By inhibiting the RdRp, this compound effectively halts the synthesis of new viral RNA, thereby preventing viral propagation.
Data Presentation
The following tables summarize the known in vitro efficacy of this compound against West Nile virus.
| Assay Type | Parameter | Value | Reference |
| Biochemical Assay | IC50 (WNV RdRp) | 27.6 µM | [2] |
| Cell-Based Assay | IC50 (WNV Ugandan strain) | 2.1 ± 0.7 µM | [3] |
IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.
Experimental Protocols
In Vitro Cytotoxicity Assay
Objective: To determine the concentration range of this compound that is non-toxic to the host cells used in antiviral assays.
Materials:
-
Vero cells (or other susceptible cell line)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound stock solution (dissolved in DMSO)
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (or equivalent)
-
Plate reader with luminescence detection capabilities
Protocol:
-
Seed Vero cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight at 37°C with 5% CO2.
-
Prepare serial dilutions of this compound in DMEM, starting from a high concentration (e.g., 100 µM) down to a low concentration (e.g., 0.1 µM). Include a DMSO-only control.
-
Remove the culture medium from the cells and add 100 µL of the this compound dilutions to the respective wells.
-
Incubate the plate for 48-72 hours at 37°C with 5% CO2.
-
Perform the CellTiter-Glo® assay according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the logarithm of the this compound concentration.
West Nile Virus Plaque Reduction Neutralization Test (PRNT)
Objective: To determine the concentration of this compound required to reduce the number of WNV plaques by 50% (EC50).
Materials:
-
Vero cells
-
West Nile virus (e.g., NY99 strain)
-
DMEM with 2% FBS
-
This compound serial dilutions
-
Agarose overlay (e.g., 0.5% SeaPlaque™ Agarose in 2x MEM)
-
Crystal violet staining solution
Protocol:
-
Seed Vero cells in 6-well plates and grow to 90-100% confluency.
-
Prepare serial dilutions of this compound in DMEM.
-
In a separate plate, mix 100 plaque-forming units (PFU) of WNV with each this compound dilution and incubate for 1 hour at 37°C. Include a virus-only control.
-
Remove the growth medium from the Vero cell monolayers and inoculate with 200 µL of the virus-compound mixtures.
-
Incubate for 1 hour at 37°C, rocking every 15 minutes to allow for viral adsorption.
-
Gently remove the inoculum and overlay the cells with 3 mL of the agarose overlay medium.
-
Allow the overlay to solidify at room temperature, then incubate the plates at 37°C with 5% CO2 for 48-72 hours until plaques are visible.
-
Fix the cells with 10% formalin and stain with crystal violet.
-
Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus-only control.
-
Determine the EC50 value by plotting the percentage of plaque reduction against the logarithm of the this compound concentration.
WNV Replicon-Based Assay
Objective: To assess the inhibitory effect of this compound on WNV RNA replication in a high-throughput format.[4][5]
Materials:
-
Vero or BHK-21 cells stably expressing a WNV replicon encoding a reporter gene (e.g., Luciferase or GFP).[6]
-
Growth medium with a selection antibiotic (e.g., G418).
-
This compound serial dilutions.
-
96-well plates.
-
Luciferase assay reagent (if applicable).
-
Fluorescence plate reader or luminometer.
Protocol:
-
Seed the WNV replicon-expressing cells in a 96-well plate.
-
Add serial dilutions of this compound to the wells.
-
Incubate for 48 hours at 37°C with 5% CO2.
-
Measure the reporter gene expression (luciferase activity or GFP fluorescence).
-
Calculate the percentage of inhibition of replication relative to the DMSO-treated control cells.
-
Determine the EC50 value.
In Vivo Efficacy in a Mouse Model
Objective: To evaluate the in vivo antiviral efficacy of this compound in a C57BL/6 mouse model of WNV infection.[7][8]
Materials:
-
6- to 8-week-old C57BL/6 mice.[7]
-
West Nile virus (neuroinvasive strain).
-
This compound formulated for in vivo administration (e.g., in a solution with a suitable vehicle like PBS with a low percentage of DMSO and Tween 80).
-
Anesthesia (e.g., isoflurane or ketamine/xylazine).[7]
Protocol:
-
Acclimate the mice for at least one week before the experiment.
-
Randomly assign mice to treatment and control groups (e.g., n=10 per group).
-
Infect the mice subcutaneously in the footpad with a lethal dose of WNV (e.g., 100 PFU).[7]
-
Administer this compound at various doses (e.g., 10, 25, 50 mg/kg) via a relevant route (e.g., intraperitoneal or oral) starting at a specified time point post-infection (e.g., 4 hours) and continue for a defined period (e.g., daily for 7 days).
-
The control group should receive the vehicle only.
-
Monitor the mice daily for clinical signs of disease (weight loss, lethargy, paralysis) and survival for at least 21 days.
-
At specific time points (e.g., days 2, 4, 6, and 8 post-infection), a subset of mice from each group can be euthanized to determine viral load in the serum, spleen, and brain via plaque assay or qRT-PCR.[9]
-
Analyze the data for statistically significant differences in survival rates, clinical scores, and viral titers between the treated and control groups.
Visualizations
References
- 1. Frontiers | Target specific inhibition of West Nile virus envelope glycoprotein and methyltransferase using phytocompounds: an in silico strategy leveraging molecular docking and dynamics simulation [frontiersin.org]
- 2. This compound | SARS-CoV | TargetMol [targetmol.com]
- 3. researchgate.net [researchgate.net]
- 4. Potential High-Throughput Assay for Screening Inhibitors of West Nile Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Construction of self-replicating subgenomic West Nile virus replicons for screening antiviral compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Mouse Model of West Nile Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Mouse Model of Chronic West Nile Virus Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Beta Interferon Controls West Nile Virus Infection and Pathogenesis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for HeE1-2Tyr Efficacy Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
HeE1-2Tyr is a non-nucleoside pyridobenzothiazole derivative that has been identified as a potent inhibitor of the RNA-dependent RNA polymerase (RdRp) of several RNA viruses.[1][2][3] Initially recognized for its activity against flaviviruses such as Dengue virus, it has also demonstrated significant inhibitory effects on the RdRp of SARS-CoV-2.[2][3][4] The mechanism of action involves competing with RNA for binding to the viral RdRp, thereby preventing viral genome replication and transcription.[1][4][5] Biochemical assays have determined its IC50 against SARS-CoV-2 RdRp to be approximately 5 µM.[1][4][5]
These application notes provide a comprehensive framework for designing and executing preclinical efficacy studies for this compound, encompassing both in vitro and in vivo models. The protocols detailed herein are intended to guide researchers in obtaining robust and reproducible data to evaluate the therapeutic potential of this compound.
Mechanism of Action: this compound as an RdRp Inhibitor
This compound functions as a competitive inhibitor of the viral RdRp. Unlike nucleoside analogs that get incorporated into the growing RNA chain and cause termination, this compound binds to the RNA binding site on the polymerase.[1][4] In the case of SARS-CoV-2, it has been shown that a stack of three this compound molecules occupies the RNA binding tunnel, physically blocking the RNA template from accessing the active site.[1][4] This direct inhibition of a critical viral enzyme makes this compound a promising candidate for antiviral drug development.
Part 1: In Vitro Efficacy Studies
The initial phase of efficacy testing involves cell-based assays to determine the antiviral activity and cytotoxicity of this compound.
Experimental Workflow: In Vitro Studies
Data Presentation: In Vitro Results Summary
All quantitative data from in vitro assays should be systematically recorded.
| Cell Line | Compound | CC50 (µM) [a] | EC50 (µM) [b] | Selectivity Index (SI) [c] |
| Vero E6 | This compound | Value | Value | Value |
| A549-hACE2 | This compound | Value | Value | Value |
| Huh7 | This compound | Value | Value | Value |
| Vero E6 | Remdesivir | Value | Value | Value |
[a] 50% Cytotoxic Concentration: Concentration at which 50% of cells are non-viable. [b] 50% Effective Concentration: Concentration that inhibits viral replication by 50%. [c] Selectivity Index = CC50 / EC50. A higher SI indicates a more favorable therapeutic window.
Experimental Protocol 1: Cell Viability (MTT) Assay
This protocol determines the cytotoxicity of this compound.
Materials:
-
Host cell line (e.g., Vero E6)
-
Complete growth medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[6]
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed 1 x 10⁴ cells per well in a 96-well plate and incubate for 24 hours at 37°C, 5% CO₂.[7]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the compound dilutions. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours (duration should match the antiviral assay).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[6][8]
-
Solubilization: Carefully remove the medium and add 150 µL of MTT solvent to each well to dissolve the formazan crystals.[6]
-
Absorbance Reading: Read the absorbance at 570 nm.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression model to determine the CC50 value.
Experimental Protocol 2: Plaque Reduction Neutralization Test (PRNT)
This assay quantifies the inhibition of viral infection.
Materials:
-
Confluent host cells in 6-well or 12-well plates
-
Target virus stock with a known titer (PFU/mL)
-
This compound serial dilutions
-
Overlay medium (e.g., 2X MEM with 2% FBS and 1.5% low-melting-point agarose)
-
Crystal violet staining solution
Procedure:
-
Compound-Virus Incubation: Prepare serial dilutions of this compound. Mix each dilution with an equal volume of virus suspension (adjusted to yield ~100 plaques per well) and incubate for 1 hour at 37°C.
-
Infection: Remove growth medium from the cell monolayers and inoculate with 200 µL of the virus-compound mixture. Incubate for 1 hour, gently rocking every 15 minutes.
-
Overlay: Aspirate the inoculum and add 2 mL of pre-warmed overlay medium to each well.
-
Incubation: Incubate the plates at 37°C until plaques are visible (typically 2-4 days).
-
Fixation and Staining: Fix the cells with 10% formalin for at least 4 hours. Remove the agarose overlay and stain with 0.5% crystal violet for 15 minutes.
-
Plaque Counting: Wash the plates, allow them to dry, and count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction compared to the virus control. Determine the EC50 value by plotting the percentage of inhibition against the log of the compound concentration.
Part 2: In Vivo Efficacy Studies
After demonstrating in vitro efficacy, the next step is to evaluate this compound in a relevant animal model. The general principles of preclinical study design, such as randomization, blinding, and defining endpoints beforehand, are crucial for obtaining meaningful results.[9][10][11]
Experimental Workflow: In Vivo Studies
Data Presentation: In Vivo Results Summary
Tabulate key endpoints for clear comparison between treatment groups.
Table 2.1: Viral Load in Lung Tissue (Day 4 Post-Infection)
| Treatment Group | Dose (mg/kg) | Mean Viral Titer (log10 PFU/gram) ± SD | Fold Reduction vs. Vehicle |
| Vehicle Control | N/A | Value | N/A |
| This compound | 10 | Value | Value |
| This compound | 30 | Value | Value |
| Positive Control | Value | Value | Value |
Table 2.2: Clinical Observations
| Treatment Group | Dose (mg/kg) | Mean % Weight Change (Peak) ± SD | Survival Rate (%) |
| Vehicle Control | N/A | Value | Value |
| This compound | 10 | Value | Value |
| This compound | 30 | Value | Value |
| Positive Control | Value | Value | Value |
Experimental Protocol 3: General In Vivo Efficacy in a Murine Model
This protocol provides a template for an in vivo study using a SARS-CoV-2 mouse model.
Materials:
-
K18-hACE2 transgenic mice (or other appropriate model)
-
SARS-CoV-2 virus stock
-
This compound formulated for the chosen route of administration (e.g., oral gavage, intraperitoneal)
-
Vehicle control and positive control (e.g., Remdesivir)
-
Biosafety Level 3 (BSL-3) facility and procedures
-
Equipment for anesthesia, viral inoculation, and tissue harvesting
Procedure:
-
Acclimatization and Randomization: Acclimatize animals for one week. Randomly assign mice (n=8-10 per group) to treatment groups: Vehicle, this compound (low and high dose), and Positive Control.
-
Viral Challenge: Anesthetize mice and intranasally inoculate them with a sublethal dose of SARS-CoV-2 (e.g., 10⁴ PFU).
-
Treatment Administration: Begin treatment at a specified time point (e.g., 4 hours post-infection). Administer this compound, vehicle, or positive control according to the planned schedule (e.g., once or twice daily for 5 days).
-
Daily Monitoring: Record body weight and clinical signs of illness daily for 14 days. Use a scoring system to quantify disease severity.
-
Endpoint Analysis:
-
On a predetermined day (e.g., Day 4 post-infection), euthanize a subset of mice from each group.
-
Aseptically harvest lungs and other relevant organs.
-
Homogenize a portion of the lung tissue for viral load quantification via plaque assay or qRT-PCR.
-
Fix the remaining lung tissue in 10% formalin for histopathological analysis (e.g., H&E staining for inflammation and lung injury).
-
-
Survival Study: Monitor the remaining animals for the full 14-day period, recording survival data.
-
Data Analysis: Use appropriate statistical tests (e.g., ANOVA for viral load, Log-rank test for survival) to compare treatment groups to the vehicle control.
Part 3: Supporting Mechanistic Studies
While the primary mechanism of action is known, further assays can confirm target engagement and downstream effects.
Experimental Protocol 4: Western Blot for Viral Protein Expression
This protocol can be used to assess the impact of this compound on the production of viral proteins in infected cells.
Materials:
-
Lysates from infected cells treated with this compound or vehicle
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer system (e.g., PVDF membranes)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)[12]
-
Primary antibodies (e.g., anti-SARS-CoV-2 Nucleocapsid protein)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Lyse cells and quantify protein concentration. Prepare lysates for loading by adding Laemmli buffer and heating at 95°C for 5 minutes.[13]
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) per lane and run the gel to separate proteins by size.[13]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[13]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation:
-
Detection: Wash the membrane three times with TBST. Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities, normalizing to a loading control (e.g., β-actin or GAPDH), to compare viral protein levels between treated and untreated samples.
References
- 1. Structural basis of SARS-CoV-2 polymerase inhibition by nonnucleoside inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Non-Nucleotide RNA-Dependent RNA Polymerase Inhibitor That Blocks SARS-CoV-2 Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structural basis of SARS-CoV-2 polymerase inhibition by nonnucleoside inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. broadpharm.com [broadpharm.com]
- 7. Cell Viability Assay (MTT Assay) Protocol [protocols.io]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. General Principles of Preclinical Study Design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. How to design robust preclinical efficacy studies that make a difference [jax.org]
- 11. mdpi.com [mdpi.com]
- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 13. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 14. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes and Protocols for Measuring the IC50 of HeE1-2Tyr
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to determining the half-maximal inhibitory concentration (IC50) of HeE1-2Tyr, a non-nucleoside inhibitor of viral RNA-dependent RNA polymerase (RdRp).
Introduction to this compound
This compound is a pyridobenzothiazole derivative that has demonstrated inhibitory activity against the RdRp of several RNA viruses, including flaviviruses (Dengue, West Nile) and coronaviruses (SARS-CoV-2).[1][2][3][4][5] Its mechanism of action, particularly in SARS-CoV-2, involves competing with the viral RNA for binding to the RdRp enzyme.[6][7] By binding to the RNA template channel, this compound physically obstructs the enzyme's ability to replicate the viral genome, thereby inhibiting viral propagation.[6][7] Understanding the potency of this inhibition, quantified by the IC50 value, is critical for its development as a potential antiviral therapeutic.
Quantitative Data Summary: Reported IC50 Values
The IC50 of this compound has been determined in various systems, reflecting its activity at both the enzymatic and cellular levels. The variation in reported values can be attributed to differences in assay conditions, such as enzyme and substrate concentrations.[8]
| Target | Assay Type | Reported IC50 (µM) | Reference |
| SARS-CoV-2 RdRp | RNA Extension Assay | 5.5 | [6][8] |
| SARS-CoV-2 RdRp | RNA Binding (FP Assay) | 4.9 | [6][9] |
| SARS-CoV-2 RdRp | In Vitro Polymerase Assay | 27.6 | [2][3][4] |
| West Nile Virus | Cell-Based Antiviral Assay | 2.1 | [3] |
| Dengue Virus (Serotypes 1-4) | Cell-Based Antiviral Assay | 6.8 - 15 | [3] |
| Yellow Fever Virus | Cell-Based Antiviral Assay | 3.9 - 12 | [3] |
Mechanism of Action: RdRp Inhibition
This compound acts as a competitive inhibitor of the viral RdRp. The diagram below illustrates its mechanism of action in SARS-CoV-2, where it binds to the RdRp and prevents the binding of the viral RNA template, thus halting replication.
Caption: this compound mechanism of action against viral RdRp.
Experimental Protocols
Two primary in vitro biochemical assays are detailed below for determining the IC50 of this compound against SARS-CoV-2 RdRp.
This assay measures the enzymatic activity of RdRp by quantifying the extension of a fluorescently labeled RNA primer-template.
A. Materials and Reagents
-
Purified, active SARS-CoV-2 RdRp complex (nsp12/nsp7/nsp8)
-
Fluorescently labeled RNA substrate (e.g., 5'-FAM hairpin template)[8]
-
This compound stock solution (in DMSO)
-
Reaction Buffer: 20 mM HEPES (pH 7.5), 10 mM KCl, 2 mM MgCl₂, 2 mM DTT
-
NTP mix (ATP, UTP, CTP, GTP)
-
Quenching Solution: 94% formamide, 30 mM EDTA
-
TBE-Urea gels (e.g., 15%)
-
Fluorescence gel scanner
B. Experimental Workflow
Caption: Workflow for the in vitro RNA extension assay.
C. Step-by-Step Procedure
-
Prepare a series of this compound dilutions (e.g., from 40 µM down to 0.3125 µM) in DMSO. Include a DMSO-only control.
-
In a reaction tube, combine the RdRp enzyme (e.g., 125 nM) and the FAM-labeled RNA substrate in the reaction buffer.[6][8]
-
Add the this compound dilutions to the enzyme-RNA mix. The final DMSO concentration should be kept constant across all reactions (e.g., 0.2-1%).[6]
-
Incubate the mixture for 30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the polymerase reaction by adding the NTP mix to a final concentration of 100 µM.
-
Incubate the reaction at 37°C for a fixed time (e.g., 5 minutes).[6]
-
Stop the reaction by adding an equal volume of quenching solution.
-
Denature the samples by heating at 95°C for 5 minutes.
-
Separate the unextended (substrate) and extended (product) RNA using TBE-Urea polyacrylamide gel electrophoresis.
-
Visualize the RNA bands using a fluorescence scanner.
-
Quantify the band intensities to determine the fraction of extended RNA at each inhibitor concentration.
This assay directly measures the ability of this compound to inhibit the binding of a fluorescently labeled RNA to the RdRp enzyme.
A. Materials and Reagents
-
Purified, active SARS-CoV-2 RdRp complex (nsp12/nsp7/nsp8)
-
Fluorescently labeled RNA substrate (e.g., 5'-FAM)
-
This compound stock solution (in DMSO)
-
Binding Buffer: 20 mM HEPES (pH 7.5), 10 mM KCl, 2 mM MgCl₂, 2 mM DTT
-
Microplate reader with fluorescence polarization capabilities
-
Low-volume, black microplates (e.g., 384-well)
B. Experimental Workflow
Caption: Workflow for the fluorescence polarization binding assay.
C. Step-by-Step Procedure
-
Prepare serial dilutions of this compound.
-
In a 384-well plate, add the binding buffer.
-
Add the fluorescently labeled RNA to all wells to a final concentration of 25 nM.[6]
-
Add RdRp to all wells (except the "RNA only" control) to a final concentration of 125 nM.[6]
-
Add the this compound dilutions to the appropriate wells. Final concentrations may range from 0.625 µM to 20 µM.[6] Ensure the final DMSO concentration is constant.
-
Include control wells:
-
Minimum FP: RNA only.
-
Maximum FP: RNA + RdRp + DMSO (no inhibitor).
-
-
Incubate the plate at room temperature for 30 minutes, protected from light.[6]
-
Measure the fluorescence polarization using a plate reader.
-
Calculate the relative FP signal for each inhibitor concentration, normalized to the controls.
Data Analysis and IC50 Calculation
-
Normalize Data: For both assays, normalize the results.
-
RNA Extension: The activity at each this compound concentration is expressed as a percentage of the activity in the DMSO control (100% activity).
-
FP Assay: The signal at each concentration is normalized relative to the minimum (0% binding) and maximum (100% binding) FP signals.
-
-
Plot Data: Plot the normalized response (Y-axis) against the logarithm of the inhibitor concentration (X-axis).
-
Non-linear Regression: Use a suitable software package (e.g., GraphPad Prism) to fit the data to a non-linear regression model, typically a four-parameter logistic (4PL) equation or a dose-response curve.
-
Determine IC50: The IC50 is the concentration of this compound that produces a 50% reduction in the measured response (enzymatic activity or RNA binding). This value is calculated by the software from the fitted curve. A Hill coefficient greater than 1, as has been reported for this compound, suggests positive cooperativity in binding.[8]
References
- 1. researchgate.net [researchgate.net]
- 2. Non-Nucleotide RNA-Dependent RNA Polymerase Inhibitor That Blocks SARS-CoV-2 Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | SARS-CoV | TargetMol [targetmol.com]
- 5. researchgate.net [researchgate.net]
- 6. Structural basis of SARS-CoV-2 polymerase inhibition by nonnucleoside inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural basis of SARS-CoV-2 polymerase inhibition by nonnucleoside inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Techniques for Studying the HeE1-2Tyr-RdRp Interaction: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The RNA-dependent RNA polymerase (RdRp) is a crucial enzyme for the replication and transcription of RNA viruses, making it a prime target for antiviral drug development.[1][2][3][4] HeE1-2Tyr, a pyridobenzothiazole derivative, is a non-nucleoside inhibitor that has demonstrated inhibitory activity against the RdRp of various flaviviruses, including Dengue virus, and coronaviruses like SARS-CoV-2.[5][6][7][8] Understanding the molecular interactions between this compound and RdRp is fundamental for the development of potent and broad-spectrum antiviral therapeutics. This document provides detailed application notes and protocols for key techniques used to investigate and characterize the this compound-RdRp interaction.
Fluorescence Polarization (FP) Assay
Application Note:
Fluorescence Polarization (FP) is a powerful in-vitro technique to monitor molecular interactions in real-time. The assay measures the change in the polarization of fluorescently labeled molecules upon binding to a larger partner. In the context of the this compound-RdRp interaction, a fluorescently labeled RNA hairpin, which serves as the substrate for RdRp, is used. When the RNA is unbound, it tumbles rapidly in solution, resulting in low polarization. Upon binding to the much larger RdRp protein, the tumbling rate of the RNA-protein complex slows down significantly, leading to an increase in fluorescence polarization. This compound, as a competitive inhibitor, disrupts the RdRp-RNA interaction, causing a dose-dependent decrease in polarization.[5][9] This assay is instrumental in determining the half-maximal inhibitory concentration (IC50) of this compound and its binding affinity (KD) to RdRp.[5][9]
Quantitative Data:
| Parameter | Virus | Value | Reference |
| IC50 (RNA-RdRp Interaction) | SARS-CoV-2 | 4.9 µM | [5][9][10] |
| Hill Coefficient | SARS-CoV-2 | 4.3 | [5][9][10] |
| KD (RdRp-RNA) | SARS-CoV-2 | 75 nM | [5][9] |
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of fluorescently labeled RNA hairpin substrate (e.g., with 5' 6-carboxyfluorescein - FAM).[5][10]
-
Purify recombinant RdRp protein.
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a suitable assay buffer (e.g., 20 mM HEPES pH 7.5, 100 mM NaCl, 5 mM MgCl2, 1 mM DTT).
-
-
Assay Setup:
-
In a 384-well black plate, add 25 nM of the fluorescently labeled RNA hairpin.
-
Add 125 nM of RdRp protein.[9]
-
Add varying concentrations of this compound (e.g., from 0.625 µM to 20 µM), ensuring the final DMSO concentration is constant across all wells (e.g., 0.2%).[9]
-
Include control wells with RNA and buffer only (for baseline polarization) and RNA with RdRp but no inhibitor (for maximum polarization).
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 30 minutes to allow the binding reaction to reach equilibrium.[9]
-
Measure the fluorescence polarization using a plate reader equipped with appropriate filters for the chosen fluorophore.
-
-
Data Analysis:
-
Calculate the change in fluorescence polarization (ΔFP) by subtracting the polarization of the RNA-only control from the polarization of each sample.
-
Normalize the ΔFP values relative to the DMSO control to obtain the relative FP signal.
-
Plot the relative FP signal against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 and Hill coefficient.[5][9]
-
Workflow Diagram:
Caption: Workflow for the Fluorescence Polarization assay.
RNA Elongation Assay
Application Note:
The RNA elongation assay directly measures the enzymatic activity of RdRp and the inhibitory effect of compounds like this compound.[5] In this assay, a minimal RNA hairpin substrate with a 5' fluorescent label is incubated with RdRp and nucleotide triphosphates (NTPs). The polymerase extends the RNA, and the reaction products are analyzed, typically by denaturing polyacrylamide gel electrophoresis (PAGE). The inhibition of RNA extension in the presence of this compound provides a direct measure of its effect on RdRp activity. This assay is crucial for confirming the functional consequences of the inhibitor binding to the polymerase.[5]
Quantitative Data:
| Parameter | Virus | Value | Reference |
| IC50 (RNA Elongation) | SARS-CoV-2 | 5.5 µM | [5] |
| Hill Coefficient | SARS-CoV-2 | 4.1 | [5][10] |
Experimental Protocol:
-
Reagent Preparation:
-
Reaction Setup:
-
Initiation and Termination of Reaction:
-
Analysis of Products:
-
Denature the samples by heating.
-
Separate the reaction products on a denaturing polyacrylamide gel.
-
Visualize the fluorescently labeled RNA using a gel imager.
-
-
Data Analysis:
-
Quantify the band intensities of the extended and unextended RNA.
-
Calculate the fraction of extended RNA for each this compound concentration.
-
Normalize the values to the DMSO control.
-
Plot the normalized fraction of extended RNA against the this compound concentration to determine the IC50.[5]
-
Workflow Diagram:
Caption: Workflow for the RNA Elongation assay.
Surface Plasmon Resonance (SPR)
Application Note:
Surface Plasmon Resonance (SPR) is a label-free technique for real-time monitoring of biomolecular interactions.[11][12][13][14][15] In this method, one molecule (the ligand, e.g., RdRp) is immobilized on a sensor chip, and the other molecule (the analyte, e.g., this compound or RNA) flows over the surface. The binding of the analyte to the ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.[11][15] This allows for the determination of kinetic parameters such as the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Experimental Protocol:
-
Ligand Immobilization:
-
Select a suitable sensor chip (e.g., CM5 chip).
-
Activate the sensor surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Immobilize the purified RdRp protein onto the activated surface via amine coupling. The optimal pH for immobilization should be determined empirically.
-
Deactivate any remaining active groups with ethanolamine.
-
-
Analyte Binding Analysis:
-
Prepare a series of dilutions of the analyte (this compound or RNA) in a suitable running buffer. The concentration range should ideally span from 10-fold below to 10-fold above the expected KD.[11]
-
Inject the different concentrations of the analyte over the immobilized ligand surface at a constant flow rate.
-
Monitor the association phase during injection and the dissociation phase when the analyte solution is replaced with running buffer.
-
Regenerate the sensor surface between analyte injections if necessary, using a mild regeneration solution that removes the bound analyte without denaturing the ligand.
-
-
Data Analysis:
-
The resulting sensorgrams (plots of SPR response versus time) are corrected for non-specific binding by subtracting the signal from a reference flow cell.
-
Fit the corrected sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) to extract the kinetic parameters (ka, kd) and calculate the affinity constant (KD = kd/ka).
-
Workflow Diagram:
Caption: Workflow for Surface Plasmon Resonance analysis.
Co-immunoprecipitation (Co-IP)
Application Note:
Co-immunoprecipitation (Co-IP) is a widely used technique to study protein-protein interactions in vivo or in vitro.[16][17][18][19][20][21] This method involves using an antibody to specifically pull down a protein of interest (the "bait," e.g., RdRp) from a cell lysate. If other proteins are part of a complex with the bait protein, they will be co-precipitated. The precipitated proteins are then analyzed, typically by Western blotting, to identify the interacting partners. For the this compound-RdRp interaction, Co-IP can be adapted to study how the small molecule affects the interaction of RdRp with other viral or host proteins.
Experimental Protocol:
-
Cell Culture and Lysis:
-
Culture cells expressing the tagged RdRp protein.
-
Treat the cells with this compound or a vehicle control (DMSO) for a specified time.
-
Harvest the cells and lyse them in a non-denaturing lysis buffer containing protease inhibitors. The choice of lysis buffer is critical to preserve protein-protein interactions.[21]
-
-
Pre-clearing the Lysate (Optional):
-
Incubate the cell lysate with protein A/G beads to reduce non-specific binding of proteins to the beads.[21]
-
Centrifuge and collect the supernatant.
-
-
Immunoprecipitation:
-
Add an antibody specific to the tagged RdRp to the pre-cleared lysate.
-
Incubate the mixture to allow the antibody to bind to the RdRp.
-
Add protein A/G beads to the lysate-antibody mixture to capture the antibody-protein complexes.
-
Incubate to allow the beads to bind to the antibody.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elute the precipitated proteins from the beads using an elution buffer (e.g., SDS-PAGE sample buffer).
-
-
Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Perform a Western blot using antibodies against RdRp (to confirm the pulldown) and the potential interacting proteins.
-
Workflow Diagram:
Caption: Workflow for Co-immunoprecipitation.
Yeast Two-Hybrid (Y2H) System
Application Note:
The Yeast Two-Hybrid (Y2H) system is a powerful molecular genetics tool for identifying and characterizing binary protein-protein interactions in vivo.[22][23][24][25][26] The principle relies on the modular nature of transcription factors, which have a DNA-binding domain (BD) and a transcriptional activation domain (AD). In the Y2H system, the "bait" protein (e.g., RdRp) is fused to the BD, and the "prey" protein (a potential interactor) is fused to the AD. If the bait and prey proteins interact, the BD and AD are brought into close proximity, reconstituting a functional transcription factor that drives the expression of a reporter gene.[22][24][25] This system can be adapted to screen for small molecules that disrupt a known protein-protein interaction.
Experimental Protocol:
-
Plasmid Construction:
-
Clone the cDNA of RdRp into a "bait" vector containing the DNA-binding domain (e.g., GAL4-BD).
-
Clone the cDNA of a known interacting protein or a cDNA library into a "prey" vector containing the activation domain (e.g., GAL4-AD).
-
-
Yeast Transformation:
-
Co-transform a suitable yeast strain with the bait and prey plasmids.
-
Select for yeast cells that have successfully taken up both plasmids by plating on selective media.
-
-
Interaction Assay:
-
Plate the transformed yeast on a selective medium lacking specific nutrients (e.g., histidine) and containing a chromogenic substrate (e.g., X-gal) to assay for the expression of reporter genes.
-
Growth on the selective medium and/or color development indicates a positive interaction.
-
-
Inhibitor Screening (Modified Y2H):
-
For screening inhibitors like this compound, the yeast strain expressing the interacting bait and prey proteins is grown in the presence of various concentrations of the compound.
-
A decrease in reporter gene expression (e.g., reduced growth or color development) indicates that the compound disrupts the protein-protein interaction.
-
Logical Relationship Diagram:
Caption: Principle of the Yeast Two-Hybrid system.
Bioluminescence Resonance Energy Transfer (BRET)
Application Note:
Bioluminescence Resonance Energy Transfer (BRET) is a proximity-based assay used to study protein-protein interactions in living cells.[27][28][29][30][31] The principle involves the non-radiative transfer of energy from a bioluminescent donor (e.g., Renilla luciferase, RLuc) to a fluorescent acceptor (e.g., Yellow Fluorescent Protein, YFP).[28][30] For BRET to occur, the donor and acceptor molecules must be in very close proximity (typically <10 nm).[27][28][29] By fusing RdRp to the donor and a potential interacting protein to the acceptor, their interaction can be monitored in real-time within a cellular context. The addition of an inhibitor like this compound would be expected to decrease the BRET signal if it disrupts the protein-protein interaction.
Experimental Protocol:
-
Plasmid Construction:
-
Create fusion constructs by cloning the cDNA of RdRp into a vector containing a BRET donor (e.g., RLuc).
-
Clone the cDNA of the interacting protein into a vector containing a BRET acceptor (e.g., YFP).
-
-
Cell Culture and Transfection:
-
Co-transfect mammalian cells with the donor and acceptor plasmids.
-
Culture the cells to allow for protein expression.
-
-
BRET Measurement:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Add the luciferase substrate (e.g., coelenterazine).
-
Measure the light emission at two wavelengths: one corresponding to the donor emission peak and the other to the acceptor emission peak.
-
-
Inhibitor Assay:
-
Treat the transfected cells with different concentrations of this compound prior to BRET measurement.
-
A dose-dependent decrease in the BRET ratio (acceptor emission / donor emission) would indicate inhibition of the protein-protein interaction.
-
-
Data Analysis:
-
Calculate the BRET ratio for each sample.
-
Plot the BRET ratio against the concentration of the inhibitor to determine its IC50 for disrupting the interaction.
-
Signaling Pathway Diagram:
Caption: Principle of Bioluminescence Resonance Energy Transfer.
References
- 1. RNA dependent RNA polymerase ~ ViralZone [viralzone.expasy.org]
- 2. RdRp (RNA-dependent RNA polymerase): A key target providing anti-virals for the management of various viral diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | A Structure-Function Diversity Survey of the RNA-Dependent RNA Polymerases From the Positive-Strand RNA Viruses [frontiersin.org]
- 4. RNA-dependent RNA polymerase - Wikipedia [en.wikipedia.org]
- 5. Structural basis of SARS-CoV-2 polymerase inhibition by nonnucleoside inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structural basis of SARS-CoV-2 polymerase inhibition by nonnucleoside inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Non-Nucleotide RNA-Dependent RNA Polymerase Inhibitor That Blocks SARS-CoV-2 Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 12. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 13. affiniteinstruments.com [affiniteinstruments.com]
- 14. Studying protein-protein interactions using surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Protein Interaction Analysis by Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 16. Co-immunoprecipitation Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 17. m.youtube.com [m.youtube.com]
- 18. Analysis of the Virus–Host Protein–Protein Interaction via Co-Immunoprecipitation (Co-IP) | Springer Nature Experiments [experiments.springernature.com]
- 19. wjgnet.com [wjgnet.com]
- 20. creative-diagnostics.com [creative-diagnostics.com]
- 21. bitesizebio.com [bitesizebio.com]
- 22. A High-Throughput Yeast Two-Hybrid Protocol to Determine Virus-Host Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 23. A high-throughput yeast two-hybrid protocol to determine virus-host protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Understanding the Yeast Two-Hybrid Assay: Principles and Applications - Creative Proteomics [iaanalysis.com]
- 25. Principle and Protocol of Yeast Two Hybrid System - Creative BioMart [creativebiomart.net]
- 26. Yeast Two-Hybrid Protocol for Protein–Protein Interaction - Creative Proteomics [creative-proteomics.com]
- 27. Bioluminescence resonance energy transfer to detect protein-protein interactions in live cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Bioluminescence resonance energy transfer-based imaging of protein-protein interactions in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. nuvucameras.com [nuvucameras.com]
- 30. mdpi.com [mdpi.com]
- 31. Bioluminescence Resonance Energy Transfer to Detect Protein-Protein Interactions in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
HeE1-2Tyr solubility and preparation for cell culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
HeE1-2Tyr is a potent, non-nucleoside inhibitor of viral RNA-dependent RNA polymerase (RdRp). Initially identified as an inhibitor of flavivirus RdRp, it has also demonstrated significant inhibitory activity against the RdRp of coronaviruses, including SARS-CoV-2.[1][2][3] This pyridobenzothiazole derivative acts by competing with RNA for binding to the viral polymerase, thereby preventing viral replication.[1][4][5] These application notes provide detailed protocols for the solubilization of this compound and its preparation for use in cell culture-based antiviral assays.
Data Presentation
Solubility of this compound
| Solvent | Concentration | Method | Reference |
| DMSO | 100 mg/mL (171.62 mM) | Sonication is recommended | [3] |
Biological Activity of this compound
| Assay Type | Target | Cell Line | IC50 | CC50 | Reference |
| In vitro RdRp Inhibition | SARS-CoV-2 | - | 5 µM | - | [2][4] |
| In vitro RdRp Inhibition | SARS-CoV-2 | - | 27.6 ± 2.1 µM | - | [1] |
| Antiviral Activity | West Nile Virus (Ugandan strain) | Vero E6 | 2.1 ± 0.7 µM | ~115 µM | [6] |
| Antiviral Activity | Dengue Virus (serotypes 1-4) | Vero E6 | 6.8 - 15 µM | ~115 µM | [6] |
| Antiviral Activity | Yellow Fever Virus (clinical strains) | HEK 293 | 3.9 - 12 µM | 50 µM | [7] |
| Antiviral Activity | SARS-CoV-2 | Vero, CaCo-2 | - | >50 µM | [1] |
| Antiviral Activity | Feline Infectious Peritonitis Virus (FIPV) | CRFK | - | >50 µM | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional, but recommended)[3]
-
Calibrated micropipettes
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 100 mg/mL).
-
Dissolution:
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound does not fully dissolve, sonicate the solution for 5-10 minutes.[3] Gentle warming to 37°C can also aid dissolution.
-
-
Sterilization: The high concentration of DMSO in the stock solution is typically sufficient to ensure sterility. No further filtration is usually required.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).[3][7]
Protocol 2: Preparation of this compound Working Solutions for Cell Culture
This protocol details the dilution of the this compound DMSO stock solution for use in cell-based assays. It is critical to maintain a low final concentration of DMSO in the cell culture medium to avoid solvent-induced cytotoxicity. A final DMSO concentration of 0.2% or less is recommended.[4]
Materials:
-
This compound stock solution in DMSO
-
Sterile cell culture medium (e.g., DMEM, MEM) appropriate for the cell line
-
Sterile serological pipettes and micropipettes
-
Sterile microcentrifuge tubes
Procedure:
-
Thawing: Thaw an aliquot of the this compound stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): To ensure accurate final dilutions, it is advisable to first prepare an intermediate dilution of the stock solution in cell culture medium.
-
For example, to prepare a 100µM intermediate solution from a 10mM stock, dilute the stock solution 1:100 in sterile cell culture medium.
-
-
Final Dilution:
-
Determine the desired final concentration of this compound for your experiment.
-
Calculate the volume of the intermediate solution needed to achieve this final concentration in your cell culture plate wells.
-
Important: Ensure that the final concentration of DMSO in the cell culture medium does not exceed 0.2%. For example, if your intermediate solution contains 1% DMSO, a 1:5 dilution into the final culture volume will result in a final DMSO concentration of 0.2%.
-
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO (without this compound) to control wells. This is crucial to distinguish the effects of the compound from any effects of the solvent.
-
Application to Cells: Add the final this compound working solution and the vehicle control to your cell culture plates as per your experimental design. Gently mix the plate to ensure even distribution.
Visualizations
Caption: Workflow for the preparation of this compound solutions.
References
- 1. pnas.org [pnas.org]
- 2. Non-Nucleotide RNA-Dependent RNA Polymerase Inhibitor That Blocks SARS-CoV-2 Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural basis of SARS-CoV-2 polymerase inhibition by nonnucleoside inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural basis of SARS-CoV-2 polymerase inhibition by nonnucleoside inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
- 7. Virucidal and Neutralizing Activity Tests for Antiviral Substances and Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: HeE1-2Tyr Solubility and In Vitro Assay Guidance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using HeE1-2Tyr in in vitro assays. The following information addresses common challenges related to the solubility of this compound and offers detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a non-nucleoside pyridobenzothiazole derivative that functions as an inhibitor of RNA-dependent RNA polymerase (RdRp).[1][2] It was initially identified as an inhibitor of flavivirus RdRp and has also been shown to be a potent inhibitor of the SARS-CoV-2 RdRp.[1][3] Its inhibitory effect stems from its ability to compete with RNA for binding to the RdRp, thereby preventing viral RNA replication.[1][4][5] In SARS-CoV-2, a stack of three this compound molecules binds to the RNA binding site of the RdRp.[4][6]
Q2: I am having trouble dissolving this compound. What is the recommended solvent?
A2: Due to its hydrophobic nature, this compound is poorly soluble in aqueous solutions. The recommended solvent for preparing stock solutions is dimethyl sulfoxide (DMSO).[2] A concentration of 100 mg/mL in DMSO has been reported.[2] For in vitro assays, it is common to dilute the DMSO stock solution into the aqueous assay buffer, ensuring the final DMSO concentration is compatible with the experimental system (typically ≤1%).
Q3: My this compound solution in DMSO appears cloudy or has precipitates. What should I do?
A3: Cloudiness or precipitation can occur for several reasons. Here are some troubleshooting steps:
-
Use fresh, high-quality DMSO: DMSO is hygroscopic and can absorb water from the atmosphere, which can reduce the solubility of hydrophobic compounds. Use freshly opened, anhydrous, high-purity DMSO.
-
Sonication: To aid dissolution, sonicate the solution in a water bath for short intervals.[2]
-
Gentle Warming: Gently warming the solution may help, but be cautious to avoid degradation of the compound.
-
Centrifugation: Before use, centrifuge the solution to pellet any undissolved material and use the supernatant.
Q4: Can I use other organic solvents to dissolve this compound?
A4: While DMSO is the most commonly reported and recommended solvent, other organic solvents used for hydrophobic compounds, such as ethanol, methanol, or acetonitrile, could be tested. However, the solubility of this compound in these solvents is not as well-documented. It is advisable to test the solubility of a small amount of the compound in an alternative solvent before preparing a large stock solution.
Troubleshooting Guide: Solubility Issues
This guide provides a systematic approach to addressing solubility challenges with this compound for your in vitro assays.
| Problem | Possible Cause | Recommended Solution |
| This compound powder does not dissolve in aqueous buffer. | High hydrophobicity of this compound. | Prepare a high-concentration stock solution in 100% DMSO first. Then, dilute the stock solution into the aqueous assay buffer to the final desired concentration. Ensure the final DMSO concentration is low (e.g., <1%) to avoid affecting the assay. |
| Precipitation occurs when diluting the DMSO stock solution into aqueous buffer. | The compound is crashing out of solution due to the change in solvent polarity. | Decrease the final concentration of this compound. Increase the percentage of DMSO in the final solution (if compatible with the assay). Add the DMSO stock to the aqueous buffer while vortexing to ensure rapid mixing. |
| The final solution is hazy or contains visible particles. | Incomplete dissolution or aggregation. | Sonicate the final solution for a few minutes. Centrifuge the solution at high speed (e.g., >10,000 x g) for 10-15 minutes and use the clear supernatant for the experiment. |
Quantitative Solubility Data
The following table summarizes the known solubility information for this compound.
| Solvent | Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (171.62 mM) | Ultrasonic assistance may be needed. Use of newly opened, anhydrous DMSO is recommended as it is hygroscopic.[2] |
| Aqueous Buffers (e.g., PBS) | Poorly soluble | Direct dissolution in aqueous solutions is not recommended. |
Experimental Protocols
Protocol for Preparing this compound Stock Solution
-
Preparation: Allow the vial of lyophilized this compound to equilibrate to room temperature before opening.
-
Solvent Addition: Add the required volume of anhydrous, high-purity DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM or 100 mg/mL).
-
Dissolution: Vortex the vial for 1-2 minutes. If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. A stock solution in DMSO is stable for up to 6 months at -80°C and 1 month at -20°C.[2]
Protocol for In Vitro RdRp Inhibition Assay (General)
-
Reaction Mixture Preparation: Prepare the reaction mixture containing the assay buffer, RdRp enzyme, and the RNA template/primer.
-
Inhibitor Addition: Thaw an aliquot of the this compound DMSO stock solution. Prepare serial dilutions of the stock solution in DMSO. Add a small volume of the diluted this compound solution to the reaction mixture to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells, including the vehicle control (DMSO only). A final DMSO concentration of 0.2% has been used in published studies.[5]
-
Pre-incubation: Incubate the enzyme with the inhibitor for a defined period (e.g., 30 minutes at room temperature) to allow for binding.
-
Initiation of Reaction: Start the polymerase reaction by adding the nucleotide triphosphates (NTPs).
-
Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a specific duration.
-
Termination and Analysis: Stop the reaction and analyze the results using an appropriate method, such as gel electrophoresis, fluorescence, or scintillation counting.
Signaling Pathway and Experimental Workflow Diagrams
SARS-CoV-2 RNA Replication and Inhibition by this compound
Caption: SARS-CoV-2 replication cycle and the inhibitory action of this compound on RdRp.
Flavivirus RNA Replication and Inhibition by this compound
Caption: Flavivirus replication cycle and the inhibitory action of this compound on the NS5 protein.
Experimental Workflow for Testing this compound Solubility
Caption: Step-by-step workflow for the solubilization of this compound.
References
- 1. pnas.org [pnas.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. uochb.cz [uochb.cz]
- 4. Structural basis of SARS-CoV-2 polymerase inhibition by nonnucleoside inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural basis of SARS-CoV-2 polymerase inhibition by nonnucleoside inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
overcoming HeE1-2Tyr cytotoxicity in cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering cytotoxicity with HeE1-2Tyr in cell lines. While this compound is primarily characterized as an antiviral agent that inhibits RNA-dependent RNA polymerase (RdRp), off-target cytotoxicity can occur in sensitive cell lines or at high concentrations.[1][2][3][4][5] This guide focuses on strategies to understand and mitigate these cytotoxic effects, with a focus on apoptosis mediated by STAT3 signaling and caspase activation, a common pathway for compound-induced cell death.[6][7][8]
Frequently Asked Questions (FAQs)
Q1: What is the known primary mechanism of action of this compound?
A1: this compound is a pyridobenzothiazole derivative and a nonnucleoside inhibitor of RNA-dependent RNA polymerase (RdRp).[1][4] It has demonstrated antiviral activity against several viruses, including Dengue virus and SARS-CoV-2, by binding to the RdRp and competing with RNA, thereby inhibiting viral replication.[1][4]
Q2: this compound is reported to have low cytotoxicity. Why am I observing significant cell death?
A2: While studies have shown high CC50 values (>50 µM) in cell lines like Vero and CaCo-2, cytotoxicity is cell-type dependent.[2] Your specific cell line may be more sensitive due to factors like metabolic rate, expression of off-target proteins, or reliance on signaling pathways that are inadvertently affected by this compound. High concentrations or prolonged exposure can also contribute to increased cell death.
Q3: What are the common pathways involved in compound-induced cytotoxicity?
A3: Compound-induced cytotoxicity often involves the induction of apoptosis (programmed cell death). Key signaling pathways implicated include the extrinsic (death receptor) and intrinsic (mitochondrial) apoptotic pathways.[9][10] These pathways converge on the activation of executioner caspases, such as caspase-3.[11][12] Additionally, signaling pathways crucial for cell survival and proliferation, like the STAT3 pathway, can be inhibited by external compounds, leading to apoptosis.[6][7][8][13]
Q4: How can I confirm if my cells are undergoing apoptosis?
A4: Apoptosis can be confirmed through several assays. A common method is to measure the activity of caspase-3, a key executioner caspase.[11][14] Other methods include TUNEL assays to detect DNA fragmentation or flow cytometry using Annexin V to identify apoptotic cells.
Troubleshooting Guide: Overcoming this compound Cytotoxicity
This guide addresses common issues encountered during experiments with this compound and provides potential solutions.
Issue 1: Excessive Cell Death Observed at Expected Effective Concentration
Your primary cell line shows high mortality at a concentration where antiviral effects are expected.
Possible Causes & Solutions
| Cause | Suggested Solution |
| Cell Line Sensitivity | Determine the IC50 and CC50 values for your specific cell line to establish a therapeutic window. Consider using a less sensitive cell line if the therapeutic window is too narrow. |
| High Compound Concentration | Perform a dose-response curve starting from a low concentration to find the optimal balance between efficacy and viability. |
| Prolonged Exposure Time | Conduct a time-course experiment to determine if shorter exposure times can achieve the desired effect while minimizing cytotoxicity. |
| Off-Target Effects | Investigate potential off-target interactions. For this guide, we will hypothesize an off-target effect on the STAT3 signaling pathway. Co-treatment with a STAT3 activator (like IL-6) may rescue cells if this pathway is inhibited.[13] |
Issue 2: Inconsistent Cytotoxicity Results Between Experiments
You are observing high variability in cell viability assays across different experimental replicates.
Possible Causes & Solutions
| Cause | Suggested Solution |
| Inconsistent Cell Health/Density | Ensure cells are seeded at a consistent density and are in the logarithmic growth phase.[15] High cell density can sometimes lead to increased spontaneous cell death.[15] |
| Compound Instability | Prepare fresh stock solutions of this compound. If the compound is sensitive to light or temperature, adjust handling procedures accordingly. |
| Pipetting Errors | Use calibrated pipettes and ensure gentle mixing to avoid cell stress.[15] |
| Assay Interference | The compound may interfere with the viability assay reagent (e.g., formazan-based assays). Run a control with the compound in cell-free media to check for direct chemical reactions.[16] |
Hypothetical Signaling Pathway of this compound Induced Cytotoxicity
The following diagram illustrates a hypothetical mechanism where this compound induces cytotoxicity by inhibiting the STAT3 survival pathway, leading to the activation of apoptosis.
Caption: Hypothetical pathway of this compound cytotoxicity via STAT3 inhibition.
Experimental Protocols
Protocol 1: Determining Cell Viability using a Resazurin-based Assay
This protocol measures the metabolic activity of viable cells to assess cytotoxicity.
Materials:
-
96-well clear-bottom black plates
-
This compound stock solution
-
Cell culture medium
-
Resazurin sodium salt solution (e.g., CellTiter-Blue®)
-
Plate reader with fluorescence capabilities (Ex/Em ~560/590 nm)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include wells with medium only (background), and cells with vehicle control (e.g., DMSO).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 20 µL of the resazurin-based reagent to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure fluorescence using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle control after subtracting the background.
Protocol 2: Measuring Caspase-3 Activity
This protocol quantifies the activity of activated caspase-3, a key marker of apoptosis.[11][14]
Materials:
-
Cells treated with this compound
-
Cell lysis buffer
-
Caspase-3 fluorogenic substrate (e.g., Ac-DEVD-AMC)[11]
-
Assay buffer
-
Fluorometer (Ex/Em ~380/440 nm)
Procedure:
-
Culture and treat cells with this compound for the desired time. Include a positive control (e.g., staurosporine) and a negative (vehicle) control.[17]
-
Lyse the cells according to the manufacturer's protocol for your chosen caspase assay kit.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate.
-
In a 96-well black plate, add an equal amount of protein from each lysate.
-
Prepare the reaction mixture containing the caspase-3 substrate in assay buffer.
-
Add the reaction mixture to each well.
-
Incubate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence. The relative fluorescence units (RFU) are proportional to the caspase-3 activity.
Experimental and Troubleshooting Workflow
The following diagram outlines a logical workflow for investigating and mitigating this compound cytotoxicity.
Caption: Workflow for troubleshooting this compound cytotoxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. Non-Nucleotide RNA-Dependent RNA Polymerase Inhibitor That Blocks SARS-CoV-2 Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structural basis of SARS-CoV-2 polymerase inhibition by nonnucleoside inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural basis of SARS-CoV-2 polymerase inhibition by nonnucleoside inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | The Dual Regulation of Apoptosis by Flavivirus [frontiersin.org]
- 10. Frontiers | The Modulation of Apoptotic Pathways by Gammaherpesviruses [frontiersin.org]
- 11. Caspase-3 Activity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 12. mpbio.com [mpbio.com]
- 13. The Multifaced Role of STAT3 in Cancer and Its Implication for Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 16. dojindo.com [dojindo.com]
- 17. reactionbiology.com [reactionbiology.com]
Technical Support Center: Optimizing HeE1-2Tyr Concentration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing HeE1-2Tyr concentration for maximum inhibition in their experiments.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a non-nucleoside pyridobenzothiazole derivative that acts as an inhibitor of the viral RNA-dependent RNA polymerase (RdRp).[1][2] This enzyme is essential for the replication and transcription of the viral genome in many RNA viruses.[1][3] The mechanism of action for this compound involves competing with the viral RNA for binding to the RdRp enzyme.[3][4] In the case of SARS-CoV-2, a stack of three this compound molecules binds to the RNA binding site of the RdRp, which physically blocks the viral RNA and halts the replication process.[3][4]
Q2: What is the recommended starting concentration range for this compound in an in vitro RdRp inhibition assay?
A2: Based on published data, a broad concentration range is recommended for initial dose-response experiments. A typical range would be from 0.1 µM to 100 µM. For SARS-CoV-2 RdRp, dose-dependent inhibition is observed starting around 5 µM, with activity nearly abolished at concentrations above 10 µM.[3][5] A specific study tested a range from 0.625 µM to 20 µM to determine the IC50 value.[5]
Q3: Why are there different IC50 values reported in the literature for this compound against SARS-CoV-2 RdRp?
A3: Variations in reported half-maximal inhibitory concentration (IC50) values are common and can be attributed to differences in experimental conditions. Key factors include:
-
Enzyme Activity: The purity and activity of the RdRp enzyme preparation can significantly impact the results. One study noted a five-fold lower IC50 (5.5 µM vs. a previously reported 27.6 µM) and attributed this to using a more active, co-expressed RdRp complex compared to reconstituted subunits.[1][3][6]
-
Protein Concentration: The concentration of the RdRp enzyme used in the assay can influence the apparent IC50 value.[6]
-
Assay Format: Different assay types (e.g., RNA extension assay vs. fluorescence polarization) and specific reagents can lead to slightly different results. For instance, one study found an IC50 of 5.5 µM in an RNA extension assay and 4.9 µM in an RNA binding assay for SARS-CoV-2.[3][5]
Q4: What is the difference between an IC50, EC50, and CC50 value?
A4: These are distinct metrics used to evaluate a compound's activity:
-
IC50 (Half-maximal Inhibitory Concentration): The concentration of an inhibitor required to reduce the activity of a specific target, like an enzyme (e.g., RdRp), by 50% in an in vitro biochemical assay.[7]
-
EC50 (Half-maximal Effective Concentration): The concentration of a drug that gives half of the maximal response in a cell-based or organismal assay. For antivirals, this is the concentration required to inhibit viral replication by 50% in infected cells.[1]
-
CC50 (Half-maximal Cytotoxic Concentration): The concentration of a compound that causes the death of 50% of cells in a cytotoxicity assay. A higher CC50 value indicates lower cytotoxicity.[1][2]
Q5: What solvent should be used for this compound and what is the maximum recommended final concentration of the solvent in the assay?
A5: this compound is typically dissolved in Dimethyl Sulfoxide (DMSO).[5][8] When preparing stock solutions, sonication may be recommended to ensure it is fully dissolved.[8] For in vitro assays, it is crucial to maintain a constant and low final concentration of DMSO across all samples, including controls, to avoid solvent effects. A final DMSO concentration of 0.2% has been used successfully in published protocols.[5]
Q6: What are the known cytotoxicity levels of this compound?
A6: this compound generally shows low cytotoxicity in various cell lines. The CC50 value is often greater than 50 µM in Vero, CaCo-2, and CRFK cells.[1] Other reported values include a CC50 of approximately 115 µM in Vero E6 cells and 50 µM in human HEK 293 cells.[2]
Section 2: Troubleshooting Guide
Problem: I am not observing any inhibition of RdRp activity.
| Possible Cause | Recommended Solution |
| Incorrect this compound Concentration | Verify all stock solution and dilution calculations. Perform a dose-response experiment across a wide logarithmic range of concentrations (e.g., 0.01 µM to 100 µM) to ensure the effective range is not missed. |
| Inactive Compound | Ensure this compound has been stored correctly (e.g., -20°C for powder, -80°C in solvent).[8] Prepare a fresh stock solution from powder to rule out degradation. |
| Suboptimal Assay Conditions | Confirm the activity of your RdRp enzyme using a positive control. The order of addition can be critical; pre-incubating the RdRp enzyme with this compound for a period (e.g., 30 minutes) before adding the RNA substrate can significantly increase the inhibitory effect.[3][9] |
Problem: The observed IC50 value is significantly higher than expected.
| Possible Cause | Recommended Solution |
| Differences in Assay System | Be aware that the source and preparation of the RdRp enzyme complex can greatly affect its activity and sensitivity to inhibition. IC50 values obtained with highly active, co-expressed RdRp may be lower than those from individually expressed and reconstituted subunits.[3][6] |
| High Enzyme or Substrate Concentration | High concentrations of the RdRp enzyme or RNA substrate can lead to an overestimation of the IC50 value. Try reducing the enzyme concentration in the assay, as this has been shown to result in lower IC50 values.[6] |
| Compound Precipitation | Visually inspect the wells with the highest concentrations of this compound for any signs of precipitation. If solubility is an issue, you may need to adjust the assay buffer or reduce the highest concentration tested. |
Section 3: Data Presentation
Table 1: In Vitro Inhibitory Activity (IC50) of this compound
| Target | Virus | IC50 Value (µM) | Assay Type |
| RdRp | SARS-CoV-2 | 5.5 | RNA Extension Assay[3][5] |
| RdRp | SARS-CoV-2 | 4.9 | Fluorescence Polarization (RNA Binding)[3][5] |
| RdRp | SARS-CoV-2 | 27.6 | RdRp Inhibition Assay[1][2] |
| RdRp | West Nile Virus | Not specified | RdRp Inhibition Assay[2] |
| RdRp | Dengue Virus | Not specified | RdRp Inhibition Assay[2] |
Table 2: Cell-Based Antiviral Activity (EC50) of this compound
| Virus | Cell Line | EC50 Value (µM) |
| SARS-CoV-2 | Vero | 0.6535[1] |
| SARS-CoV-2 | CaCo-2 | 0.9493[1] |
| Feline Infectious Peritonitis Virus (FIPV) | CRFK | 1.062[1] |
| West Nile Virus (Ugandan strain) | Not specified | 2.1[2] |
| Dengue Virus (Serotypes 1-4) | Not specified | 6.8 - 15[2] |
| Yellow Fever Virus (Clinical strains) | HEK 293 | 3.9 - 12[2] |
Table 3: Cytotoxicity (CC50) of this compound
| Cell Line | CC50 Value (µM) |
| Vero | >50[1] |
| CaCo-2 | >50[1] |
| CRFK | >50[1] |
| Vero E6 | ~115[2] |
| HEK 293 | 50[2] |
Section 4: Experimental Protocols
Protocol 1: Determination of IC50 via an in vitro RNA Extension Assay
This protocol is based on methodologies described for SARS-CoV-2 RdRp.[3][5]
-
Reagent Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of this compound to create a range of concentrations (e.g., 0.625 µM to 20 µM final concentration). Ensure the DMSO concentration remains constant in the final reaction volume (e.g., 0.2%).
-
Prepare the RdRp enzyme and a 5'-fluorescently labeled (e.g., 5'-FAM) RNA hairpin substrate in an appropriate reaction buffer.
-
-
Reaction Setup:
-
In a microplate, add the RdRp enzyme (e.g., 125 nM final concentration) and the RNA substrate.
-
Add the various dilutions of this compound or a DMSO control to the wells.
-
Optional but recommended: Pre-incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiation and Incubation:
-
Initiate the polymerase reaction by adding a mix of all four nucleoside triphosphates (NTPs).
-
Incubate the reaction for a defined period (e.g., 5-10 minutes) at the optimal temperature for the enzyme.
-
-
Analysis:
-
Stop the reaction (e.g., by adding EDTA).
-
Analyze the extension of the fluorescently labeled RNA substrate using denaturing polyacrylamide gel electrophoresis (PAGE) and a fluorescence imager.
-
Quantify the fraction of extended RNA in each lane relative to the DMSO control.
-
-
Data Processing:
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a non-linear dose-response curve to determine the IC50 value.[3]
-
Protocol 2: Measuring RNA-RdRp Binding via Fluorescence Polarization (FP) Assay
This protocol measures how this compound interferes with the binding of RNA to the RdRp.[5][9]
-
Reagent Preparation:
-
Prepare reagents as described in Protocol 1, using the same fluorescently labeled RNA substrate.
-
-
Reaction Setup:
-
In a suitable microplate (e.g., black, low-volume), add the RdRp enzyme (e.g., 125 nM final concentration) and the fluorescently labeled RNA (e.g., 25 nM final concentration).
-
Add the serial dilutions of this compound or a DMSO control.
-
-
Incubation:
-
Incubate the plate at room temperature for 30 minutes to reach binding equilibrium.
-
-
Measurement:
-
Measure the fluorescence polarization of each well using a plate reader equipped with appropriate filters for the fluorophore.
-
-
Data Processing:
-
The decrease in fluorescence polarization is proportional to the displacement of the labeled RNA from the much larger RdRp enzyme.
-
Normalize the signal to the DMSO control (representing 0% inhibition) and a control with no enzyme (representing 100% inhibition).
-
Plot the relative FP signal against the logarithm of the this compound concentration and fit the curve to determine the IC50 for binding inhibition.[9]
-
Section 5: Visualizations
Caption: Mechanism of this compound action on viral RdRp.
Caption: Experimental workflow for IC50 determination.
Caption: Relationship between key drug discovery metrics.
References
- 1. Non-Nucleotide RNA-Dependent RNA Polymerase Inhibitor That Blocks SARS-CoV-2 Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Structural basis of SARS-CoV-2 polymerase inhibition by nonnucleoside inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural basis of SARS-CoV-2 polymerase inhibition by nonnucleoside inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
- 7. lifesciences.danaher.com [lifesciences.danaher.com]
- 8. This compound | SARS-CoV | TargetMol [targetmol.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: HeE1-2Tyr RdRp Binding Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers working with HeE1-2Tyr RNA-dependent RNA polymerase (RdRp) binding assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound in inhibiting RdRp activity?
A1: this compound is a non-nucleoside inhibitor that functions by competing with RNA for binding to the RdRp enzyme.[1] Biochemical and structural analyses have shown that three molecules of this compound can stack together and bind to the RNA binding site of the SARS-CoV-2 RdRp, thereby physically preventing the RNA template from accessing the enzyme's active site.[1][2]
Q2: What is a typical IC50 value for this compound in an RdRp binding assay?
A2: In in vitro biochemical assays, this compound has been shown to inhibit the interaction between SARS-CoV-2 RdRp and its RNA substrate with an IC50 of approximately 4.9 µM to 5 µM.[1][3] Another study reported an IC50 of 27.6 ± 2.1 µM against SARS-CoV-2 polymerase.[4]
Q3: What is the reported dissociation constant (KD) for the interaction between SARS-CoV-2 RdRp and its RNA substrate?
A3: A fluorescence polarization assay has determined the equilibrium dissociation constant (KD) for the binding of co-expressed SARS-CoV-2 RdRp to its RNA scaffold to be approximately 75 nM.[3] Another study using surface plasmon resonance observed a KD of around 7.9 ± 2.5 nM.[5]
Q4: What are some common assay formats used to study this compound and RdRp binding?
A4: Several assay formats are suitable for studying this interaction, including:
-
Fluorescence Polarization (FP) Assay: This method measures the change in the polarization of fluorescently labeled RNA upon binding to RdRp.[1][3] It's a homogenous assay that is well-suited for determining binding affinity and for high-throughput screening of inhibitors.[6]
-
Filter-Binding Assay: This is a classic and relatively simple method to detect RNA-protein interactions.[7][8] It relies on the principle that proteins and protein-RNA complexes are retained by a nitrocellulose filter, while free RNA passes through.[7][8]
-
Surface Plasmon Resonance (SPR): SPR is a label-free technique that allows for the real-time measurement of binding kinetics and affinity.[5][9][10] It provides detailed information on association and dissociation rates.[9][10]
-
Gel-Based Primer-Extension Assay: This method visualizes the RNA products synthesized by RdRp and can be used to assess the inhibitory effect of compounds like this compound.[11][12]
Troubleshooting Guides
Issue 1: High Background Signal in Fluorescence Polarization (FP) Assay
| Potential Cause | Troubleshooting Step | Rationale |
| Non-specific binding of fluorescently labeled RNA to wells or other components. | 1. Increase the concentration of a non-specific blocking agent like BSA or yeast RNA in the binding buffer.[13] 2. Test different microplate types (e.g., low-binding surfaces). | This helps to saturate non-specific binding sites, reducing the background signal. |
| Autofluorescence of the compound (this compound). | 1. Run a control experiment with the compound alone (no RdRp or RNA) to measure its intrinsic fluorescence. 2. If significant, subtract this background from the experimental wells. | This corrects for any signal originating from the inhibitor itself. |
| Contaminants in protein or RNA preparation. | 1. Re-purify the RdRp and RNA. 2. Ensure all buffers are freshly prepared and filtered. | Impurities can contribute to background fluorescence. |
| Suboptimal buffer composition. | 1. Titrate the concentration of detergents (e.g., Tween-20, Triton X-100) in the binding buffer. 2. Optimize salt concentration (e.g., KCl, NaCl).[14] | Detergents can reduce non-specific binding, and optimal salt concentrations are crucial for specific protein-RNA interactions. |
Issue 2: Low Signal-to-Noise Ratio in Filter-Binding Assay
| Potential Cause | Troubleshooting Step | Rationale |
| Inefficient retention of the RdRp-RNA complex on the nitrocellulose membrane. | 1. Ensure the nitrocellulose membrane is properly pre-soaked in the binding buffer.[13] 2. Optimize the pore size of the nitrocellulose filter. | Proper equilibration of the membrane is critical for efficient protein binding. |
| Complex dissociation during washing steps. | 1. Minimize the volume and duration of the washes. 2. Use ice-cold wash buffer to slow dissociation kinetics.[13] | Excessive washing can disrupt weaker protein-RNA interactions. |
| Low specific activity of radiolabeled RNA. | 1. Use freshly prepared, high-purity radiolabeled nucleotides for transcription. 2. Gel-purify the labeled RNA probe to remove unincorporated nucleotides.[13] | A higher specific activity increases the signal from the bound RNA. |
| Protein is inactive or aggregated. | 1. Confirm protein activity using an alternative assay. 2. Centrifuge the protein stock before use to remove aggregates. | Aggregated protein will be retained on the filter, leading to high background and variability. |
Issue 3: Inconsistent Results or High Variability Between Replicates
| Potential Cause | Troubleshooting Step | Rationale |
| Pipetting errors, especially with small volumes. | 1. Use calibrated pipettes and reverse pipetting for viscous solutions. 2. Prepare master mixes for reagents to be added to multiple wells. | This ensures consistency in the amount of each reagent added to each reaction. |
| Incomplete mixing of reagents. | 1. Gently vortex or pipette mix after adding each component. | Thorough mixing is essential for the reaction to reach equilibrium. |
| Instability of RdRp or RNA. | 1. Prepare aliquots of protein and RNA to avoid repeated freeze-thaw cycles. 2. Include RNase inhibitors in the reaction buffer.[12] | This helps to maintain the integrity and activity of the key biological components. |
| Edge effects in microplates. | 1. Avoid using the outer wells of the plate for critical samples. 2. Ensure proper sealing of the plate to prevent evaporation. | The outer wells are more prone to temperature fluctuations and evaporation, which can affect results. |
Experimental Protocols
Fluorescence Polarization (FP) Binding Assay
This protocol is adapted from studies on SARS-CoV-2 RdRp.[1][3]
Materials:
-
Purified this compound RdRp protein complex (e.g., nsp12/7/8)
-
Fluorescently labeled RNA substrate (e.g., 5'-FAM-labeled RNA hairpin)
-
This compound compound
-
Binding Buffer: 20 mM Tris-HCl pH 8.0, 10 mM KCl, 6 mM MgCl₂, 1 mM DTT, 0.01% Triton-X 100[12]
-
DMSO for dissolving this compound
-
Black, low-volume 384-well microplate
Method:
-
RNA Annealing: Prepare the RNA hairpin by heating to 75°C for 1 minute and then gradually cooling to 4°C in an annealing buffer (e.g., 50 mM NaCl, 10 mM Na-HEPES pH 7.5).[1]
-
Reaction Setup:
-
In a 384-well plate, add the components in the following order:
-
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[1]
-
Measurement: Measure the fluorescence polarization using a suitable plate reader.
-
Data Analysis: Calculate the change in fluorescence polarization (ΔFP) relative to a control with no protein. For inhibition studies, normalize the data to a DMSO control and fit to a dose-response curve to determine the IC50.[1][3]
| Component | Example Final Concentration |
| This compound RdRp | 125 nM[1][3] |
| Fluorescently Labeled RNA | 25 nM[1] |
| This compound | 0.625 µM - 20 µM[1][3] |
| DMSO | 0.2% (constant)[1] |
Nitrocellulose Filter-Binding Assay
This is a general protocol for RNA-protein filter binding assays.[7][8][13]
Materials:
-
Purified this compound RdRp protein
-
Radiolabeled RNA substrate (e.g., ³²P-labeled)
-
This compound compound
-
Binding Buffer (see FP assay for an example)
-
Wash Buffer (same as binding buffer)
-
Nitrocellulose membrane (0.45 µm)
-
Nylon membrane (positively charged)
-
Dot-blot or filter manifold apparatus
-
Scintillation counter or phosphorimager
Method:
-
Membrane Preparation: Pre-soak the nitrocellulose and nylon membranes in binding buffer for at least 1-2 hours at room temperature.[13]
-
Binding Reaction:
-
In a microfuge tube, combine a fixed amount of radiolabeled RNA with serially diluted concentrations of RdRp.
-
If testing inhibition, pre-incubate the RdRp with varying concentrations of this compound before adding the RNA.
-
Incubate the reactions under desired conditions (e.g., 30-60 minutes at room temperature).[7][8]
-
-
Filtration:
-
Assemble the filter apparatus with the nitrocellulose membrane on top of the nylon membrane.
-
Apply a low vacuum and pass the binding reaction through the membranes.
-
Wash each well 2 times with cold wash buffer.[13]
-
-
Quantification:
-
Data Analysis: Plot the fraction of bound RNA as a function of protein concentration to determine the binding affinity (KD). For inhibition assays, plot the fraction of bound RNA against the inhibitor concentration.
Visualizations
Caption: Workflow for a Fluorescence Polarization (FP) based this compound RdRp binding assay.
Caption: A decision tree for troubleshooting common issues in RdRp binding assays.
References
- 1. Structural basis of SARS-CoV-2 polymerase inhibition by nonnucleoside inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Non-Nucleotide RNA-Dependent RNA Polymerase Inhibitor That Blocks SARS-CoV-2 Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Surface plasmon resonance approach to study drug interactions with SARS-CoV-2 RNA-dependent RNA polymerase highlights treatment potential of suramin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Filter-binding assay for analysis of RNA-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Kinetic studies of RNA-protein interactions using surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mobitec.com [mobitec.com]
- 12. Frontiers | Identifying Small-Molecule Inhibitors of SARS-CoV-2 RNA-Dependent RNA Polymerase by Establishing a Fluorometric Assay [frontiersin.org]
- 13. Read Lab: Researching Trypanosoma brucei | Protocols | Filter Binding Assay [acsu.buffalo.edu]
- 14. Filter-binding assay [gene.mie-u.ac.jp]
how to address off-target effects of HeE1-2Tyr
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of HeE1-2Tyr.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a non-nucleoside inhibitor of viral RNA-dependent RNA polymerase (RdRp). It has demonstrated inhibitory activity against the RdRp of various viruses, including Dengue virus and SARS-CoV-2. Its mechanism of action for SARS-CoV-2 involves competing with RNA for binding to the RdRp enzyme, thereby preventing viral replication. The half-maximal inhibitory concentration (IC50) for SARS-CoV-2 RdRp is approximately 5 µM.
Q2: What are the potential off-target effects of this compound?
As a pyridobenzothiazole derivative, this compound has the potential to interact with host cell proteins unintentionally. While specific off-target interactions for this compound have not been extensively characterized in publicly available literature, molecules of this class may interact with a range of cellular targets. Potential off-target effects could include, but are not limited to, inhibition of host cell kinases, interaction with other nucleotide-binding proteins, or general cytotoxicity at higher concentrations.
Q3: How can I predict potential off-target effects of this compound in my experimental system?
Predicting off-target effects is a critical step in preclinical drug development. Computational approaches can provide initial insights into potential off-target interactions. These methods typically involve screening the compound against large databases of protein structures and known drug-target interactions.
-
Similarity-Based Methods: These approaches, such as the Off-Target Safety Assessment (OTSA) framework, compare the 2D and 3D structure of this compound to databases of compounds with known biological activities.[1][2][3] This can help identify potential off-targets based on structural similarity to other known bioactive molecules.
-
Machine Learning and AI: Advanced computational models can predict potential interactions based on the physicochemical properties of this compound and its structural features.[4] These models are trained on vast datasets of known drug-target interactions.
A logical workflow for in silico prediction of off-target effects is outlined below.
Caption: In silico workflow for predicting off-target effects of this compound.
Troubleshooting Guides
This section provides guidance on how to experimentally identify and characterize off-target effects of this compound.
Problem 1: I am observing unexpected cellular phenotypes or toxicity in my experiments with this compound that are inconsistent with its known antiviral activity.
This could indicate one or more off-target effects. The following experimental approaches can help identify the molecular basis for these observations.
Solution 1.1: Assess General Cytotoxicity
It is crucial to determine the concentration range at which this compound exhibits cytotoxic effects in your specific cell line. This will help distinguish between general toxicity and specific off-target effects.
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.1 µM to 100 µM) and a vehicle control (e.g., DMSO) for a duration relevant to your antiviral assay (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO or another suitable solvent to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 (50% cytotoxic concentration).
Table 1: Hypothetical Cytotoxicity Data for this compound
| Cell Line | Incubation Time (hours) | CC50 (µM) |
| Vero E6 | 48 | > 50 |
| A549 | 48 | 35.2 |
| Huh7 | 48 | 42.8 |
Solution 1.2: Identify Protein-Level Off-Targets
Several proteome-wide methods can be employed to identify direct binding partners of this compound within the host cell.
Experimental Workflow: Off-Target Identification
The following diagram illustrates a general workflow for identifying and validating off-target proteins.
Caption: Workflow for experimental off-target identification and validation.
Detailed Methodologies:
-
Affinity-Based Pull-Down: This method involves immobilizing a modified version of this compound (e.g., with a biotin tag) on beads and incubating it with cell lysate.[5] Proteins that bind to this compound are then pulled down and identified by mass spectrometry.
-
Drug Affinity Responsive Target Stability (DARTS): DARTS is a label-free method that identifies target proteins based on their stabilization upon ligand binding.[5][6][7][8] Cell lysate is treated with this compound, followed by limited proteolysis. Proteins that are protected from digestion due to binding with this compound are identified by comparing the protein bands on a gel or by mass spectrometry.
Problem 2: My results suggest that this compound might be inhibiting a cellular kinase. How can I confirm this and determine the specificity?
Unintended kinase inhibition is a common off-target effect of small molecule inhibitors.
Solution 2.1: Perform Kinome Profiling
Kinome profiling services offer a broad screening of a compound against a large panel of kinases. This can quickly identify potential kinase off-targets.
Experimental Protocol: Kinome Profiling (General Overview)
-
Compound Submission: Submit this compound to a commercial vendor that offers kinome profiling services.
-
Assay Format: The vendor will typically perform in vitro activity-based assays using a large panel of purified recombinant kinases (e.g., >400 kinases).
-
Data Reporting: The results are usually provided as the percent inhibition at one or two concentrations of this compound, or as IC50 values for the most potently inhibited kinases.
Table 2: Hypothetical Kinome Profiling Results for this compound at 10 µM
| Kinase | Family | % Inhibition at 10 µM |
| CDK2 | CMGC | 85 |
| GSK3β | CMGC | 78 |
| SRC | TK | 65 |
| p38α (MAPK14) | CMGC | 52 |
These hypothetical results suggest that this compound may have off-target activity against several kinases, particularly CDK2 and GSK3β.
Solution 2.2: Validate Kinase Inhibition in Cells
Once potential kinase off-targets are identified, it is important to validate these findings in a cellular context.
Experimental Protocol: Western Blot for Phosphorylated Substrates
-
Cell Treatment: Treat cells with varying concentrations of this compound for an appropriate duration.
-
Cell Lysis: Lyse the cells and collect the protein extracts.
-
Western Blotting: Perform Western blotting using antibodies specific for the phosphorylated forms of known substrates of the candidate off-target kinases (e.g., phospho-Rb for CDK2, phospho-Tau for GSK3β).
-
Analysis: A decrease in the phosphorylation of the substrate in the presence of this compound would provide evidence for the inhibition of the respective kinase in a cellular environment.
Signaling Pathway Diagram
The following diagram illustrates the potential off-target inhibition of the CDK2/Rb pathway by this compound.
Caption: Potential off-target inhibition of the CDK2/Rb pathway by this compound.
By following these troubleshooting guides and utilizing the provided experimental protocols, researchers can systematically investigate and address the potential off-target effects of this compound, leading to a more comprehensive understanding of its biological activities.
References
- 1. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 2. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Identification of Direct Protein Targets of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
dealing with resistance to HeE1-2Tyr in viral strains
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with HeE1-2Tyr, a non-nucleoside inhibitor of viral RNA-dependent RNA polymerase (RdRp).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a non-nucleoside inhibitor that targets the RNA-dependent RNA polymerase (RdRp) of several RNA viruses, including flaviviruses (such as Dengue, West Nile, and Yellow Fever viruses) and coronaviruses (like SARS-CoV-2).[1][2] Its mechanism of action involves binding to the RNA binding site of the RdRp, thereby competitively inhibiting the binding of the viral RNA template and preventing replication.[3][4] In SARS-CoV-2, it has been shown that three molecules of this compound stack together within the binding site to effectively displace the RNA.[3][5]
Q2: Which viral strains are known to be susceptible to this compound?
This compound was initially identified as a potent inhibitor of the RdRp from flaviviruses, including Dengue virus (DENV), West Nile virus (WNV), and Yellow fever virus.[2] More recently, it has demonstrated significant inhibitory activity against coronaviruses, specifically SARS-CoV-2 and Feline Infectious Peritonitis Virus (FIPV).[2]
Q3: Has resistance to this compound been reported in any viral strains?
Currently, there are no published reports of naturally occurring or laboratory-generated viral strains with confirmed resistance to this compound. Structural studies of the this compound binding site in the SARS-CoV-2 RdRp reveal that it interacts with a highly conserved "arginine bracket".[3] The functional importance of these residues for RNA binding suggests that mutations conferring resistance to this compound may also lead to a significant loss of viral fitness, thus creating a high barrier to the development of resistance.[3]
Q4: What is the typical effective concentration (EC₅₀) or inhibitory concentration (IC₅₀) of this compound?
The reported inhibitory concentrations for this compound can vary depending on the virus and the assay system. For SARS-CoV-2, the following values have been reported:
-
In vitro RdRp enzymatic assay (IC₅₀): 27.6 ± 2.1 µM[2]
-
Cell-based antiviral assays (IC₅₀): Approximately 5 µM[3][4][6]
These values are summarized in the table below for easy comparison.
Troubleshooting Guide: Suspected Resistance to this compound
This guide is for researchers who observe a decrease in the efficacy of this compound in their experiments and suspect the emergence of a resistant viral strain.
Problem: The antiviral activity of this compound is lower than expected in my cell-based assays.
If you observe that higher concentrations of this compound are required to inhibit viral replication, or if the compound appears to have lost its efficacy, it may indicate the development of a resistant viral population. The following steps outline a systematic approach to investigate and confirm suspected resistance.
Step 1: Initial Verification and Confirmation
Before proceeding with extensive resistance characterization, it is crucial to rule out experimental variability.
Question: How can I confirm that the observed loss of efficacy is due to viral resistance and not experimental error?
Answer:
-
Verify Compound Integrity: Ensure the stock solution of this compound has not degraded. Prepare a fresh stock and repeat the experiment.
-
Cell Line Health: Confirm that the cell line used for the antiviral assay is healthy and has not developed any characteristics that might affect viral replication or compound activity.
-
Standardize Viral Titer: Ensure that a consistent multiplicity of infection (MOI) is used in all experiments, as variations in the initial viral load can affect the apparent efficacy of the inhibitor.
-
Re-evaluate with Parental Virus: Perform a parallel experiment using the original, parental (non-resistant) viral stock. If this compound is effective against the parental virus but not the passaged virus, it strongly suggests the development of resistance.
Step 2: Phenotypic Characterization of the Suspected Resistant Strain
Once you have a strong indication of resistance, the next step is to quantify the change in susceptibility.
Question: How do I quantify the level of resistance in my viral strain?
Answer: The most common method is to perform a plaque reduction assay or a similar yield reduction assay to determine the 50% effective concentration (EC₅₀) of this compound for both the suspected resistant strain and the parental wild-type (WT) virus. A significant increase in the EC₅₀ value for the suspect strain indicates resistance.
Quantitative Data Summary: EC₅₀ Comparison
| Viral Strain | This compound EC₅₀ (µM) | Resistance Fold-Change (Resistant EC₅₀ / WT EC₅₀) |
| Wild-Type (WT) | [Insert your experimental value] | 1x (Reference) |
| Suspected Resistant | [Insert your experimental value] | [Calculate based on your data] |
A fold-change of >2.5 is generally considered a starting point for suspecting resistance, with higher values indicating stronger resistance.
Step 3: Genotypic Analysis to Identify Resistance Mutations
If phenotypic resistance is confirmed, the next step is to identify the genetic basis of this resistance.
Question: How can I identify the mutations responsible for resistance to this compound?
Answer: The primary target for this compound is the viral RdRp. Therefore, you should sequence the RdRp-coding region of the viral genome from both the resistant and parental viral populations.
-
RNA Extraction: Extract viral RNA from both the wild-type and the resistant virus stocks.
-
RT-PCR: Perform reverse transcription-polymerase chain reaction (RT-PCR) to amplify the RdRp gene.
-
Sanger or Next-Generation Sequencing (NGS): Sequence the amplified PCR products. Compare the sequences to identify any amino acid substitutions in the RdRp of the resistant virus that are not present in the wild-type.
-
Focus on the Binding Site: Pay close attention to mutations in or near the known this compound binding site. For SARS-CoV-2, this includes the highly conserved arginine bracket.[3]
Step 4: Generation of Resistant Strains (for prospective studies)
For researchers wanting to proactively study resistance mechanisms.
Question: How can I experimentally generate a this compound-resistant viral strain in the lab?
Answer: Resistant viral strains can be selected for by serially passaging the virus in the presence of increasing concentrations of this compound.[7][8]
Caption: Workflow for in vitro selection of resistant viral strains.
Experimental Protocols
Protocol 1: Plaque Reduction Assay for EC₅₀ Determination
This assay measures the concentration of an antiviral compound required to reduce the number of viral plaques by 50%.
Materials:
-
Confluent monolayer of susceptible cells in 6-well or 12-well plates.
-
Wild-type and suspected resistant virus stocks of known titer (PFU/mL).
-
Serial dilutions of this compound in culture medium.
-
Overlay medium (e.g., containing 0.8% methylcellulose or agarose).
-
Crystal violet staining solution.
Procedure:
-
Seed plates with host cells and grow to a confluent monolayer.
-
Prepare serial dilutions of this compound (e.g., 2-fold or 3-fold dilutions) in serum-free medium.
-
Dilute the virus stock to a concentration that will produce 50-100 plaques per well.
-
Remove the growth medium from the cell monolayers.
-
Add the virus dilution to the wells and incubate for 1 hour at 37°C to allow for viral adsorption.
-
Remove the virus inoculum and wash the cells gently with PBS.
-
Add the overlay medium containing the different concentrations of this compound to the respective wells. Also include a "no drug" virus control.
-
Incubate the plates at 37°C until plaques are visible (typically 2-4 days).
-
Fix the cells (e.g., with 10% formalin) and stain with crystal violet.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each drug concentration relative to the "no drug" control.
-
Determine the EC₅₀ value by plotting the percent inhibition against the log of the drug concentration and fitting the data to a dose-response curve.
Protocol 2: Viral Load Quantification by RT-qPCR
This protocol is used to measure the amount of viral RNA in a sample, often used to assess the replication of resistant vs. wild-type viruses.
Materials:
-
Viral RNA extraction kit.
-
Reverse transcriptase and qPCR master mix.
-
Primers and probe specific to a conserved region of the viral genome.
-
qPCR instrument.
-
RNA standards of known copy number for absolute quantification.
Procedure:
-
RNA Extraction: Extract viral RNA from cell culture supernatants using a commercial kit.
-
Standard Curve: Prepare serial dilutions of the RNA standard to generate a standard curve.
-
RT-qPCR Reaction Setup: In a qPCR plate, add the RT-qPCR master mix, primers/probe, and either the extracted sample RNA or the standard curve dilutions.
-
Thermal Cycling: Run the plate in a qPCR instrument with the appropriate thermal cycling conditions for reverse transcription and amplification.
-
Data Analysis: The instrument software will generate a standard curve by plotting the cycle threshold (Ct) values against the log of the copy number for the standards. The viral load of the unknown samples is then calculated by interpolating their Ct values from this standard curve.
Signaling Pathways and Logical Relationships
The primary interaction of this compound is with the viral replication machinery, not a host cell signaling pathway. The logical workflow for troubleshooting resistance is depicted below.
Caption: Troubleshooting workflow for suspected this compound resistance.
References
- 1. pnas.org [pnas.org]
- 2. Non-Nucleotide RNA-Dependent RNA Polymerase Inhibitor That Blocks SARS-CoV-2 Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural basis of SARS-CoV-2 polymerase inhibition by nonnucleoside inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural basis of SARS-CoV-2 polymerase inhibition by nonnucleoside inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. In Vitro Selection of Remdesivir-Resistant SARS-CoV-2 Demonstrates High Barrier to Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Profiling the in vitro drug-resistance mechanism of influenza A viruses towards the AM2-S31N proton channel blockers - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to HeE1-2Tyr and Other Non-Nucleoside RdRp Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The RNA-dependent RNA polymerase (RdRp) is a crucial enzyme for the replication and transcription of RNA viruses, making it a prime target for antiviral drug development. Unlike nucleoside inhibitors that mimic natural substrates and terminate the growing RNA chain, non-nucleoside RdRp inhibitors (NNIs) bind to distinct sites on the enzyme, inducing conformational changes that disrupt its function. This guide provides a comparative overview of HeE1-2Tyr, a promising NNI, and other notable inhibitors in its class, supported by experimental data.
This compound: A Dual-Targeting Pyridobenzothiazole Derivative
This compound is a pyridobenzothiazole compound initially identified as a potent inhibitor of RdRp from flaviviruses such as Dengue virus (DENV), West Nile virus (WNV), and Yellow fever virus.[1] Subsequent research has demonstrated its significant inhibitory activity against the RdRp of coronaviruses, including SARS-CoV-2.[1][2]
Mechanism of Action
This compound functions as a competitive inhibitor of the RdRp.[3] Structural and biochemical studies have revealed a unique mechanism where it directly competes with the viral RNA template for binding within the enzyme's RNA-binding tunnel.[3] For the SARS-CoV-2 RdRp, cryo-electron microscopy has shown that three molecules of this compound form a stable stack in the binding site, effectively blocking the entry of the RNA strand and halting polymerase activity.[3][4] In contrast, it appears to bind as a monomer to the Dengue virus RdRp.[5]
Comparison with Other Non-Nucleoside RdRp Inhibitors
Several other NNIs have been identified, each with distinct chemical structures, target specificities, and mechanisms of action. This section compares this compound with a selection of these inhibitors.
-
Suramin: A century-old polysulfonated naphthylurea drug used for treating African sleeping sickness.[6] It has shown broad-spectrum antiviral activity and is a potent inhibitor of SARS-CoV-2 RdRp, blocking RNA binding by occupying two sites within the enzyme's active site.[6] Its activity is not limited to the polymerase, as it can also interfere with viral entry.[7][8]
-
Lycorine: A natural alkaloid with demonstrated efficacy against several coronaviruses, including SARS-CoV, MERS-CoV, and SARS-CoV-2.[9][10][11][12] It directly inhibits RdRp activity, and docking simulations suggest it interacts with key residues in the enzyme's active site.[9][10]
-
BPR3P0128: A quinoline derivative that has shown potent, broad-spectrum activity against SARS-CoV-2 variants and other viruses like Enterovirus 71.[13][14][15] Interestingly, it inhibits RdRp in cell-based assays but not in purely enzyme-based assays, suggesting it may require intracellular metabolic activation or interaction with host factors to exert its effect.[13][14]
-
Setrobuvir (ANA-598): A non-nucleoside inhibitor developed to treat Hepatitis C Virus (HCV). It acts as an allosteric inhibitor, binding to the "palm" pocket of the HCV NS5B RdRp.[16]
-
Tegobuvir (GS-9190): Another anti-HCV agent, Tegobuvir is an imidazopyridine that binds to an allosteric "thumb" pocket of the NS5B RdRp.[17][18] It requires metabolic activation to form a covalent bond with the enzyme.[19]
Quantitative Data Presentation
The following table summarizes the key quantitative data for this compound and the compared non-nucleoside inhibitors.
| Inhibitor | Chemical Class | Target Virus(es) | Binding Site on RdRp | Mechanism of Action | IC50 (Enzyme Assay) | EC50 (Cell-based Assay) |
| This compound | Pyridobenzothiazole | Flaviviruses, Coronaviruses | RNA Template Binding Site | Competitive inhibitor; blocks RNA binding | 5 µM / 27.6 µM (SARS-CoV-2)[2][3][4] | 2.1 µM (WNV)[5] |
| Suramin | Polysulfonated Naphthylurea | SARS-CoV-2, various others | Active Site (2 pockets) | Blocks RNA template & primer binding | 0.26 µM (SARS-CoV-2)[6] | ~2.9 - 134 µM (SARS-CoV-2)[6][20][21] |
| Lycorine | Natural Alkaloid | Coronaviruses (SARS-CoV, MERS-CoV, SARS-CoV-2) | Active Site | Direct inhibition of polymerase activity | 1.406 µM (MERS-CoV)[9][11][12] / 1.465 µM (SARS-CoV-2)[22] | 0.878 µM (SARS-CoV-2)[12][22] |
| BPR3P0128 | Quinoline | SARS-CoV-2, Enterovirus 71 | RdRp Channel (predicted) | Requires metabolic activation/host factors | No direct inhibition observed[14] | 0.66 µM (SARS-CoV-2)[13][23] / 0.0029 µM (EV71)[15] |
| Setrobuvir | Indole derivative | Hepatitis C Virus (HCV) | Allosteric (Palm Pocket) | Allosteric inhibition | 4-5 nM (HCV)[16][24] | 3 nM (HCV GT1b) / 18 nM (HCV GT1a)[25] |
| Tegobuvir | Imidazopyridine | Hepatitis C Virus (HCV) | Allosteric (Thumb Pocket) | Covalent allosteric inhibition after activation | No direct inhibition observed[18] | 1.5 nM (HCV GT1b) / 19.8 nM (HCV GT1a)[19] |
Mandatory Visualizations
References
- 1. Non-Nucleotide RNA-Dependent RNA Polymerase Inhibitor That Blocks SARS-CoV-2 Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | SARS-CoV | TargetMol [targetmol.com]
- 3. pnas.org [pnas.org]
- 4. Structural basis of SARS-CoV-2 polymerase inhibition by nonnucleoside inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. news-medical.net [news-medical.net]
- 7. Suramin Inhibits SARS-CoV-2 Infection in Cell Culture by Interfering with Early Steps of the Replication Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Lycorine, a non-nucleoside RNA dependent RNA polymerase inhibitor, as potential treatment for emerging coronavirus infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. researchgate.net [researchgate.net]
- 12. Lycorine, a non-nucleoside RNA dependent RNA polymerase inhibitor, as potential treatment for emerging coronavirus infections - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BPR3P0128, a non-nucleoside RNA-dependent RNA polymerase inhibitor, inhibits SARS-CoV-2 variants of concern and exerts synergistic antiviral activity in combination with remdesivir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. BPR-3P0128 inhibits RNA-dependent RNA polymerase elongation and VPg uridylylation activities of Enterovirus 71 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Mechanistic Characterization of GS-9190 (Tegobuvir), a Novel Nonnucleoside Inhibitor of Hepatitis C Virus NS5B Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 18. HCV RNA Replication Inhibitor Tegobuvir - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 19. medchemexpress.com [medchemexpress.com]
- 20. Suramin binds and inhibits infection of SARS-CoV-2 through both spike protein-heparan sulfate and ACE2 receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Suramin Inhibits SARS-CoV-2 Infection in Cell Culture by Interfering with Early Steps of the Replication Cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. rdrp inhibitor — TargetMol Chemicals [targetmol.com]
- 25. Recent advances in the discovery of potent RNA-dependent RNA-polymerase (RdRp) inhibitors targeting viruses - PMC [pmc.ncbi.nlm.nih.gov]
HeE1-2Tyr vs. Remdesivir: A Comparative Guide to SARS-CoV-2 RNA Polymerase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two antiviral compounds, HeE1-2Tyr and Remdesivir, in their inhibition of SARS-CoV-2. Both molecules target the viral RNA-dependent RNA polymerase (RdRp), a critical enzyme for viral replication, yet they employ distinct mechanisms of action. This document summarizes their comparative efficacy, details the experimental protocols used for their evaluation, and visualizes their mechanisms and experimental workflows.
Quantitative Performance Analysis
The antiviral activity and cytotoxicity of this compound and Remdesivir have been evaluated in various in vitro studies. The following tables summarize the key quantitative data from a comparative study, providing a direct assessment of their potency and therapeutic window in different cell lines.
Table 1: Antiviral Efficacy against SARS-CoV-2
| Compound | Cell Line | EC50 (µM) | Reference |
| This compound | Vero | 0.6535 | [1] |
| Caco-2 | 0.9493 | [1] | |
| Remdesivir | Vero | 0.9012 | [1] |
| Caco-2 | < 0.300 | [1] |
EC50 (Half-maximal effective concentration) represents the concentration of a drug that is required for 50% inhibition of viral replication in vitro.
Table 2: Cytotoxicity and Selectivity Index
| Compound | Cell Line | CC50 (µM) | Selectivity Index (SI = CC50/EC50) | Reference |
| This compound | Vero | > 50 | > 76.5 | [1] |
| Caco-2 | > 50 | > 52.7 | [1] | |
| Remdesivir | Vero | > 50 | > 55.5 | [1] |
| Caco-2 | > 50 | > 166.7 | [1] |
CC50 (Half-maximal cytotoxic concentration) is the concentration of a compound that results in the death of 50% of host cells. A higher Selectivity Index indicates a more favorable safety profile, as the drug is more potent against the virus than it is toxic to host cells.
Mechanisms of Action
Both this compound and Remdesivir inhibit the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp), but through different molecular interactions.
This compound: Non-Nucleoside Competitive Inhibitor
This compound is a non-nucleoside inhibitor that binds to the RNA template tunnel of the RdRp.[1] This binding physically obstructs the entry of the viral RNA template into the active site of the polymerase, thereby preventing the initiation of RNA synthesis.[1]
Caption: this compound competitively inhibits RNA binding to RdRp.
Remdesivir: Nucleoside Analog and Delayed Chain Terminator
Remdesivir is a prodrug that is metabolized within the host cell to its active triphosphate form, an analog of adenosine triphosphate (ATP).[2][3] The viral RdRp mistakenly incorporates this analog into the growing RNA strand.[2] After the incorporation of a few more nucleotides, the presence of the Remdesivir analog leads to a halt in RNA synthesis, a mechanism known as delayed chain termination.[2][3]
Caption: Remdesivir acts as a delayed chain terminator of viral RNA synthesis.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of this compound and Remdesivir.
Antiviral Activity Assay (Plaque Reduction Assay)
This assay determines the concentration of an antiviral compound required to inhibit the formation of viral plaques.
-
Cell Seeding: Vero E6 cells are seeded into 6-well plates at a density that ensures a confluent monolayer on the day of infection.
-
Virus Dilution: A stock of SARS-CoV-2 is serially diluted to a concentration that produces a countable number of plaques (e.g., 50-100 plaque-forming units per well).
-
Compound Preparation: this compound and Remdesivir are serially diluted in culture medium to achieve a range of final concentrations for testing.
-
Infection and Treatment: The cell culture medium is removed, and the cells are washed with phosphate-buffered saline (PBS). The diluted virus is then added to the cells and incubated for 1 hour at 37°C to allow for viral adsorption. After incubation, the virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing carboxymethylcellulose or agarose) mixed with the different concentrations of the test compounds.
-
Incubation: The plates are incubated at 37°C in a 5% CO2 incubator for 2-3 days to allow for plaque formation.
-
Plaque Visualization and Counting: The overlay is removed, and the cells are fixed and stained (e.g., with crystal violet) to visualize the plaques. The number of plaques in the treated wells is counted and compared to the untreated control wells.
-
EC50 Calculation: The percentage of plaque reduction is calculated for each compound concentration, and the EC50 value is determined by non-linear regression analysis.
Caption: Workflow for determining antiviral efficacy via plaque reduction.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay is used to assess the metabolic activity of cells and, consequently, cell viability, to determine the cytotoxic effects of the compounds.
-
Cell Seeding: Vero E6 or Caco-2 cells are seeded in 96-well plates at an appropriate density and allowed to attach overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of this compound or Remdesivir. A set of wells with untreated cells serves as a control.
-
Incubation: The plates are incubated for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 3-4 hours.[4][5] During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[4]
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.[4]
-
CC50 Calculation: The percentage of cell viability is calculated for each compound concentration relative to the untreated control. The CC50 value is then determined using non-linear regression analysis.
Caption: Workflow for determining compound cytotoxicity using the MTT assay.
References
- 1. Non-Nucleotide RNA-Dependent RNA Polymerase Inhibitor That Blocks SARS-CoV-2 Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. VEKLURY® (remdesivir) Mechanism of Action & Variant Antiviral Activity | HCP [vekluryhcp.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. MTT (Assay protocol [protocols.io]
HeE1-2Tyr: A Promising Antiviral Agent Validated Across Multiple Cell Lines
A comprehensive comparison of the antiviral activity of HeE1-2Tyr with other established antiviral compounds, supported by experimental data from various cell lines.
For Immediate Release
Researchers and drug development professionals now have access to a consolidated guide on the antiviral activity of this compound, a potent non-nucleoside inhibitor of RNA-dependent RNA polymerase (RdRp). This document provides a comparative analysis of this compound's efficacy against a range of viruses in different cell lines, benchmarked against established antiviral drugs such as remdesivir and favipiravir. The data, compiled from multiple peer-reviewed studies, is presented in a clear, tabular format for straightforward comparison, accompanied by detailed experimental protocols and visual representations of its mechanism of action.
Executive Summary
This compound has demonstrated significant antiviral activity against several RNA viruses, including SARS-CoV-2, Feline Infectious Peritonitis Virus (FIPV), Dengue virus, and West Nile virus. Its primary mechanism of action involves the inhibition of the viral RdRp, a crucial enzyme for viral replication. This is achieved by competing with the viral RNA for binding to the polymerase. Studies have shown that this compound exhibits low cytotoxicity in the tested cell lines, leading to favorable selectivity indexes. This guide aims to provide researchers with the necessary data to evaluate the potential of this compound in their antiviral research and development programs.
Performance Data: this compound vs. Alternatives
The antiviral activity of this compound has been quantified in several key cell lines and compared with the known RdRp inhibitors remdesivir and favipiravir. The following tables summarize the 50% effective concentration (EC50), 50% cytotoxic concentration (CC50), and the selectivity index (SI = CC50/EC50), providing a clear comparison of their potency and safety profiles.
Table 1: Antiviral Activity of this compound and Remdesivir against SARS-CoV-2
| Compound | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| This compound | Vero | 0.8 ± 0.1 | > 50 | > 62.5 |
| This compound | CaCo-2 | 0.95 ± 0.05 | > 50 | > 52.6 |
| Remdesivir | Vero | Not specified | Not specified | Not specified |
| Remdesivir | CaCo-2 | < 0.3 | > 10 | > 33.3 |
Table 2: Antiviral Activity of this compound against Feline Infectious Peritonitis Virus (FIPV)
| Compound | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| This compound | CRFK | 0.6 ± 0.1 | > 50 | > 83.3 |
Table 3: Comparative Antiviral Activity of this compound and Favipiravir against SARS-CoV-2
| Compound | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| This compound | Vero E6 | Not available | Not available | Not available |
| Favipiravir | Vero E6 | 61.88[1] | > 400[1] | > 6.46[1] |
| This compound | CaCo-2 | 0.95 ± 0.05 | > 50 | > 52.6 |
| Favipiravir | CaCo-2 | >125 (titer reduction observed)[2] | > 500[2] | Not applicable |
Table 4: Antiviral Activity of this compound against Flaviviruses
| Compound | Virus | Cell Line | IC50 (µM) |
| This compound | West Nile Virus | Vero | 2.1 ± 0.7 |
| This compound | Dengue Virus | Not specified | Not specified |
Mechanism of Action: RdRp Inhibition
This compound is a non-nucleoside inhibitor that directly targets the viral RNA-dependent RNA polymerase (RdRp). Structural studies have revealed that three molecules of this compound can bind together in a stacked formation within the RNA binding site of the SARS-CoV-2 RdRp. This binding is stabilized by interactions with key amino acid residues, including an "arginine bracket". By occupying the RNA binding cleft, the this compound stack physically obstructs the entry of the viral RNA template, thereby preventing the initiation and elongation of the new viral RNA strand and effectively halting viral replication.
References
Comparative Efficacy of HeE1-2Tyr Derivatives as Viral RNA Polymerase Inhibitors
A detailed analysis of HeE1-2Tyr and its derivatives reveals a promising class of non-nucleoside inhibitors targeting the RNA-dependent RNA polymerase (RdRp) of various viruses, including flaviviruses and coronaviruses like SARS-CoV-2. These compounds function by competitively inhibiting the binding of RNA to the viral polymerase, a critical step in viral replication. This guide provides a comparative analysis of their efficacy, supported by experimental data and detailed methodologies.
This compound, a pyridobenzothiazole derivative, was initially identified as an inhibitor of Dengue virus RdRp and has since been shown to be effective against the RdRp of SARS-CoV-2.[1][2][3] Its mechanism of action involves binding to the RNA template tunnel of the RdRp, thereby preventing the viral genetic material from being replicated.[2] Structural studies have revealed that in the case of SARS-CoV-2, three molecules of this compound stack together within the RNA binding site to block its function.[1][4] This unique binding mode has spurred the development of various derivatives to improve potency and explore the structure-activity relationship (SAR).
Quantitative Comparison of Inhibitory Activity
The following tables summarize the in vitro efficacy of this compound and several of its derivatives against SARS-CoV-2 RdRp. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds, with lower values indicating higher potency.
| Compound | Target | IC50 (µM) | Reference |
| This compound | SARS-CoV-2 RdRp | 5 | [1][4] |
| This compound (16) | SARS-CoV-2 RdRp | 27.6 ± 2.1 | [2] |
| Derivative 17 | SARS-CoV-2 RdRp | > 100 | [2] |
| Derivative 18 | SARS-CoV-2 RdRp | 85.5 ± 2.0 | [2] |
| Pyridone Derivative | Target | IC50 (µM) | Reference |
| 3a | SARS-CoV-2 RdRp | 128.7 | [5] |
| 3b | SARS-CoV-2 RdRp | 203.8 | [5] |
| 3c (Thiophene substituent) | SARS-CoV-2 RdRp | 88.1 | [5] |
Mechanism of Action: A Visual Representation
The inhibitory action of this compound and its derivatives on the viral RNA-dependent RNA polymerase can be visualized as a direct interference with the viral replication cycle.
Figure 1: Inhibition of viral replication by this compound derivatives.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the analysis of this compound derivatives.
In Vitro RdRp Inhibition Assay (Fluorescence-Based Primer Extension)
This assay is used to determine the IC50 values of the compounds against the viral RNA-dependent RNA polymerase.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing the purified recombinant SARS-CoV-2 RdRp enzyme, a fluorescently labeled RNA primer-template duplex, and ribonucleoside triphosphates (NTPs).
-
Compound Incubation: The this compound derivatives, dissolved in a suitable solvent like DMSO, are added to the reaction mixture at various concentrations. A control reaction with only the solvent is also prepared.
-
Reaction Initiation and Incubation: The reaction is initiated and incubated at a controlled temperature (e.g., 37°C) for a specific period to allow for RNA extension by the polymerase.
-
Quenching: The reaction is stopped by adding a quenching solution, typically containing a chelating agent like EDTA.
-
Analysis: The reaction products are analyzed using techniques such as denaturing polyacrylamide gel electrophoresis (PAGE) followed by fluorescence scanning. The intensity of the band corresponding to the extended RNA product is quantified.
-
IC50 Determination: The percentage of inhibition at each compound concentration is calculated relative to the solvent control. The IC50 value is then determined by fitting the dose-response data to a suitable equation.[5][6]
Fluorescence Polarization (FP) Assay for RNA Binding
This assay is employed to confirm that the inhibitors act by competing with RNA binding to the RdRp.
-
Binding Mixture: A mixture is prepared containing the SARS-CoV-2 RdRp and a fluorescently labeled RNA probe.
-
Inhibitor Addition: Increasing concentrations of the this compound derivative are added to the binding mixture.
-
Incubation: The mixture is incubated at room temperature to allow binding to reach equilibrium.[7]
-
Fluorescence Polarization Measurement: The fluorescence polarization of the sample is measured. When the fluorescently labeled RNA is unbound, it tumbles rapidly, resulting in low polarization. When bound to the large RdRp enzyme, its tumbling is slower, leading to higher polarization.
-
Data Analysis: A decrease in fluorescence polarization with increasing inhibitor concentration indicates that the compound is displacing the fluorescent RNA probe from the RdRp. The IC50 for RNA binding inhibition can be calculated from this data.[8][9]
Viral Titer Reduction Assay (Cell-Based)
This assay evaluates the antiviral efficacy of the compounds in a cellular context.
-
Cell Seeding: Host cells permissive to viral infection (e.g., Vero cells) are seeded in multi-well plates.
-
Compound Treatment and Infection: The cells are pre-treated with various concentrations of the this compound derivative before being infected with the virus (e.g., SARS-CoV-2).
-
Incubation: The infected cells are incubated for a period sufficient for viral replication and spread.
-
Quantification of Viral Titer: The amount of infectious virus in the cell culture supernatant is quantified using methods like the plaque assay or TCID50 (50% Tissue Culture Infectious Dose) assay.
-
EC50 Determination: The effective concentration that reduces the viral titer by 50% (EC50) is calculated from the dose-response curve.
Experimental Workflow Visualization
The general workflow for screening and characterizing novel antiviral compounds like this compound derivatives is depicted below.
Figure 2: General workflow for antiviral drug discovery.
References
- 1. Structural basis of SARS-CoV-2 polymerase inhibition by nonnucleoside inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Non-Nucleotide RNA-Dependent RNA Polymerase Inhibitor That Blocks SARS-CoV-2 Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structural basis of SARS-CoV-2 polymerase inhibition by nonnucleoside inhibitor this compound [pubmed.ncbi.nlm.nih.gov]
- 5. BJOC - Novel analogues of a nonnucleoside SARS-CoV-2 RdRp inhibitor as potential antivirotics [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
- 7. pnas.org [pnas.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Comparative Analysis of HeE1-2Tyr and Alternative SARS-CoV-2 RdRp Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of the non-nucleoside inhibitor HeE1-2Tyr with other notable RNA-dependent RNA polymerase (RdRp) inhibitors for SARS-CoV-2. The content is structured to facilitate an objective evaluation of their mechanisms of action, in vitro efficacy, cellular activity, and safety profiles, supported by experimental data and detailed protocols.
Mechanism of Action: A Tale of Two Strategies
The primary therapeutic target for the compounds discussed is the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp), an essential enzyme for viral replication. However, the molecular mechanisms of inhibition differ significantly.
This compound , a pyridobenzothiazole derivative, acts as a non-nucleoside inhibitor. Its unique mechanism against SARS-CoV-2 involves the stacking of three this compound molecules within the RNA binding site of the RdRp. This molecular "plug" physically obstructs the RNA template from accessing the active site, thereby competitively inhibiting polymerase activity.[1][2] This is in contrast to its action against Dengue virus, where it binds as a monomer.[3]
In contrast, Remdesivir and Molnupiravir are nucleoside analogues. They mimic natural nucleosides and are incorporated into the nascent viral RNA chain by the RdRp. Remdesivir acts as a delayed chain terminator, causing a halt to RNA synthesis after the incorporation of a few more nucleotides. Molnupiravir, on the other hand, is a mutagenic agent. Once incorporated, it can exist in two tautomeric forms, leading to errors in the viral genome during subsequent replication rounds, a process termed "lethal mutagenesis."
Suramin , a century-old drug, also functions as a non-nucleoside inhibitor, but its mechanism differs from this compound. It binds to the active site of the RdRp and blocks the binding of the template-primer RNA substrate.[1]
Figure 1: Comparative Mechanisms of RdRp Inhibition.
Quantitative Performance Comparison
The following tables summarize the in vitro efficacy, cellular antiviral activity, and cytotoxicity of this compound and its alternatives. It is important to note that the experimental conditions, such as the specific assays and cell lines used, vary between studies, which can influence the absolute values.
| Compound | Assay Type | IC50 (µM) | Reference |
| This compound | Biochemical (RNA Elongation) | ~5.0 | [4] |
| Biochemical (RNA Elongation) | 27.6 ± 2.1 | [5] | |
| Biochemical (RNA Binding) | 4.9 | [6] | |
| Remdesivir (active triphosphate) | Biochemical | 6.21 | [1] |
| Suramin | Biochemical | 0.26 | [1] |
| Biochemical | 0.67 | [7] | |
| Molnupiravir (NHC) | Cell-based RdRp activity | 0.22 | [8] |
Table 1: In Vitro Inhibition of SARS-CoV-2 RdRp.
| Compound | Cell Line | EC50 (µM) | Reference |
| This compound | Vero | ~0.7 | [9] |
| Caco-2 | ~1.0 | [9] | |
| Remdesivir | Vero E6 | ~2.9 | [1] |
| Human Airway Epithelial Cells | 0.0099 | [10] | |
| Suramin | Vero E6 | ~2.9 | [1] |
| Vero E6 | 20 ± 2.7 | [11] | |
| Molnupiravir (NHC) | Vero | 0.3 | [8] |
| Calu-3 | 0.08 | [8] |
Table 2: Cell-Based Antiviral Activity against SARS-CoV-2.
| Compound | Cell Line | CC50 (µM) | Reference |
| This compound | Vero, Caco-2, CRFK | >50 | [9] |
| Remdesivir | Various human cell lines | 1.7 to >20 | [10] |
| Suramin | Vero E6 | >5000 | [11] |
| Human lung cancer cell lines | 130 to 3715 | [12] | |
| Molnupiravir (NHC) | HepG2 | ≥10 | [13][14] |
| HaCaT, A549 | Varies with exposure time |
Table 3: In Vitro Cytotoxicity.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for key assays used in the evaluation of these antiviral compounds.
SARS-CoV-2 RdRp Inhibition Assay (Biochemical)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of the purified SARS-CoV-2 RdRp complex (nsp12/nsp7/nsp8).
-
Reaction Setup: A reaction mixture is prepared containing the RdRp enzyme complex, a synthetic RNA template/primer, and a buffer solution.
-
Compound Incubation: The test compound (e.g., this compound) is added to the reaction mixture at various concentrations and incubated to allow for binding to the enzyme.
-
Initiation of Polymerization: The reaction is initiated by the addition of a mixture of nucleotide triphosphates (NTPs), one of which is typically labeled (e.g., radioactively or fluorescently).
-
Reaction Quenching: After a defined incubation period, the reaction is stopped by the addition of a quenching buffer (e.g., containing EDTA).
-
Product Analysis: The RNA products are separated by size using denaturing polyacrylamide gel electrophoresis (PAGE).
-
Data Quantification: The amount of extended RNA product is quantified using a phosphorimager or fluorescence scanner. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.
Figure 2: Workflow for a Biochemical RdRp Inhibition Assay.
Fluorescence Polarization (FP) Assay for RdRp-RNA Binding
This assay measures the binding affinity between the RdRp and a fluorescently labeled RNA substrate, and how this is affected by an inhibitor.
-
Reagent Preparation: A fluorescently labeled RNA oligonucleotide is synthesized. The RdRp enzyme complex and test compounds are prepared in a suitable buffer.
-
Binding Reaction: The fluorescently labeled RNA is incubated with the RdRp enzyme in the presence of varying concentrations of the test compound.
-
Equilibration: The reaction is allowed to reach binding equilibrium.
-
FP Measurement: The fluorescence polarization of the sample is measured using a plate reader. A small, unbound fluorescent molecule tumbles rapidly in solution, resulting in low polarization. When bound to the large RdRp enzyme, its tumbling is slowed, leading to an increase in polarization.
-
Data Analysis: A decrease in fluorescence polarization in the presence of the inhibitor indicates displacement of the fluorescent RNA from the RdRp. The IC50 for binding inhibition is calculated from the dose-response curve.
Plaque Reduction Assay (Cell-Based)
This assay determines the antiviral activity of a compound by measuring the reduction in the formation of viral plaques in a cell monolayer.
-
Cell Seeding: A monolayer of susceptible cells (e.g., Vero E6) is grown in multi-well plates.
-
Virus Infection: The cell monolayers are infected with a known amount of virus.
-
Compound Treatment: After a viral adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose) containing various concentrations of the test compound.
-
Incubation: The plates are incubated for several days to allow for plaque formation. Plaques are localized areas of cell death caused by viral replication.
-
Plaque Visualization: The cells are fixed and stained (e.g., with crystal violet), making the plaques visible as clear zones against a background of stained, viable cells.
-
Plaque Counting and EC50 Determination: The number of plaques in each well is counted. The EC50 is the concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control.
Figure 3: Workflow for a Plaque Reduction Assay.
Off-Target Effects and Safety Considerations
A critical aspect of drug development is understanding the potential for off-target effects and cytotoxicity.
-
This compound: Has demonstrated a favorable in vitro safety profile, with CC50 values greater than 50 µM in several cell lines.[9] Further studies are needed to comprehensively evaluate its potential off-target interactions.
-
Remdesivir: While generally considered to have a good safety profile, some studies have investigated its potential for off-target effects, including mitochondrial toxicity, though the overall risk is considered low at therapeutic concentrations.[2][5]
-
Molnupiravir: A key concern with molnupiravir is its mutagenic mechanism of action. While it is designed to be a "lethal mutagen" for the virus, there have been discussions about its potential to cause mutations in the host, although the risk is considered low with the short treatment course.
-
Suramin: This drug is known to have a range of biological activities and can interact with many molecular targets, which can lead to a variety of side effects. Its use is associated with a risk of toxicity, including renal and adrenal effects.
Conclusion
This compound presents a promising and distinct mechanism of action as a non-nucleoside inhibitor of SARS-CoV-2 RdRp. Its in vitro and cell-based potency are within a range that warrants further investigation. When compared to the nucleoside analogues Remdesivir and Molnupiravir, this compound offers an alternative inhibitory strategy that is not dependent on intracellular metabolic activation to a triphosphate form. Suramin, while a potent biochemical inhibitor, has a more challenging safety profile.
The development of diverse antiviral strategies is crucial in the ongoing effort to combat SARS-CoV-2 and future viral threats. The unique stacked-molecule inhibition mechanism of this compound provides a novel scaffold for the structure-based design of next-generation non-nucleoside RdRp inhibitors with potentially improved potency and safety profiles. Further preclinical and clinical studies are necessary to fully elucidate the therapeutic potential of this compound.
References
- 1. profoldin.com [profoldin.com]
- 2. Off-Target In Vitro Profiling Demonstrates that Remdesivir Is a Highly Selective Antiviral Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. studysmarter.co.uk [studysmarter.co.uk]
- 4. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Off-Target In Vitro Profiling Demonstrates that Remdesivir Is a Highly Selective Antiviral Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Viral Concentration Determination Through Plaque Assays: Using Traditional and Novel Overlay Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. 2.9. SARS-CoV-2 RdRp Assay [bio-protocol.org]
- 9. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]
- 10. autismparentingmagazine.com [autismparentingmagazine.com]
- 11. Non-Nucleotide RNA-Dependent RNA Polymerase Inhibitor That Blocks SARS-CoV-2 Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 13. Randomized clinical trial of low dose suramin intravenous infusions for treatment of autism spectrum disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Safety Profile of Molnupiravir in the Treatment of COVID-19: A Descriptive Study Based on FAERS Data - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Cytotoxicity of HeE1-2Tyr and Other Antiviral Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytotoxicity of the non-nucleoside antiviral compound HeE1-2Tyr with other established antiviral drugs, namely remdesivir, favipiravir, and ribavirin. The information presented is supported by experimental data from peer-reviewed studies, offering a valuable resource for researchers in the field of antiviral drug discovery and development.
Quantitative Cytotoxicity Data
The following table summarizes the 50% cytotoxic concentration (CC50) values for this compound and other antiviral agents in various cell lines. A higher CC50 value indicates lower cytotoxicity.
| Antiviral Agent | Cell Line | CC50 (µM) | Reference |
| This compound | Vero | >50 | [1] |
| CaCo-2 | >50 | [1] | |
| CRFK | >50 | [1] | |
| Vero E6 | >100 | [2] | |
| Remdesivir | CaCo-2 | 21.78 | [3] |
| Vero | >100 | ||
| Favipiravir | CaCo-2 | >400 | [3][4] |
| MDCK | >6400 | [5] | |
| Calu-3 | Not cytotoxic up to 7855 | [6] | |
| Ribavirin | Caco2 | >1000 | [7] |
| Vero E6 | >819 | [8] | |
| PK-15 | 163.8 | [7] |
Experimental Protocols
The cytotoxicity of these antiviral agents is commonly determined using cell viability assays such as the MTT assay or the CellTiter-Glo® Luminescent Cell Viability Assay. Below are detailed methodologies for these key experiments.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Treat the cells with various concentrations of the antiviral compounds. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well (final concentration typically 0.5 mg/mL) and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism convert the yellow MTT into purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The CC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies ATP, an indicator of metabolically active cells, by measuring luminescence.
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1-3). Use opaque-walled plates suitable for luminescence measurements.
-
Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature before use.
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of ATP and, therefore, the number of viable cells. Calculate the percentage of cell viability and the CC50 value as described for the MTT assay.
Visualizing Experimental Workflow and Cytotoxicity Pathways
The following diagrams, created using the DOT language, illustrate the general experimental workflow for cytotoxicity testing and the known or proposed signaling pathways associated with the cytotoxicity of the compared antiviral agents.
Discussion of Cytotoxicity Mechanisms
The distinct chemical natures and mechanisms of action of these antiviral agents contribute to their different cytotoxicity profiles.
-
This compound : As a non-nucleoside inhibitor, this compound exhibits high selectivity for the viral RNA-dependent RNA polymerase (RdRp) over host cellular polymerases.[9][10] This high selectivity is consistent with its observed low cytotoxicity across multiple cell lines. The primary mechanism of action is the inhibition of viral replication, and cellular toxicity is generally observed only at concentrations significantly higher than those required for antiviral activity.
-
Remdesivir : Remdesivir is a nucleoside analog prodrug. While its primary target is the viral RdRp, it can also be recognized by host cellular polymerases, albeit with lower efficiency. Its cytotoxicity has been linked to off-target effects on mitochondrial RNA polymerase, leading to mitochondrial dysfunction.[11][12][13]
-
Favipiravir : This antiviral is a purine analogue that, in its active form, can be incorporated into viral RNA, leading to lethal mutagenesis. However, at higher concentrations, it has been shown to induce oxidative stress and genotoxicity in host cells, which are likely contributors to its cytotoxic effects.[14][15]
-
Ribavirin : A guanosine analog, ribavirin's primary toxicity in vivo is hemolytic anemia, which results from its accumulation in red blood cells.[16] In vitro studies have also shown that it can inhibit the proliferation of certain cell types.[17][18] The mechanisms of ribavirin's cytotoxicity are multifaceted and can involve the inhibition of inosine monophosphate dehydrogenase (IMPDH), leading to the depletion of intracellular GTP pools.[16]
References
- 1. Non-Nucleotide RNA-Dependent RNA Polymerase Inhibitor That Blocks SARS-CoV-2 Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Virucidal Activity of the Pyridobenzothiazolone Derivative HeE1-17Y against Enveloped RNA Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative assessment of favipiravir and remdesivir against human coronavirus NL63 in molecular docking and cell culture models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Ribavirin and interferon-β synergistically inhibit SARS-associated coronavirus replication in animal and human cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Structural basis of SARS-CoV-2 polymerase inhibition by nonnucleoside inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structural basis of SARS-CoV-2 polymerase inhibition by nonnucleoside inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Elucidation of remdesivir cytotoxicity pathways through genome-wide CRISPR-Cas9 screening and transcriptomics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Remdesivir; molecular and functional measures of mitochondrial safety - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Remdesivir; molecular and functional measures of mitochondrial safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Favipiravir induces oxidative stress and genotoxicity in cardiac and skin cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Favipiravir induces oxidative stress and genotoxicity in cardiac and skin cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The application and mechanism of action of ribavirin in therapy of hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Chromosomal instability and cytotoxicity induced by ribavirin: comparative analysis in cell lines with different drug-metabolizing profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Unraveling the Molecular Grip: Mutagenesis Confirms HeE1-2Tyr's Binding Site on SARS-CoV-2 RdRp
A definitive validation of the binding site for the non-nucleoside inhibitor HeE1-2Tyr on the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp) has been achieved through targeted mutagenesis, providing a crucial framework for the development of next-generation antiviral therapeutics.
Researchers in the field of virology and drug discovery now have compelling evidence pinpointing the precise location where this compound exerts its inhibitory effect on the viral replication machinery. Through a series of meticulous experiments involving site-directed mutagenesis and biophysical assays, the functional significance of key amino acid residues within the RdRp's RNA binding tunnel has been confirmed. This guide provides a comprehensive comparison of the binding and inhibitory characteristics of this compound on the wild-type enzyme versus its mutated forms, supported by detailed experimental data and protocols.
Comparative Analysis of this compound Inhibition and RNA Binding
The inhibitory potency of this compound and its mechanism of action were quantified using in vitro biochemical assays. The data clearly demonstrates that this compound acts as a competitive inhibitor of RNA binding to the SARS-CoV-2 RdRp.[1][2] Structural studies have revealed that three molecules of this compound stack together within the highly conserved RNA binding site, effectively blocking the entry of the natural RNA substrate.[2][3]
To validate this binding model, specific mutations were introduced into the nsp12 subunit of the RdRp. The "3K" mutant, where three key lysine residues were altered, and the "3A" mutant, with three alanine substitutions, were generated to disrupt the inhibitor's binding pocket. As the following table illustrates, these mutations had a significant impact on RNA binding affinity, thereby confirming the location of the this compound binding site.
| Target | Ligand | Assay Type | Measured Parameter | Value |
| Wild-Type SARS-CoV-2 RdRp | This compound | RNA Elongation Assay | IC50 | ~5 µM[2] |
| Wild-Type SARS-CoV-2 RdRp | This compound | Fluorescence Polarization | IC50 | 4.9 µM[1][3][4] |
| Wild-Type SARS-CoV-2 RdRp | RNA hairpin | Fluorescence Polarization | KD | 75 nM[4] |
| 3K Mutant RdRp | RNA hairpin | Fluorescence Polarization | Binding Affinity | Twofold decrease compared to wild-type[1][3] |
| 3A Mutant RdRp | RNA hairpin | Fluorescence Polarization | Binding Affinity | Very weak binding[1][3] |
Experimental Protocols
The validation of this compound's binding site was accomplished through a combination of site-directed mutagenesis to create the mutant RdRp enzymes and fluorescence polarization assays to quantify the binding interactions.
Site-Directed Mutagenesis of SARS-CoV-2 RdRp
The generation of the 3K and 3A mutant RdRp complexes involved introducing specific amino acid substitutions in the nsp12 subunit. While the precise residues are not detailed in the provided abstracts, the general workflow for such a process is as follows:
-
Primer Design: Design of mutagenic primers containing the desired nucleotide changes to alter the codons for the target lysine residues to either lysine (in the case of a control) or alanine.
-
PCR Mutagenesis: Utilization of a high-fidelity DNA polymerase to amplify the nsp12 expression plasmid with the mutagenic primers. This process creates a new plasmid containing the desired mutation.
-
Template Removal: Digestion of the original, non-mutated parental DNA template using the DpnI enzyme, which specifically targets methylated DNA.
-
Transformation: Transformation of the newly synthesized, mutated plasmids into competent E. coli for amplification.
-
Sequence Verification: Sequencing of the recovered plasmids to confirm the presence of the desired mutations and the absence of any off-target changes.
-
Protein Expression and Purification: Expression of the wild-type and mutant RdRp complexes in a suitable system (e.g., insect or mammalian cells) followed by purification using standard chromatography techniques.
Fluorescence Polarization (FP) Assay for RNA Binding
This assay was employed to measure the binding affinity of the RNA hairpin to the wild-type and mutant RdRp complexes and to determine the inhibitory effect of this compound.
-
Reagents and Setup:
-
Fluorescently labeled RNA hairpin scaffold.
-
Purified wild-type, 3K mutant, or 3A mutant RdRp.
-
This compound dissolved in DMSO.
-
Assay buffer (e.g., 50 mM NaCl, 10 mM Na-HEPES pH 7.5).
-
-
Assay Procedure for KD Determination:
-
A constant concentration of the fluorescently labeled RNA is incubated with varying concentrations of the RdRp enzyme.
-
The reaction is allowed to reach equilibrium.
-
The fluorescence polarization of each sample is measured. An increase in polarization indicates binding of the small fluorescent RNA to the much larger RdRp complex.
-
The dissociation constant (KD) is calculated by fitting the data to a binding curve.
-
-
Assay Procedure for IC50 Determination:
-
Fixed concentrations of the fluorescently labeled RNA and wild-type RdRp are incubated with a serial dilution of this compound.
-
The reactions are incubated to allow for competitive binding.
-
Fluorescence polarization is measured. A decrease in polarization indicates displacement of the fluorescent RNA from the RdRp by this compound.
-
The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
-
Visualizing the Validation Workflow
The logical flow of the experimental process to validate the this compound binding site can be visualized as a clear, step-by-step workflow.
Experimental workflow for the validation of this compound's binding site.
This structured approach, combining mutagenesis with quantitative binding assays, provides a robust validation of the this compound binding site on the SARS-CoV-2 RdRp. The significant reduction in RNA binding affinity observed in the mutant enzymes directly implicates the mutated residues in the binding of the RNA substrate and, by extension, the competitive inhibitor this compound. These findings offer a solid foundation for the rational design of more potent and specific inhibitors targeting this critical viral enzyme.
References
Comparative Efficacy of HeE1-2Tyr Against a Panel of Flaviviruses
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antiviral activity of HeE1-2Tyr, a pyridobenzothiazole derivative, against several medically important flaviviruses. The data presented herein is compiled from published experimental studies to facilitate an objective evaluation of its potential as a broad-spectrum antiviral agent.
Introduction to this compound
This compound is a non-nucleoside inhibitor that targets the RNA-dependent RNA polymerase (RdRp) of flaviviruses, an essential enzyme for viral replication.[1][2] Its mechanism of action involves binding to the RdRp and competing with RNA binding, thereby obstructing viral genome synthesis.[3][4] This direct inhibition of a key viral enzyme makes this compound a promising candidate for antiviral therapy.
Quantitative Comparison of Antiviral Activity
The antiviral efficacy of this compound has been evaluated against a range of flaviviruses. The following table summarizes the 50% inhibitory concentrations (IC50) and 50% cytotoxic concentrations (CC50) to provide a clear comparison of its potency and safety profile across different viruses and cell lines. The Selectivity Index (SI), calculated as CC50/IC50, is also included to indicate the therapeutic window of the compound.
| Virus | Strain | Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| Dengue Virus 1 (DENV-1) | Vero E6 | 6.8 - 15 | ~115 | 7.7 - 16.9 | |
| Dengue Virus 2 (DENV-2) | Vero E6 | 6.8 - 15 | ~115 | 7.7 - 16.9 | |
| Dengue Virus 3 (DENV-3) | Vero E6 | 6.8 - 15 | ~115 | 7.7 - 16.9 | |
| Dengue Virus 4 (DENV-4) | Vero E6 | 6.8 - 15 | ~115 | 7.7 - 16.9 | |
| West Nile Virus (WNV) | Ugandan | Vero E6 | 2.1 | ~115 | ~54.8 |
| Yellow Fever Virus (YFV) | Clinical Strains | HEK 293 | 3.9 - 12 | 50 | 4.2 - 12.8 |
| Zika Virus (ZIKV) | Vero | 16 | >50 | >3.1 |
Experimental Protocols
The following is a detailed methodology for a plaque reduction neutralization test (PRNT), a standard assay used to determine the antiviral activity of compounds against flaviviruses.
1. Cell Culture and Virus Propagation:
-
Vero E6 or HEK 293 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a 5% CO2 incubator.
-
Viral stocks of Dengue, West Nile, Yellow Fever, and Zika viruses are propagated in Vero E6 cells and titrated by plaque assay to determine the plaque-forming units (PFU) per milliliter.
2. Cytotoxicity Assay (CC50 Determination):
-
Cells are seeded in 96-well plates at a density of 2 x 10^4 cells/well and incubated for 24 hours.
-
The culture medium is replaced with fresh medium containing serial dilutions of this compound.
-
After 72 hours of incubation, cell viability is assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. The absorbance is read at 570 nm, and the CC50 value is calculated as the compound concentration that reduces cell viability by 50%.
3. Plaque Reduction Neutralization Test (IC50 Determination):
-
Cells are seeded in 24-well plates and grown to confluency.
-
A standardized amount of virus (e.g., 100 PFU) is mixed with serial dilutions of this compound and incubated for 1 hour at 37°C to allow the compound to interact with the virus.
-
The virus-compound mixtures are then added to the confluent cell monolayers and incubated for 1-2 hours to allow for viral adsorption.
-
The inoculum is removed, and the cells are overlaid with a medium containing 1% carboxymethylcellulose or agarose and the corresponding concentration of this compound.
-
The plates are incubated for 3-7 days, depending on the virus, to allow for plaque formation.
-
The cells are then fixed with 4% formaldehyde and stained with crystal violet to visualize the plaques.
-
The number of plaques in each well is counted, and the percentage of plaque reduction is calculated relative to the virus control (no compound).
-
The IC50 value is determined as the compound concentration that reduces the number of plaques by 50%.
Mandatory Visualizations
Mechanism of Action: Inhibition of Flavivirus RdRp
The primary mechanism of action of this compound is the direct inhibition of the viral RNA-dependent RNA polymerase (RdRp), which is the NS5 protein in flaviviruses. By binding to the polymerase, this compound prevents the synthesis of new viral RNA, thus halting viral replication.
Caption: this compound directly inhibits the flavivirus NS5 RdRp.
Experimental Workflow for Antiviral Activity Assessment
The following diagram illustrates the key steps involved in determining the antiviral efficacy of this compound against flaviviruses.
Caption: Workflow for determining the IC50 of this compound.
Host Cell Signaling in Flavivirus Infection
Flaviviruses are known to modulate various host cell signaling pathways to create a favorable environment for their replication. While this compound's primary target is the viral RdRp, its inhibition of viral replication would consequently prevent these virus-induced changes in the host cell. The diagram below illustrates a simplified overview of a key pathway often manipulated by flaviviruses.
Caption: Flavivirus modulation of host pathways and the indirect effect of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Structural basis of SARS-CoV-2 polymerase inhibition by nonnucleoside inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural basis of SARS-CoV-2 polymerase inhibition by nonnucleoside inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
HeE1-2Tyr: A Comparative Analysis of a Novel COVID-19 Drug Candidate
FOR IMMEDIATE RELEASE
A deep dive into the preclinical efficacy of HeE1-2Tyr, a promising non-nucleoside inhibitor of SARS-CoV-2, reveals competitive potency against established antiviral agents. This guide offers a comprehensive comparison with other leading COVID-19 drug candidates, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
This report details the in vitro efficacy of this compound in comparison to prominent COVID-19 therapeutics such as Paxlovid (Nirmatrelvir), Remdesivir, and Molnupiravir. The data presented herein has been compiled from various preclinical studies to provide a clear, data-driven comparison of these antiviral agents.
Comparative In Vitro Efficacy Against SARS-CoV-2
The following table summarizes the key efficacy data for this compound and other selected COVID-19 drug candidates. It is important to note that direct comparison of absolute values can be challenging due to variations in experimental conditions, cell lines, and viral strains used across different studies.
| Drug Candidate | Target | Assay Type | Efficacy Metric | Value | Cell Line/Conditions |
| This compound | SARS-CoV-2 RdRp | Biochemical Assay | IC50 | 5 µM[1][2] | In vitro RNA extension assay |
| SARS-CoV-2 RdRp | Biochemical Assay | IC50 | 27.6 ± 2.1 µM[3] | In vitro RdRp inhibition assay | |
| Paxlovid (Nirmatrelvir) | SARS-CoV-2 Mpro | Antiviral Assay | EC50 | 16 - 127 nM | Against various SARS-CoV-2 variants |
| Remdesivir | SARS-CoV-2 RdRp | Antiviral Assay | EC50 | 0.77 µM | Vero E6 cells |
| SARS-CoV-2 RdRp | Antiviral Assay | EC50 | 23.15 µM | Vero E6 cells | |
| SARS-CoV-2 RdRp | Antiviral Assay | IC50 | 2.17 - 9.8 µM[4] | Against various SARS-CoV-2 variants in Vero E6 cells[4] | |
| Molnupiravir (EIDD-2801) | SARS-CoV-2 RdRp | Antiviral Assay | IC50 | 0.3 µM | Vero cells |
| SARS-CoV-2 RdRp | Antiviral Assay | IC50 | 0.08 µM | Calu-3 cells | |
| SARS-CoV-2 RdRp | Antiviral Assay | EC50 | 0.8 - 1.5 µM | Against various SARS-CoV-2 variants[5] |
Note: IC50 (half-maximal inhibitory concentration) in biochemical assays measures the concentration of a drug that is required for 50% inhibition of a specific target, in this case, the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp). EC50 (half-maximal effective concentration) in antiviral assays measures the concentration of a drug that gives half-maximal response, typically inhibition of viral replication in cell culture.
Mechanism of Action: this compound
This compound is a non-nucleoside inhibitor that directly targets the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp), an essential enzyme for viral replication. Structural and biochemical studies have revealed that this compound binds to a site on the RdRp that is distinct from the active site where nucleoside analogs like Remdesivir and Molnupiravir bind.[1] This binding is proposed to allosterically inhibit the enzyme's function, preventing the synthesis of viral RNA.
Caption: Proposed mechanism of action of this compound.
Experimental Protocols
SARS-CoV-2 RdRp Inhibition Assay (Fluorescence Polarization)
This biochemical assay is designed to measure the direct inhibition of the SARS-CoV-2 RNA-dependent RNA polymerase by a compound of interest. The principle is based on fluorescence polarization (FP), where the binding of a fluorescently labeled RNA probe to the larger RdRp enzyme results in a higher polarization value. Inhibition of this binding by a compound like this compound leads to a decrease in the FP signal.
Caption: Workflow for a SARS-CoV-2 RdRp Fluorescence Polarization Assay.
Detailed Steps:
-
Reagent Preparation:
-
Recombinant SARS-CoV-2 RdRp (nsp12/nsp7/nsp8 complex) is diluted to the desired concentration in assay buffer.
-
A short, fluorescently labeled RNA oligonucleotide that can bind to the RdRp is prepared.
-
The test compound (e.g., this compound) is serially diluted to create a concentration gradient.
-
-
Assay Procedure:
-
In a microplate, the RdRp enzyme is pre-incubated with varying concentrations of the test compound or a vehicle control (e.g., DMSO).
-
The fluorescently labeled RNA probe is then added to the mixture.
-
The plate is incubated to allow binding to reach equilibrium.
-
-
Data Acquisition and Analysis:
Antiviral Activity Assay (Plaque Reduction Assay)
This cell-based assay is the gold standard for determining the ability of a compound to inhibit the replication of infectious virus. The formation of plaques (clear zones where cells have been killed by the virus) is quantified in the presence and absence of the drug.
Caption: Workflow for a SARS-CoV-2 Plaque Reduction Assay.
Detailed Steps:
-
Cell Culture:
-
A monolayer of a susceptible cell line (e.g., Vero E6) is grown in a multi-well plate.
-
-
Infection and Treatment:
-
The cells are infected with a known amount of SARS-CoV-2 in the presence of serial dilutions of the test compound.
-
After an initial incubation period to allow for viral entry, the virus-drug mixture is removed.
-
-
Plaque Development:
-
The cells are then overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose) that includes the respective concentration of the test compound. This overlay restricts the spread of the virus to adjacent cells, resulting in the formation of localized plaques.
-
The plates are incubated for several days to allow plaques to develop.[7][8]
-
-
Quantification:
-
The cells are fixed and stained (e.g., with crystal violet), and the plaques are counted.
-
The percentage of plaque reduction at each drug concentration is calculated compared to the untreated virus control.
-
The EC50 value is then determined from the dose-response curve.
-
Conclusion
This compound demonstrates promising in vitro activity against the SARS-CoV-2 RNA-dependent RNA polymerase. While its IC50 values from biochemical assays are in the low micromolar range, further studies are needed to determine its efficacy in cell-based antiviral assays and in vivo models to draw a more direct comparison with clinically approved drugs like Paxlovid, Remdesivir, and Molnupiravir. The distinct mechanism of action of this compound as a non-nucleoside inhibitor could offer advantages in terms of potential combination therapies and overcoming resistance to nucleoside analogs. The detailed experimental protocols provided in this guide are intended to facilitate further research and standardized evaluation of this and other novel COVID-19 drug candidates.
References
- 1. Structural basis of SARS-CoV-2 polymerase inhibition by nonnucleoside inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural basis of SARS-CoV-2 polymerase inhibition by nonnucleoside inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Non-Nucleotide RNA-Dependent RNA Polymerase Inhibitor That Blocks SARS-CoV-2 Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro Antiviral Activity of Remdesivir Against SARS-CoV-2 and its Variants [journal-jbv.apub.kr]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | An Optimized High-Throughput Immuno-Plaque Assay for SARS-CoV-2 [frontiersin.org]
- 8. Two Detailed Plaque Assay Protocols for the Quantification of Infectious SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of HeE1-2Tyr: Ensuring Laboratory Safety and Compliance
For researchers, scientists, and drug development professionals working with the potent antiviral compound HeE1-2Tyr, adherence to strict disposal protocols is paramount for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides detailed, step-by-step procedures for the proper disposal of this compound, its solutions, and all contaminated materials.
This compound, a pyridobenzothiazole derivative, is a potent inhibitor of flavivirus RNA-dependent RNA polymerases (RdRp)[1]. Due to its bioactive nature, all waste generated from its use must be treated as hazardous chemical waste.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound based on available research, providing a quick reference for its biological activity.
| Parameter | Value | Cell Line/System | Source |
| IC₅₀ (Dengue virus) | 6.8 - 15 µM | Vero E6 cells | [1] |
| IC₅₀ (West Nile virus) | 2.1 µM | Vero E6 cells | [1] |
| IC₅₀ (SARS-CoV-2 RdRp) | 27.6 µM | in vitro | [1] |
| Cytotoxicity (CC₅₀) | ~115 µM | Vero E6 cells | [1] |
| Solubility in DMSO | 100 mg/mL (171.62 mM) | N/A | [1][2] |
Experimental Protocols: Disposal Procedures
The proper disposal of this compound requires a multi-step approach, encompassing solid waste, liquid waste, and contaminated laboratory equipment.
1. Solid Waste Disposal:
-
Unused or Expired this compound Powder:
-
Do not dispose of solid this compound in the regular trash.
-
Place the original container with the unused or expired powder into a clearly labeled, sealed, and puncture-resistant hazardous waste container.
-
The label should include "Hazardous Waste," "this compound," and the approximate quantity.
-
Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department.
-
-
Contaminated Labware (e.g., pipette tips, tubes, gloves):
-
All disposable materials that have come into contact with this compound powder or solutions must be considered contaminated.
-
Collect all contaminated solid waste in a designated, leak-proof hazardous waste bag or container.
-
The container must be clearly labeled as "Hazardous Waste" and specify the contaminant (this compound).
-
Once the container is full, seal it and arrange for disposal through your institution's EHS office.
-
2. Liquid Waste Disposal:
-
This compound Solutions (primarily in DMSO):
-
This compound is highly soluble in Dimethyl Sulfoxide (DMSO)[1][2]. All solutions containing this compound must be disposed of as hazardous chemical waste.
-
Do not pour this compound solutions down the drain.
-
Collect all liquid waste containing this compound in a designated, leak-proof, and chemically resistant container (e.g., a glass or polyethylene bottle).
-
The container must be clearly labeled with "Hazardous Waste," the full chemical names of all components (e.g., "this compound in DMSO"), and their approximate concentrations.
-
Keep the container sealed when not in use and store it in a secondary containment bin.
-
When the container is full, arrange for its collection and disposal by your institution's EHS department.
-
3. Decontamination of Non-Disposable Labware:
-
Glassware and Equipment:
-
For reusable glassware and equipment, a thorough decontamination procedure is necessary.
-
Rinse the contaminated item with a suitable solvent that can dissolve this compound (e.g., DMSO), followed by ethanol or isopropanol.
-
The initial rinsate must be collected and disposed of as hazardous liquid waste, following the procedure outlined above.
-
After the initial solvent rinse, wash the labware with an appropriate laboratory detergent and rinse thoroughly with deionized water.
-
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the proper disposal of this compound waste.
References
Personal protective equipment for handling HeE1-2Tyr
FOR RESEARCH USE ONLY. Not for human or veterinary diagnostic or therapeutic use.
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling HeE1-2Tyr. It outlines essential personal protective equipment (PPE), step-by-step operational procedures, and compliant disposal methods to ensure a safe laboratory environment.
This compound is a pyridobenzothiazole compound and a non-nucleoside inhibitor of flavivirus RNA-dependent RNA polymerase (RdRp).[1] It has demonstrated inhibitory activity against a range of viruses, including West Nile virus, Dengue virus (all four serotypes), Yellow Fever virus, and SARS-CoV-2.[1] Due to its potent biological activity and potential hazards associated with a novel chemical entity, strict adherence to the following safety protocols is mandatory.
Quantitative Biological Data
The following table summarizes the known in vitro inhibitory and cytotoxic concentrations of this compound. This data is essential for designing experiments and understanding the compound's potency and potential cellular toxicity.
| Parameter | Virus/Cell Line | Concentration (µM) |
| IC₅₀ | West Nile Virus (Ugandan strain) | 2.1[1] |
| Dengue Virus (DENV) serotypes | 6.8 - 15[1] | |
| Yellow Fever Virus (clinical strains) | 3.9 - 12[1] | |
| SARS-CoV-2 RdRp | 27.6[1] | |
| CC₅₀ | Vero E6 cells | ~115[1] |
| HEK 293 cells | 50[1] |
IC₅₀ (Half-maximal inhibitory concentration): The concentration of a drug at which it inhibits a specific biological or biochemical function by 50%.
CC₅₀ (Half-maximal cytotoxic concentration): The concentration of a drug at which it causes the death of 50% of cells in a culture.
Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted before handling this compound. The following PPE is the minimum requirement for all procedures involving this compound.
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles | Must be worn at all times. Should provide a complete seal around the eyes to protect against splashes. |
| Face Shield | Required when there is a significant risk of splashing, such as during bulk handling or dissolution of the solid compound. | |
| Hand Protection | Chemical-resistant Gloves | Nitrile or neoprene gloves are recommended. Always use two pairs of gloves (double-gloving). Inspect gloves for any signs of degradation or puncture before use. Change gloves immediately if contaminated. |
| Body Protection | Laboratory Coat | A buttoned, long-sleeved lab coat must be worn. Ensure it is made of a material appropriate for the solvents being used. |
| Respiratory Protection | Fume Hood | All handling of solid this compound and preparation of stock solutions must be performed in a certified chemical fume hood to avoid inhalation of dust or aerosols. |
Experimental Protocols: Safe Handling and Disposal Workflow
Adherence to the following step-by-step procedures is critical for minimizing exposure risk and ensuring the integrity of the experimental results.
Preparation of Stock Solutions
-
Work Area Preparation:
-
Ensure the chemical fume hood is clean, uncluttered, and functioning correctly.
-
Gather all necessary materials: this compound solid, appropriate solvent (e.g., DMSO), sterile microcentrifuge tubes or vials, calibrated pipettes and sterile tips, and waste containers.
-
-
Donning PPE:
-
Put on all required PPE as specified in the table above.
-
-
Weighing the Compound:
-
Perform all weighing operations within the fume hood.
-
Use an analytical balance with a draft shield.
-
Carefully transfer the desired amount of solid this compound to a tared, appropriate container (e.g., microcentrifuge tube).
-
Clean the balance and spatula thoroughly with a solvent-dampened wipe after use. Dispose of the wipe in the designated solid chemical waste container.
-
-
Dissolution:
-
Add the appropriate volume of solvent to the solid this compound to achieve the desired stock concentration.
-
Cap the container securely and vortex or sonicate until the compound is fully dissolved.
-
-
Labeling and Storage:
-
Clearly label the stock solution with the compound name, concentration, solvent, date of preparation, and your initials.
-
Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]
-
Use in Experiments
-
Dilutions:
-
Perform all dilutions of the stock solution within a biological safety cabinet or fume hood.
-
-
Cell Culture and Viral Assays:
-
When adding this compound to cell cultures or viral assays, handle the plates and tubes with care to avoid splashes or aerosols.
-
All work with live viruses must be conducted in a BSL-2 or higher facility, as determined by a risk assessment.
-
-
Incubation:
-
Incubate treated plates or tubes in a designated incubator.
-
Decontamination and Disposal Plan
Proper waste segregation and disposal are crucial to prevent environmental contamination and ensure laboratory safety.
-
Liquid Waste:
-
Collect all liquid waste containing this compound, including spent cell culture media, in a designated, labeled, and sealed hazardous chemical waste container.
-
The container should be clearly marked as "Hazardous Waste: Contains this compound."
-
-
Solid Waste:
-
Dispose of all contaminated solid waste, such as pipette tips, gloves, and paper towels, in a designated solid hazardous waste container.
-
This container should also be clearly labeled.
-
-
Decontamination:
-
Wipe down all work surfaces and equipment with an appropriate disinfectant (e.g., 70% ethanol) after completing your work.
-
-
Final Disposal:
-
All hazardous waste must be disposed of through the institution's environmental health and safety (EHS) office. Do not pour any waste containing this compound down the drain.
-
Mandatory Visualizations
The following diagrams illustrate the key workflows for safe handling and logical relationships in the disposal process.
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
